molecular formula C23H36ClN7 B609702 OAT-2068 CAS No. 2221950-65-6

OAT-2068

Número de catálogo: B609702
Número CAS: 2221950-65-6
Peso molecular: 446.0 g/mol
Clave InChI: WHDYUSOWFWKVTD-UWJYYQICSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

OAT-2068 is a potent, selective, and orally bioavailable inhibitor of mouse chitotriosidase (mCHIT1).

Propiedades

Número CAS

2221950-65-6

Fórmula molecular

C23H36ClN7

Peso molecular

446.0 g/mol

Nombre IUPAC

3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C23H36ClN7/c1-16(2)13-30-15-21(12-18-4-6-19(24)7-5-18)31(14-17(30)3)20-8-10-29(11-9-20)23-26-22(25)27-28-23/h4-7,16-17,20-21H,8-15H2,1-3H3,(H3,25,26,27,28)/t17-,21-/m0/s1

Clave InChI

WHDYUSOWFWKVTD-UWJYYQICSA-N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

OAT-2068;  OAT2068;  OAT 2068

Origen del producto

United States

Foundational & Exploratory

OAT-2068: A Review of a Novel Compound in Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "OAT-2068" is not available in the public domain as of the last update of this document. The following guide is a structured template based on the user's request, which can be populated once data on this compound becomes publicly accessible. All data, experimental protocols, and pathways are illustrative placeholders.

Introduction

This compound is a novel investigational compound. This document aims to provide a comprehensive technical overview of its mechanism of action, drawing from hypothetical preclinical data. This guide is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This section would typically detail the primary molecular target(s) of this compound and the downstream consequences of their modulation. Without specific data, this remains a placeholder.

Quantitative Data Summary

For ease of comparison, all key quantitative data from preclinical studies are summarized below.

Table 1: In Vitro Potency and Selectivity of this compound

Target Assay Type IC50 (nM) Ki (nM) Fold Selectivity
Target X Biochemical Data Data Data
Target Y Cellular Data Data Data

| Off-Target Z | Binding | Data | Data | Data |

Table 2: Pharmacokinetic Properties of this compound in Rodents

Parameter Mouse Rat
Bioavailability (%) Data Data
Cmax (ng/mL) Data Data
Tmax (h) Data Data

| Half-life (h) | Data | Data |

Signaling Pathway Analysis

The following diagram illustrates the hypothetical signaling pathway modulated by this compound.

OAT_2068_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates OAT_2068 This compound OAT_2068->Receptor Binds Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene_Expression Target Gene Expression TF->Gene_Expression Promotes

Caption: Hypothetical signaling cascade initiated by this compound binding.

Experimental Protocols

Detailed methodologies for key hypothetical experiments are provided below.

1. In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its primary kinase target.

  • Materials: Recombinant human kinase, ATP, substrate peptide, this compound, assay buffer, detection reagent.

  • Procedure:

    • A dilution series of this compound is prepared.

    • The kinase, substrate, and this compound are incubated in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the remaining ATP is quantified using a luminescence-based detection reagent.

    • Data are normalized to controls, and the IC50 value is calculated using a four-parameter logistic fit.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of this compound in a cellular context.

  • Workflow Diagram:

CETSA_Workflow Start Treat cells with This compound or vehicle Heat Heat cells to a range of temperatures Start->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to separate soluble and precipitated proteins Lyse->Centrifuge Analyze Analyze soluble fraction by Western Blot or Mass Spec Centrifuge->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationships in Drug Development

The following diagram illustrates the logical progression from target identification to clinical development.

Drug_Development_Logic Target_ID Target Identification Lead_Gen Lead Generation Target_ID->Lead_Gen Lead_Opt Lead Optimization (this compound) Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical flow of a typical drug discovery and development process.

Unraveling the Core Function of FPI-2068: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-2068 is an investigational targeted alpha therapy (TAT) designed for the treatment of solid tumors co-expressing Epidermal Growth Factor Receptor (EGFR) and mesenchymal-epithelial transition factor (cMET).[1][2] This novel radioimmunoconjugate leverages a bispecific IgG-based antibody to selectively deliver the potent alpha-emitting isotope, actinium-225 (225Ac), to cancer cells.[1][2] The core function of FPI-2068 is to induce highly localized and potent cytotoxic effects within the tumor microenvironment, leading to cancer cell death while minimizing damage to surrounding healthy tissues.[3][4] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental protocols associated with FPI-2068.

Mechanism of Action

The primary tumoricidal mechanism of FPI-2068 is the induction of double-strand DNA breaks (DSBs) by the alpha particles emitted from the decay of actinium-225.[2][5] The bispecific antibody component of FPI-2068 binds with high affinity to both EGFR and cMET on the surface of cancer cells.[1][2] This dual-targeting strategy enhances the specificity and internalization of the radioimmunoconjugate into tumor cells that co-express these receptors.[2]

Upon internalization, the short-range, high-energy alpha particles emitted by 225Ac cause dense ionization tracks within the cell, leading to complex and difficult-to-repair DSBs.[6][7] This catastrophic DNA damage triggers the activation of the DNA Damage Response (DDR) pathway, ultimately leading to apoptosis and cell death.[2][8]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by FPI-2068.

FPI2068_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FPI_2068 FPI-2068 (²²⁵Ac-Antibody) EGFR_cMET EGFR/cMET Receptors FPI_2068->EGFR_cMET Binding Internalization Internalization EGFR_cMET->Internalization Ac225_decay ²²⁵Ac Decay & α-particle Emission Internalization->Ac225_decay DSB DNA Double-Strand Breaks (DSBs) Ac225_decay->DSB High LET Radiation DDR DNA Damage Response (DDR) Activation DSB->DDR Apoptosis Apoptosis DDR->Apoptosis Induction pATM_pRad50 pATM, pRad50 DDR->pATM_pRad50 Upstream Activation pH2AX γH2AX DDR->pH2AX DSB Marker Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 Execution

FPI-2068 Mechanism of Action

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of FPI-2068 and its lutetium-177 analogue, FPI-2071, which was used for biodistribution studies.[2][5]

Table 1: In Vivo Biodistribution of FPI-2071 in Xenograft Models[2][5]
Xenograft ModelCancer TypePeak Tumor Uptake (%ID/g)
H292Lung Cancer~73
H441Lung Cancer~38
HT29Colorectal Cancer~30
HCC827Lung Cancer~25
H1975Lung Cancer~20
Table 2: In Vivo Efficacy of a Single Dose of FPI-2068 in Xenograft Models[2][5]
Xenograft ModelEffective Doses (kBq/kg)Outcome
Multiple Models370 and 740Sustained tumor regression (>28 days)
Multiple ModelsLower doses (e.g., 92.5)Tumor growth suppression

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of FPI-2068.[2][5]

In Vitro Binding and Internalization Studies
  • Cell Lines: Human cancer cell lines were used, including HT29 (colorectal) and H292, H441, H1975, HCC827 (lung).[2][5]

  • Methodology: The binding and internalization of the lutetium-177 labeled analogue, FPI-2071, were assessed in the aforementioned cancer cell lines. Receptor numbers on the cell surface were quantified using flow cytometry.[2]

In Vivo Studies in Xenograft Models
  • Animal Model: Female Balb/c nude mice bearing human cancer xenografts from the cell lines listed above were utilized.[2]

  • Biodistribution Studies: FPI-2071 was administered intravenously to tumor-bearing mice. At selected timepoints, radioactivity in tumors and various organs was quantified ex vivo to determine the biodistribution profile.[2][5]

  • Therapeutic Efficacy Studies: Mice were treated with a single intravenous dose of FPI-2068 at various concentrations (ranging from 92.5 to 740 kBq/kg). Tumor growth was monitored using caliper measurements. The overall health of the animals, including body weight, was also monitored to assess toxicity.[2][5]

Analysis of Downstream Signaling Pathways
  • Methodology: Tumors were excised from FPI-2068 treated and control mice (HT29 and H441 xenografts). The activation of the DDR and apoptosis pathways was analyzed by immunoblotting.[2][5]

  • Markers Analyzed:

    • DDR Activation: Phosphorylated ATM (pATM) and pRad50.[2][5]

    • DNA Double-Strand Breaks: Phosphorylated H2A histone family member X (pH2AX, also known as γH2AX).[2][8]

    • Apoptosis: Cleaved caspase 3.[2][8]

Experimental Workflow

The diagram below outlines the general workflow of the preclinical studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis Cell_Lines Cancer Cell Lines (HT29, H292, etc.) Binding_Internalization Binding & Internalization Assays (with FPI-2071) Cell_Lines->Binding_Internalization Flow_Cytometry Flow Cytometry (Receptor Quantification) Binding_Internalization->Flow_Cytometry Xenograft_Models Xenograft Mouse Models Biodistribution Biodistribution Studies (FPI-2071) Xenograft_Models->Biodistribution Efficacy Therapeutic Efficacy Studies (FPI-2068) Xenograft_Models->Efficacy Tumor_Monitoring Tumor Growth Monitoring Efficacy->Tumor_Monitoring Tumor_Excise Tumor Excision Efficacy->Tumor_Excise Immunoblot Immunoblotting Tumor_Excise->Immunoblot Markers DDR & Apoptosis Markers (pATM, pH2AX, Cleaved Caspase-3) Immunoblot->Markers

Preclinical Experimental Workflow

Conclusion

FPI-2068 represents a promising targeted alpha therapy with a well-defined mechanism of action. By specifically targeting cancer cells co-expressing EGFR and cMET, it delivers a highly potent alpha-emitting payload, leading to extensive DNA damage and subsequent cell death through apoptosis. Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models. The ongoing clinical development will further elucidate the therapeutic potential of FPI-2068 in patients with solid tumors.[1][2]

References

OAT-2068: A Technical Guide to Chitotriosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OAT-2068, a selective inhibitor of chitotriosidase (CHIT1), and the associated therapeutic pathway. The information is compiled for an audience with a professional background in biomedical research and drug development.

Introduction to Chitotriosidase (CHIT1) and its Role in Disease

Chitotriosidase (CHIT1) is a mammalian chitinase primarily secreted by activated macrophages. While its physiological role involves the degradation of chitin-containing pathogens, dysregulated CHIT1 activity has been implicated in the pathogenesis of various inflammatory and fibrotic diseases. Elevated levels of CHIT1 are observed in conditions such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis, where it is believed to contribute to tissue remodeling and disease progression. The pro-fibrotic activity of CHIT1 is significantly linked to its ability to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.

This compound: A Selective CHIT1 Inhibitor

This compound is a small molecule inhibitor designed to selectively target CHIT1. Its development represents a promising therapeutic strategy for diseases characterized by excessive CHIT1 activity. The key characteristics of this compound are summarized below.

Quantitative Data Summary

The following tables present the in vitro inhibitory activity and in vivo pharmacokinetic profile of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesIC50 (nM)Selectivity vs. mAMCase
CHIT1Mouse (mCHIT1)29[1]143-fold[1]
AMCaseMouse (mAMCase)4170[1]-
CHIT1Human (hCHIT1)1300[1]-
AMCaseHuman (hAMCase)67[1]-

Table 2: Pharmacokinetic Profile of this compound in Female BALB/c Mice

Administration RouteDose (mg/kg)Tmax (h)T½ (h)Plasma Clearance (mg* kg/L )Volume of Distribution (L/h/kg)Bioavailability (%)
Intravenous3-2.87[1]1.71[1]4.6[1]-
Oral100.5[1]2.83[1]3.57[1]-61[1]

The this compound Chitotriosidase Inhibition Pathway

This compound exerts its therapeutic effect by inhibiting CHIT1, thereby disrupting the downstream signaling cascades that contribute to fibrosis. A key mechanism is the interruption of the CHIT1-mediated enhancement of the TGF-β pathway.

OAT2068_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR CHIT1 Chitotriosidase (CHIT1) CHIT1->TGFbR Enhances Expression SMAD Smad Complex TGFbR->SMAD Activates MAPK MAPK/ERK Pathway TGFbR->MAPK Activates Fibrosis Fibrotic Gene Expression SMAD->Fibrosis MAPK->Fibrosis OAT2068 This compound OAT2068->CHIT1 Inhibits Preclinical_Workflow Target Target Identification (CHIT1 in Fibrosis) Screening High-Throughput Screening Target->Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead LeadOpt Lead Optimization (this compound) HitToLead->LeadOpt InVitro In Vitro Profiling (IC50, Selectivity) LeadOpt->InVitro InVivoPK In Vivo Pharmacokinetics (ADME) InVitro->InVivoPK InVivoEfficacy In Vivo Efficacy Models (e.g., Bleomycin-induced Pulmonary Fibrosis) InVivoPK->InVivoEfficacy Tox Safety & Toxicology Studies InVivoEfficacy->Tox IND IND-Enabling Studies Tox->IND

References

OAT-2068 Target Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OAT-2068 is a potent and selective small-molecule inhibitor of chitotriosidase 1 (CHIT1), an enzyme implicated in the pathology of various inflammatory and fibrotic diseases. Specifically, it shows high selectivity for mouse CHIT1 (mCHIT1), making it a valuable tool for preclinical research in murine models of human diseases.[1] This document provides a comprehensive overview of the target selectivity profile of this compound, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action and the workflow for its characterization.

Data Presentation

The inhibitory activity of this compound has been quantified against both the primary target and related enzymes, as well as a key off-target protein. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound against Mouse Chitinases
TargetIC50 (nM)Selectivity (mAMCase/mCHIT1)
Mouse Chitotriosidase (mCHIT1)29143-fold
Mouse Acidic Mammalian Chitinase (mAMCase)4170

Data sourced from MedchemExpress.[1]

Table 2: In Vitro Inhibitory Potency (IC50) of this compound against Human Chitinases
TargetIC50 (nM)
Human Chitotriosidase (hCHIT1)67
Human Acidic Mammalian Chitinase (hAMCase)1300

Data sourced from MedchemExpress.[1]

Table 3: Off-Target Activity Profile of this compound
Off-TargetIC50 (µM)
hERG (human Ether-à-go-go-Related Gene)2.4

Data sourced from MedchemExpress.[1]

Experimental Protocols

The following sections describe the general methodologies employed to determine the target selectivity profile of a compound like this compound.

Recombinant Chitinase Expression and Purification

To perform in vitro enzymatic assays, recombinant forms of the target enzymes are required.

  • Gene Synthesis and Cloning : The cDNA sequences for human and mouse CHIT1 and AMCase are synthesized and cloned into an appropriate expression vector (e.g., pET vectors for bacterial expression or baculovirus vectors for insect cell expression).

  • Protein Expression : The expression vectors are transformed into a suitable host system (e.g., E. coli BL21(DE3) or Sf9 insect cells). Protein expression is induced under optimized conditions of temperature and inducer concentration.

  • Lysis and Purification : Cells are harvested and lysed to release the recombinant protein. The protein is then purified using affinity chromatography, often employing a tag fused to the protein of interest (e.g., His-tag, GST-tag). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be performed to achieve high purity. Protein concentration and purity are assessed by Bradford assay and SDS-PAGE, respectively.

Fluorometric Chitinase Activity Assay

This assay is used to determine the enzymatic activity of CHIT1 and AMCase and to measure the inhibitory potency of compounds like this compound.

  • Principle : The assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl N,N′-diacetyl-β-D-chitobioside, which is cleaved by chitinases to release the fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the enzyme's activity.

  • Reagents and Materials :

    • Recombinant human or mouse CHIT1/AMCase

    • Fluorogenic chitinase substrate

    • Assay buffer (e.g., citrate/phosphate buffer, pH 5.0)

    • Stop solution (e.g., glycine-NaOH buffer, pH 10.6)

    • Test compound (this compound) dissolved in DMSO

    • 96-well black microplates

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

  • Procedure :

    • A dilution series of this compound is prepared in the assay buffer.

    • The recombinant enzyme is added to the wells of the microplate containing the different concentrations of the test compound and incubated for a predefined period at 37°C.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

    • The reaction is allowed to proceed for a specific time at 37°C.

    • The reaction is terminated by the addition of the stop solution.

    • The fluorescence of the product (4-MU) is measured using a microplate reader.

  • Data Analysis : The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

hERG Fluorescence Polarization Assay

This assay is a common in vitro method to assess the potential of a compound to inhibit the hERG potassium channel, a critical off-target that can lead to cardiotoxicity.

  • Principle : This competitive binding assay uses a fluorescent tracer that binds to the hERG channel. When the tracer is bound, it has a high fluorescence polarization (FP) value. If a test compound displaces the tracer, the tracer's rotation increases, leading to a decrease in the FP value.

  • Reagents and Materials :

    • Membrane preparations from cells stably expressing the hERG channel

    • A high-affinity fluorescent hERG channel ligand (tracer)

    • Assay buffer

    • Test compound (this compound) dissolved in DMSO

    • Positive control (a known hERG inhibitor, e.g., E-4031)

    • 384-well black microplates

    • A microplate reader capable of measuring fluorescence polarization

  • Procedure :

    • A serial dilution of this compound is prepared.

    • The hERG membrane preparation, the fluorescent tracer, and the test compound at various concentrations are added to the wells of the microplate.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization is measured using a microplate reader.

  • Data Analysis : The FP values are plotted against the logarithm of the test compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

OAT2068_Mechanism cluster_0 Cellular Environment cluster_1 Mechanism of Action Chitin Chitin (Pathogen-associated) CHIT1 Active CHIT1 Chitin->CHIT1 Substrate for CHIT1_pre Pro-CHIT1 CHIT1_pre->CHIT1 Activation Macrophage Macrophage Macrophage->CHIT1_pre Secretes Degradation Chitin Degradation Products CHIT1->Degradation Catalyzes OAT2068 This compound OAT2068->CHIT1 Inhibits Inflammation Pro-inflammatory Response Degradation->Inflammation Leads to

Caption: Mechanism of this compound inhibition of the CHIT1 signaling pathway.

Experimental Workflow Diagram

OAT2068_Workflow cluster_screening Primary Screening & Hit Identification cluster_characterization Lead Characterization cluster_profiling Preclinical Profiling Compound_Library Compound Library Primary_Assay Primary mCHIT1 Enzymatic Assay Compound_Library->Primary_Assay Hit_Compounds Hit Compounds Primary_Assay->Hit_Compounds Selectivity_Screen Selectivity Screening (mAMCase) Hit_Compounds->Selectivity_Screen IC50_Determination IC50 Determination (mCHIT1, mAMCase) Selectivity_Screen->IC50_Determination OAT2068_Lead Lead Compound (this compound) IC50_Determination->OAT2068_Lead Human_Target_Assays Human Target Assays (hCHIT1, hAMCase) OAT2068_Lead->Human_Target_Assays Off_Target_Screen Off-Target Screening (hERG Assay) OAT2068_Lead->Off_Target_Screen In_Vivo_Studies In Vivo PK/PD & Efficacy Studies Human_Target_Assays->In_Vivo_Studies Off_Target_Screen->In_Vivo_Studies Candidate Preclinical Candidate In_Vivo_Studies->Candidate

Caption: Experimental workflow for the discovery and characterization of this compound.

References

OAT-2068: A Technical Guide for the Exploration of CHIT1 Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriosidase-1 (CHIT1) is a mammalian chitinase primarily secreted by activated macrophages. It plays a significant role in innate immunity, inflammation, and tissue remodeling. Elevated CHIT1 activity is associated with several pathological conditions, including lysosomal storage disorders like Gaucher disease, as well as inflammatory and fibrotic diseases. OAT-2068 is a selective and orally bioavailable inhibitor of CHIT1, making it a valuable pharmacological tool for investigating the biological functions of this enzyme in various disease models. This technical guide provides an in-depth overview of this compound, including its inhibitory properties, relevant experimental protocols, and the signaling pathways influenced by CHIT1 that can be studied using this inhibitor.

Quantitative Data for this compound

This compound has been characterized as a potent and selective inhibitor of CHIT1. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)Selectivity vs. mAMCase
Mouse CHIT1 (mCHIT1)29143-fold
Human CHIT1 (hCHIT1)1300-
Mouse AMCase (mAMCase)4170-
Human AMCase (hAMCase)67-
Data sourced from MedchemExpress and a study on dual chitinase inhibitors.[1][2]

Table 2: In Vivo Pharmacokinetic Profile of this compound in Female BALB/c Mice

Administration RouteDose (mg/kg)Tmax (h)T1/2 (h)Bioavailability (%)Plasma Clearance (mg* kg/L )Volume of Distribution (L/h/kg)
Intravenous3-2.87-1.714.6
Oral100.52.83613.57-
Data sourced from MedchemExpress.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments relevant to studying CHIT1 biology.

CHIT1 Enzymatic Activity Assay (Fluorometric)

This protocol is a standard method for measuring CHIT1 activity in various biological samples, which is essential for determining the inhibitory effect of this compound.

Materials:

  • CHIT1 Assay Buffer (e.g., 0.1 M citrate/0.2 M phosphate buffer, pH 5.2)

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside)

  • Stop Solution (e.g., 0.3 M glycine-NaOH, pH 10.6)

  • 4-Methylumbelliferone (4-MU) standard

  • Microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)

  • Biological samples (e.g., cell lysates, plasma, tissue homogenates)

  • This compound or other inhibitors

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Samples can often be used directly or with dilution in CHIT1 Assay Buffer.

    • Tissue Homogenates/Cell Lysates: Homogenize tissues or lyse cells in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the 4-MU standard in CHIT1 Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).

  • Assay Protocol:

    • To a 96-well black microplate, add your biological sample.

    • For inhibitor studies, pre-incubate the sample with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding the Stop Solution to each well.

    • Measure the fluorescence in a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the blank (no enzyme) from all readings.

    • Use the 4-MU standard curve to convert the fluorescence readings into the amount of product (4-MU) generated.

    • Calculate the CHIT1 activity, typically expressed as nmol of 4-MU produced per hour per mg of protein or per ml of fluid.

    • For inhibition studies, plot the CHIT1 activity against the concentration of this compound to determine the IC50 value.

In Vivo Pharmacokinetic Study in Mice

The following is a general protocol for assessing the pharmacokinetics of an orally administered compound like this compound in mice.

Materials:

  • This compound formulated in a suitable vehicle for oral and intravenous administration.

  • BALB/c mice (or other appropriate strain).

  • Oral gavage needles.

  • Syringes and needles for intravenous injection.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge for plasma separation.

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).

Procedure:

  • Animal Dosing:

    • Oral Administration: Administer a single dose of this compound (e.g., 10 mg/kg) to a cohort of mice via oral gavage.

    • Intravenous Administration: Administer a single dose of this compound (e.g., 3 mg/kg) to a separate cohort of mice via intravenous injection (e.g., into the tail vein).

  • Blood Sampling:

    • Collect blood samples from the mice at multiple time points post-dosing. A typical schedule for oral administration might be 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For intravenous administration, earlier time points such as 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours are common.

    • Blood can be collected via various methods, such as retro-orbital sinus, submandibular vein, or tail vein sampling.

    • Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the collected blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time for both administration routes.

    • Use pharmacokinetic software to calculate key parameters such as Tmax, Cmax, half-life (T1/2), area under the curve (AUC), clearance, and volume of distribution.

    • Calculate the oral bioavailability using the formula: Bioavailability (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Signaling Pathways and Experimental Workflows

CHIT1 has been implicated in several signaling pathways, particularly in the context of inflammation and fibrosis. This compound can be utilized to dissect the role of CHIT1 in these pathways.

CHIT1 and TGF-β Signaling

CHIT1 is known to enhance Transforming Growth Factor-beta (TGF-β) signaling, a key pathway in fibrosis. CHIT1 can interact with TGF-β receptor-associated protein 1 (TGFBRAP1) and the transcription factor forkhead box O3 (FOXO3). This interaction modulates the expression of SMAD7, an inhibitory SMAD, thereby augmenting the canonical SMAD2/3 signaling pathway.

CHIT1_TGFb_Signaling cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor (RI/RII) TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 phosphorylates CHIT1 CHIT1 TGFBRAP1 TGFBRAP1 CHIT1->TGFBRAP1 interacts FOXO3 FOXO3 CHIT1->FOXO3 interacts SMAD7 SMAD7 (Inhibitory) CHIT1->SMAD7 inhibits expression OAT2068 This compound OAT2068->CHIT1 inhibits TGFBRAP1->SMAD23 enhances phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Fibrosis Fibrotic Gene Expression nucleus->Fibrosis promotes FOXO3->SMAD7 promotes expression SMAD7->TGFbR inhibits

Caption: CHIT1 enhances TGF-β signaling by interacting with TGFBRAP1 and inhibiting SMAD7 expression via FOXO3.

Experimental Workflow: Investigating the Effect of this compound on Fibroblast Activation

This workflow outlines an experiment to determine if this compound can attenuate CHIT1-mediated fibroblast activation.

OAT2068_Fibroblast_Workflow cluster_analysis Analysis start Culture Fibroblasts (e.g., NIH/3T3 or primary lung fibroblasts) treatment Treat cells with: 1. Vehicle Control 2. TGF-β1 3. TGF-β1 + CHIT1 4. TGF-β1 + CHIT1 + this compound start->treatment incubation Incubate for 24-48 hours treatment->incubation western Western Blot for: - p-SMAD2/3 - α-SMA - Collagen I incubation->western qpcr qPCR for: - ACTA2 (α-SMA) - COL1A1 - SMAD7 incubation->qpcr imaging Immunofluorescence for: - α-SMA stress fibers incubation->imaging end Evaluate attenuation of fibroblast activation by this compound western->end qpcr->end imaging->end

Caption: Workflow to assess this compound's effect on CHIT1-enhanced fibroblast activation.

CHIT1 in Macrophage Activation and Downstream Signaling

CHIT1 is highly expressed in activated macrophages and can modulate their function. Studies have shown that CHIT1 can influence the phosphorylation of ERK1/2 and Akt, key kinases in intracellular signaling cascades that regulate cell proliferation, survival, and inflammation.

CHIT1_Macrophage_Signaling cluster_signaling Downstream Signaling stimuli Pro-inflammatory Stimuli (e.g., LPS, IFN-γ) macrophage Macrophage stimuli->macrophage CHIT1_exp CHIT1 Expression and Secretion macrophage->CHIT1_exp ERK ERK1/2 Phosphorylation CHIT1_exp->ERK modulates Akt Akt Phosphorylation CHIT1_exp->Akt modulates OAT2068 This compound OAT2068->CHIT1_exp inhibits activity cytokines Cytokine & Chemokine Production ERK->cytokines Akt->cytokines

Caption: CHIT1, secreted by activated macrophages, modulates ERK1/2 and Akt signaling pathways.

Conclusion

This compound is a potent and selective inhibitor of CHIT1, providing a critical tool for elucidating the enzyme's role in health and disease. Its favorable pharmacokinetic profile makes it suitable for in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute experiments aimed at understanding the biological consequences of CHIT1 inhibition. Further research utilizing this compound will likely uncover novel functions of CHIT1 and may validate it as a therapeutic target for a range of inflammatory and fibrotic disorders.

References

The Biological Role of Chitotriosidase in Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriosidase (CHIT1), a member of the glycosyl hydrolase 18 family, is the primary active chitinase in humans.[1] Predominantly secreted by activated macrophages, CHIT1 plays a crucial role in the innate immune system, particularly in the defense against chitin-containing pathogens such as fungi and protozoa.[1][2] Beyond its enzymatic function of hydrolyzing chitin, emerging evidence highlights its multifaceted involvement in the pathophysiology of a range of human diseases, acting as both a biomarker and a modulator of disease processes.[2][3] This technical guide provides an in-depth overview of the biological role of chitotriosidase in various disease models, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support further research and drug development.

Data Presentation: Chitotriosidase Activity in Disease

Chitotriosidase activity is significantly elevated in several diseases characterized by macrophage activation. The following tables summarize quantitative data on plasma/serum CHIT1 activity in various disease models compared to healthy controls.

Table 1: Chitotriosidase Activity in Lysosomal Storage Diseases

DiseasePatient GroupNChitotriosidase Activity (nmol/h/mL)Reference
Gaucher Disease (Type 1) Symptomatic Patients30Median > 600 times control[3]
Untreated Patients10811,325.7 ± 6395.4[4]
Healthy Controls92-[4]
Patients with Gaucher's Disease4312107.8 ± 1776.2[5]
Healthy Controls13870.9 ± 5.2[5]
Niemann-Pick Disease (Type A/B) Patients651192.5 ± 463.0[4]
Healthy Controls92-[4]
Patients with Niemann-Pick A/B15602 - 2800
Niemann-Pick Disease (Type C) Patients11304 - 940

Table 2: Chitotriosidase Activity in Atherosclerosis

Patient GroupNStenosis GradeChitotriosidase Activity (nmol/mL·h)Reference
Atherothrombotic Stroke (ATS) 153-88.1 ± 4.6[5]
-≤30%66.9 ± 9.6[5]
-31% to 60%88.7 ± 8.3[5]
->60%107.7 ± 11.8[5]
Ischemic Heart Disease (IHD) 124-79.0 ± 6.3[5]
Healthy Controls 148-70.9 ± 5.2[5]

Table 3: Chitotriosidase Activity in Pulmonary Diseases

DiseaseSample TypePatient GroupNChitotriosidase ActivityReference
Idiopathic Pulmonary Fibrosis (IPF) SerumIPF Patients256.97 (5.54-8.54) nmol/mL/h[6]
Healthy Controls204.37 (2.97-6.27) nmol/mL/h[6]
BAL FluidIPF Patients-Significantly increased vs. controls[7]
Chronic Obstructive Pulmonary Disease (COPD) BAL FluidSmokers with COPD30Higher than smokers without COPD and never-smokers[8]
Smokers without COPD20-[8]
Never-smokers20-[8]
Sarcoidosis Serum & BAL FluidSarcoidosis Patients-Elevated, correlates with disease severity[2]

Experimental Protocols

Fluorometric Assay for Chitotriosidase Activity

This protocol is adapted from commercially available kits and published literature for the measurement of CHIT1 activity in various biological samples.[1][9][10]

Materials:

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Excitation/Emission = 320/445 nm)

  • CHIT1 Assay Buffer

  • CHIT1 Inhibition Buffer (to distinguish CHIT1 from other hydrolases)

  • CHIT1 Substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside)

  • 4-Methylumbelliferone (4-MU) Standard (for calibration curve)

  • Purified Chitotriosidase (Positive Control)

  • Protease inhibitor cocktail

  • Dounce homogenizer (for tissue samples)

Procedure:

  • Sample Preparation:

    • Cells or Tissues: Homogenize approximately 1 x 10^6 cells or 5-20 mg of tissue in 100 µL of ice-cold CHIT1 Assay Buffer containing a protease inhibitor cocktail. In a parallel tube, homogenize an equivalent amount of sample in 100 µL of ice-cold CHIT1 Inhibition Buffer. Keep samples on ice for 10 minutes, then centrifuge at 12,000 x g for 5 minutes at 4°C. Collect the supernatants for the assay.[1][9]

    • Serum and Plasma: Samples can typically be used directly or after dilution with the CHIT1 Assay Buffer.

  • Standard Curve Preparation:

    • Prepare a 10 µM 4-MU standard solution by diluting a stock solution (e.g., 5 mM) in CHIT1 Assay Buffer.

    • Add 0, 10, 20, 30, and 40 µL of the 10 µM 4-MU standard into a series of wells to generate a standard curve of 0, 100, 200, 300, and 400 pmol of 4-MU per well, respectively.

    • Adjust the final volume in each standard well to 100 µL with CHIT1 Assay Buffer.[9]

  • Assay Reaction:

    • Add 1-20 µL of your prepared sample supernatant to wells designated for "Sample" and "Sample Control".

    • Add the same volume of the supernatant prepared with CHIT1 Inhibition Buffer to wells designated "Inhibition Sample" and "Inhibition Sample Control".

    • For a positive control, add 2-4 µL of purified Chitotriosidase to a designated well.

    • Adjust the volume in all sample and control wells to 50 µL with CHIT1 Assay Buffer.

    • Prepare a reaction mix by diluting the CHIT1 substrate according to the manufacturer's instructions.

    • Initiate the reaction by adding 50 µL of the diluted CHIT1 substrate to the "Sample", "Inhibition Sample", and "Positive Control" wells.

    • Add 50 µL of CHIT1 Assay Buffer to the "Sample Control" and "Inhibition Sample Control" wells.[9]

  • Measurement:

    • Immediately place the plate in a microplate reader set to 37°C.

    • Measure the fluorescence in kinetic mode for 20-30 minutes at Ex/Em = 320/445 nm.

    • Read the standard curve in end-point mode.[1]

  • Calculation:

    • Calculate the change in fluorescence for each sample and control.

    • Subtract the reading from the "Sample Control" from the "Sample" reading.

    • Subtract the reading from the "Inhibition Sample Control" from the "Inhibition Sample" reading.

    • The specific CHIT1 activity is the difference between the corrected "Sample" reading and the corrected "Inhibition Sample" reading.

    • Use the 4-MU standard curve to convert the fluorescence units to pmol of 4-MU.

    • Express the chitotriosidase activity as pmol/min/mL or U/L.

CHIT1 Gene Expression Analysis by qPCR

This protocol provides a general workflow for quantifying CHIT1 mRNA levels in cells or tissues.

Materials:

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • cDNA synthesis kit

  • SYBR Green or probe-based qPCR master mix

  • qPCR instrument (e.g., Applied Biosystems 7900HT)

  • Forward and reverse primers for human CHIT1 (e.g., Forward: AGCACCACTGAGTGGAATGACG, Reverse: TGAGTGCCGAAATTCCAGCCTC)[11]

  • Primers for a stable reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

Procedure:

  • RNA Extraction:

    • Extract total RNA from cell pellets or tissue samples using a method of choice, following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[12]

    • Include a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination.[13]

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers (final concentration of 10 µM each), and nuclease-free water.[12]

    • Dilute the synthesized cDNA (e.g., 1:5 or 1:10) with nuclease-free water.

    • In a 384-well qPCR plate, add 4 µL of diluted cDNA to each well in triplicate.[12]

    • Add the qPCR master mix to each well.

    • Include a "no template control" (NTC) for each primer set to check for contamination.[13]

  • qPCR Program:

    • Use a standard three-step cycling protocol, for example:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

      • Melting curve analysis (for SYBR Green assays) to verify the specificity of the amplified product.[11]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CHIT1 and the reference gene in each sample.

    • Calculate the relative expression of CHIT1 using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Chitotriosidase

Chitotriosidase expression and function are regulated by and can influence several key signaling pathways implicated in inflammation and tissue remodeling.

Chitotriosidase_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFNGR IFNg->IFNGR TNFa TNF-α TNFR TNFR TNFa->TNFR MDP MDP NOD2 NOD2 MDP->NOD2 TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR NFkB NF-κB Pathway TLR4->NFkB JakStat Jak-Stat Pathway IFNGR->JakStat TNFR->NFkB NOD2->NFkB MAPK_PI3K MAPK/PI3K Pathways TGFbR->MAPK_PI3K Smad Smad Pathway TGFbR->Smad CHIT1 Chitotriosidase (CHIT1) Expression NFkB->CHIT1 JakStat->CHIT1 MAPK_PI3K->CHIT1 CHIT1->TGFbR enhances signaling Fibroblast_Activation Fibroblast Activation & Myofibroblast Transformation CHIT1->Fibroblast_Activation Inflammation Inflammation CHIT1->Inflammation Immune_Response Innate Immune Response CHIT1->Immune_Response

Caption: Signaling pathways regulating and influenced by chitotriosidase.

Experimental Workflow: Screening for Chitotriosidase Inhibitors

The development of CHIT1 inhibitors is a promising therapeutic strategy for diseases where its activity is pathogenic.

CHIT1_Inhibitor_Screening cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Validation start Start: Compound Library enzymatic_assay Enzymatic Assay (Fluorometric) start->enzymatic_assay selectivity_assay Selectivity Assay (vs. AMCase) enzymatic_assay->selectivity_assay hit_compounds Hit Compounds selectivity_assay->hit_compounds macrophage_assay Macrophage CHIT1 Activity Assay hit_compounds->macrophage_assay cytokine_profiling Cytokine Profiling (LPS-stimulated macrophages) macrophage_assay->cytokine_profiling lead_candidates Lead Candidates cytokine_profiling->lead_candidates disease_model Disease Model (e.g., Bleomycin-induced Pulmonary Fibrosis) lead_candidates->disease_model pk_pd_studies Pharmacokinetics & Pharmacodynamics disease_model->pk_pd_studies efficacy_assessment Efficacy Assessment (Histology, Biomarkers) pk_pd_studies->efficacy_assessment end Preclinical Candidate efficacy_assessment->end

Caption: Workflow for the discovery and validation of CHIT1 inhibitors.

Conclusion

Chitotriosidase is a dynamic enzyme with a dual role in health and disease. As a sensitive biomarker of macrophage activation, its measurement provides valuable diagnostic and prognostic information in a variety of clinical settings, most notably in Gaucher disease.[7][14] Furthermore, its active participation in inflammatory and fibrotic processes, particularly in the context of lung diseases and atherosclerosis, identifies it as a compelling target for therapeutic intervention.[15][16] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers aiming to further elucidate the complex biology of chitotriosidase and translate this knowledge into novel diagnostic and therapeutic strategies.

References

OAT-2068: A Potent and Selective Chemical Probe for Chitotriosidase 1 (CHIT1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriosidase 1 (CHIT1) is a mammalian chitinase primarily secreted by activated macrophages. It plays a significant role in the innate immune system and has been implicated in the pathogenesis of various inflammatory and fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), sarcoidosis, and metabolic dysfunction-associated steatohepatitis (MASH). The development of potent and selective chemical probes for CHIT1 is crucial for elucidating its biological functions and validating it as a therapeutic target. OAT-2068 has emerged as a valuable tool for these purposes, demonstrating high potency and selectivity for mouse CHIT1 (mCHIT1). This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols for its characterization, and visualization of relevant biological pathways.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its activity and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)Selectivity (over mAMCase)
Mouse CHIT1 (mCHIT1)29143-fold[1][2][3]
Mouse AMCase (mAMCase)4170[1][2][3]-
Human CHIT1 (hCHIT1)1300[1][2]-
Human AMCase (hAMCase)67[1][2]-

Table 2: Off-Target Activity of this compound

Off-TargetIC50 (µM)
hERG2.4[1][2]

Table 3: Pharmacokinetic Profile of this compound in Female BALB/c Mice

Administration RouteDose (mg/kg)Tmax (h)T½ (h)Plasma Clearance (mg* kg/L )Volume of Distribution (L/h/kg)Bioavailability (%)
Intravenous3-2.87[1][2]1.71[1][2]4.6[1][2]-
Oral100.5[1][2]2.83[1][2]3.57[1][2]-61[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and validate this compound as a chemical probe for CHIT1.

CHIT1 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from established fluorometric methods for measuring chitinase activity.

Materials:

  • CHIT1 Assay Buffer (0.1 M citrate, 0.2 M dibasic phosphate, pH 5.2)

  • CHIT1 Substrate: 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside

  • This compound (or other inhibitors) dissolved in DMSO

  • Recombinant mouse CHIT1 (mCHIT1) enzyme

  • Stop Solution (0.3 M glycine/NaOH Buffer, pH 10.5)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CHIT1 substrate in DMSO. Dilute the stock solution in CHIT1 Assay Buffer to the desired final concentration.

    • Prepare a serial dilution of this compound in DMSO. Further dilute in CHIT1 Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • CHIT1 Assay Buffer

      • This compound solution (at various concentrations) or vehicle (DMSO in assay buffer) for control.

      • Recombinant mCHIT1 enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the CHIT1 substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Termination and Measurement:

    • Stop the reaction by adding the Stop Solution to each well.

    • Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Evaluation of this compound in a Murine Model of Chronic Asthma

This protocol is a representative example based on studies using other CHIT1 inhibitors in house dust mite (HDM)-induced models of allergic airway inflammation.[4]

Animal Model:

  • Female BALB/c mice (6-8 weeks old)

Materials:

  • House Dust Mite (HDM) extract

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Induction of Allergic Airway Inflammation:

    • Sensitize mice by intraperitoneal injection of HDM extract in PBS on days 0 and 7.

    • From day 14 to day 18, challenge the mice intranasally with HDM extract in PBS daily.

  • This compound Administration:

    • Beginning on day 14 (concurrent with the challenge phase), administer this compound orally once or twice daily at a predetermined dose (e.g., 10-50 mg/kg). A vehicle control group should receive the vehicle alone.

  • Endpoint Analysis (Day 19):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils, lymphocytes, and macrophages) by flow cytometry or differential cell counts.

    • Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.

    • CHIT1 Activity in BAL Fluid: Measure CHIT1 activity in the BAL fluid using the fluorometric assay described above to confirm target engagement.

    • Cytokine Analysis: Measure levels of relevant cytokines (e.g., IL-4, IL-5, IL-13, TGF-β) in the BAL fluid or lung homogenates by ELISA or multiplex assay.

  • Data Analysis:

    • Compare the readouts from the this compound treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to this compound and CHIT1.

experimental_workflow start_end start_end process process data_analysis data_analysis decision decision start Start: Hypothesis This compound inhibits CHIT1 in vivo in_vitro In Vitro Characterization start->in_vitro enzymatic_assay CHIT1 Enzymatic Assay (IC50 Determination) in_vitro->enzymatic_assay selectivity_assay AMCase Selectivity Assay in_vitro->selectivity_assay in_vivo_model In Vivo Model Selection (e.g., HDM-induced Asthma) enzymatic_assay->in_vivo_model selectivity_assay->in_vivo_model animal_treatment Animal Treatment (this compound vs. Vehicle) in_vivo_model->animal_treatment endpoint_analysis Endpoint Analysis animal_treatment->endpoint_analysis bal_analysis BAL Fluid Analysis (Cells, Cytokines, CHIT1 Activity) endpoint_analysis->bal_analysis histology Lung Histology (Inflammation, Mucus) endpoint_analysis->histology data_interpretation Data Interpretation and Conclusion bal_analysis->data_interpretation histology->data_interpretation end End: Validation of this compound as a CHIT1 Chemical Probe data_interpretation->end

Experimental workflow for validating this compound.

CHIT1_TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus extracellular extracellular receptor receptor intracellular intracellular inhibitor inhibitor nucleus nucleus response response TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII CHIT1 CHIT1 TGFbRI TGF-β RI CHIT1->TGFbRI augments signaling TGFbRII->TGFbRI recruits & phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex gene_transcription Gene Transcription SMAD_complex->gene_transcription translocates OAT2068 This compound OAT2068->CHIT1 inhibits fibrosis Fibrosis gene_transcription->fibrosis

CHIT1-mediated augmentation of TGF-β signaling.

Conclusion

This compound is a well-characterized chemical probe with high potency and selectivity for mouse CHIT1. Its favorable pharmacokinetic profile makes it a suitable tool for in vivo studies to investigate the role of CHIT1 in various disease models. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of CHIT1 biology and its potential as a therapeutic target.

References

OAT-2068: A Technical Guide to its Therapeutic Potential as a Selective Chitotriosidase (CHIT1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OAT-2068 is a selective, orally active inhibitor of mouse chitotriosidase (mCHIT1) that has emerged as a valuable tool for investigating the role of CHIT1 in various pathologies, particularly inflammatory and fibrotic diseases.[1][2] Chitotriosidase, a member of the glycosyl hydrolase family 18, is predominantly expressed in activated macrophages and is implicated in the pathogenesis of several lung diseases. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, pharmacokinetic profile, proposed mechanism of action, and detailed experimental protocols for its evaluation.

Introduction to Chitotriosidase (CHIT1) and its Therapeutic Relevance

Chitotriosidase (CHIT1) is an enzyme with chitin-degrading activity that is markedly upregulated in various inflammatory and fibrotic conditions. In the context of lung disease, elevated CHIT1 levels have been observed in idiopathic pulmonary fibrosis (IPF), sarcoidosis, and chronic obstructive pulmonary disease (COPD).[3] Studies have shown that CHIT1 can amplify pro-fibrotic signaling pathways, making it a compelling therapeutic target. The inhibition of CHIT1 is hypothesized to reduce inflammation and tissue remodeling associated with these debilitating diseases.

Quantitative Data for this compound

The following tables summarize the in vitro inhibitory activity and in vivo pharmacokinetic properties of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

Target EnzymeIC50 (nM)
Mouse CHIT1 (mCHIT1)29
Mouse AMCase (mAMCase)4170
Human CHIT1 (hCHIT1)1300
Human AMCase (hAMCase)67

Data demonstrates that this compound is a potent inhibitor of mouse CHIT1 with a 143-fold selectivity over mouse AMCase.[1][2]

Table 2: Pharmacokinetic Profile of this compound in Female BALB/c Mice [1]

Administration RouteDose (mg/kg)Tmax (h)T1/2 (h)Plasma Clearance (mg* kg/L )Bioavailability (%)
Intravenous (IV)3N/A2.871.71N/A
Oral (PO)100.52.833.5761

This compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in mice.[1]

Proposed Mechanism of Action and Signaling Pathway

In lung fibrosis, CHIT1 is believed to potentiate the effects of Transforming Growth Factor-beta 1 (TGF-β1), a key mediator of fibrosis. CHIT1 enhances TGF-β1 signaling by inhibiting the expression of SMAD7, a negative feedback regulator of the pathway. This action is mediated through interactions with TGF-β receptor-associated protein 1 (TGFBRAP1) and forkhead box O3 (FOXO3). By inhibiting CHIT1, this compound is expected to restore SMAD7 levels, thereby downregulating the pro-fibrotic TGF-β1 signaling cascade.

CHIT1_Signaling_Pathway cluster_0 cluster_1 TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds SMAD23 pSMAD2/3 TGFBR->SMAD23 Phosphorylates CHIT1 CHIT1 TGFBRAP1 TGFBRAP1 CHIT1->TGFBRAP1 Interacts with FOXO3 FOXO3 CHIT1->FOXO3 Interacts with OAT2068 This compound OAT2068->CHIT1 Inhibits TGFBRAP1->TGFBR SMAD7 SMAD7 FOXO3->SMAD7 Inhibits TGF-β1-induced expression of SMAD4 SMAD4 SMAD23->SMAD4 Complexes with Fibrosis Fibrotic Gene Expression SMAD4->Fibrosis Translocates to nucleus and promotes transcription SMAD7->TGFBR Inhibits Nucleus Nucleus

Caption: Proposed signaling pathway of CHIT1 in lung fibrosis and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for the evaluation of this compound, based on standard methodologies in the field.

In Vitro Chitinase Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of this compound against chitinases.

Chitinase_Inhibition_Assay_Workflow A Prepare serial dilutions of this compound in DMSO B Add diluted this compound and recombinant chitinase enzyme to a 96-well plate A->B C Pre-incubate at 37°C B->C D Add fluorogenic substrate (e.g., 4-methylumbelliferyl chitotrioside) C->D E Incubate at 37°C D->E F Stop reaction with a high pH buffer (e.g., glycine-NaOH) E->F G Measure fluorescence (Ex: 360 nm, Em: 450 nm) on a plate reader F->G H Calculate % inhibition and determine IC50 G->H

Caption: Experimental workflow for the in vitro chitinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution to achieve a range of desired concentrations.

    • Reconstitute recombinant mouse or human CHIT1 and AMCase enzymes in an appropriate assay buffer (e.g., phosphate-citrate buffer, pH 5.2).

    • Prepare a stock solution of a fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose) in DMSO. Dilute the substrate stock in assay buffer to the final working concentration just before use.

    • Prepare a stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.6).

  • Assay Procedure:

    • In a black, flat-bottom 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add the recombinant chitinase enzyme solution to all wells except the substrate blank.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the pre-warmed substrate working solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Terminate the reaction by adding the stop buffer to each well.

    • Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.

  • Data Analysis:

    • Subtract the fluorescence of the substrate blank from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic properties of this compound in mice.

Pharmacokinetic_Study_Workflow A Fast mice overnight B Administer this compound intravenously (IV) or orally (PO) to different cohorts A->B C Collect blood samples at designated time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 h) B->C D Process blood to obtain plasma C->D E Extract this compound from plasma samples D->E F Quantify this compound concentration using LC-MS/MS E->F G Perform pharmacokinetic analysis to determine parameters (Tmax, T1/2, Clearance, Bioavailability) F->G

Caption: General workflow for an in vivo pharmacokinetic study.

Methodology:

  • Animal Dosing:

    • Use female BALB/c mice, fasted overnight with free access to water.

    • For intravenous administration, formulate this compound in a suitable vehicle (e.g., saline with a co-solvent) and administer a single bolus dose (e.g., 3 mg/kg) via the tail vein.

    • For oral administration, formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer a single dose (e.g., 10 mg/kg) by gavage.

  • Sample Collection:

    • Collect blood samples (e.g., via retro-orbital bleeding or tail snip) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.

    • Extract this compound and an internal standard from the plasma samples, calibration standards, and quality controls using protein precipitation or liquid-liquid extraction.

    • Analyze the extracted samples by LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data, including maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T1/2), area under the curve (AUC), and clearance.

    • Calculate oral bioavailability by comparing the dose-normalized AUC from oral administration to that from intravenous administration.

Conclusion

This compound is a potent and selective inhibitor of mouse chitotriosidase with a promising pharmacokinetic profile. Its ability to be administered orally makes it a valuable research tool for in vivo studies aimed at elucidating the role of CHIT1 in disease. The proposed mechanism of action, involving the modulation of the pro-fibrotic TGF-β1 signaling pathway, provides a strong rationale for its investigation as a potential therapeutic agent for fibrotic lung diseases. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this compound and other CHIT1 inhibitors.

References

OAT-2068: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of OAT-2068, a potent and selective inhibitor of mouse chitotriosidase (mCHIT1). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Core Chemical Properties

This compound, with a CAS number of 2221950-65-6, is a small molecule inhibitor designed for high selectivity towards mCHIT1.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 2221950-65-6[1]
Molecular Formula C23H36ClN7[1]
Molecular Weight 446.04 g/mol [1]
IUPAC Name 3-(4-((2S,5S)-2-(4-Chlorobenzyl)-4-isobutyl-5-methylpiperazin-1-yl)piperidin-1-yl)-1H-1,2,4-triazol-5-amineN/A
Appearance SolidN/A
Purity >98% (commercially available)N/A
Solubility Soluble in DMSON/A

Mechanism of Action

This compound functions as a potent and selective inhibitor of chitotriosidase (CHIT1), an enzyme primarily expressed by activated macrophages.[2] CHIT1 is a member of the glycosyl hydrolase family 18 and is involved in the degradation of chitin, a polymer of N-acetylglucosamine.[3] Elevated levels of CHIT1 have been associated with various inflammatory and fibrotic diseases, making it a therapeutic target of interest.[2]

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of mCHIT1.[1] This inhibition prevents the breakdown of chitin and is thought to modulate the inflammatory response mediated by macrophages.

In Vitro Activity

This compound has been demonstrated to be a highly potent inhibitor of mouse CHIT1 with an IC50 value of 29 nM.[1] It exhibits significant selectivity for mCHIT1 over mouse acidic mammalian chitinase (mAMCase), with a reported 143-fold selectivity.[1] The compound also shows activity against human chitinases, with IC50 values of 1300 nM for hCHIT1 and 67 nM for hAMCase.[1]

Experimental Protocol: In Vitro CHIT1 Enzymatic Assay

A fluorometric assay is typically used to determine the enzymatic activity of CHIT1 and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant mouse or human CHIT1

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl β-D-N,N'-diacetylchitobioside)

  • Assay Buffer (e.g., 0.1 M citrate, 0.2 M phosphate, pH 5.2)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the CHIT1 enzyme to each well.

  • Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm at regular intervals.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetic Profile

In vivo studies in female BALB/c mice have demonstrated that this compound possesses a favorable pharmacokinetic profile.

ParameterIntravenous (3 mg/kg)Oral (10 mg/kg)Reference
Tmax N/A0.5 h[1]
T1/2 2.87 h2.83 h[1]
Plasma Clearance 1.71 L/h/kg3.57 L/h/kg[1]
Volume of Distribution (Vd) 4.6 L/kgN/A[1]
Bioavailability N/A61%[1]
Experimental Protocol: Pharmacokinetic Study in Mice

Animal Model:

  • Female BALB/c mice

Drug Administration:

  • Intravenous (IV): A single dose of 3 mg/kg is administered via the tail vein.

  • Oral (PO): A single dose of 10 mg/kg is administered by oral gavage.

Sample Collection:

  • Blood samples are collected at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma is separated by centrifugation.

Sample Analysis:

  • Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

Data Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Signaling Pathway and Experimental Workflow

While the direct target of this compound is CHIT1, the downstream signaling consequences of this inhibition are a key area of research. The inhibition of CHIT1 in activated macrophages is expected to modulate their inflammatory phenotype. A simplified logical workflow for investigating the effects of this compound is presented below.

logical_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Pharmacokinetics cluster_moa Mechanism of Action Investigation iv_start Recombinant mCHIT1 Enzyme iv_assay Enzymatic Assay (Fluorometric) iv_start->iv_assay This compound iv_ic50 Determine IC50 (29 nM) iv_assay->iv_ic50 vivo_start BALB/c Mice iv_ic50->vivo_start Inform Dosing vivo_admin IV (3 mg/kg) or PO (10 mg/kg) Administration vivo_start->vivo_admin vivo_sample Blood Sampling vivo_admin->vivo_sample vivo_analysis LC-MS/MS Analysis vivo_sample->vivo_analysis vivo_pk Calculate PK Parameters vivo_analysis->vivo_pk moa_start Activated Macrophages vivo_pk->moa_start Inform Dosing moa_treat Treat with This compound moa_start->moa_treat moa_measure Measure Cytokine & Chemokine Expression moa_treat->moa_measure moa_pathway Identify Modulated Signaling Pathways moa_measure->moa_pathway

Logical workflow for the evaluation of this compound.

Synthesis and Purification

Detailed, publicly available, step-by-step protocols for the chemical synthesis and purification of this compound are limited. Researchers interested in obtaining this compound are advised to source it from commercial chemical suppliers. For those requiring custom synthesis, a retrosynthetic analysis would be necessary, likely involving the coupling of a protected piperidinyl-triazolamine intermediate with a suitably functionalized piperazine derivative. Purification would typically involve column chromatography followed by recrystallization or preparative HPLC to achieve high purity.

Conclusion

This compound is a valuable research tool for studying the role of chitotriosidase in various physiological and pathological processes. Its high potency and selectivity for mCHIT1, coupled with its favorable pharmacokinetic profile, make it a suitable candidate for in vivo studies in mouse models of inflammatory and fibrotic diseases. Further research is warranted to fully elucidate the downstream signaling pathways affected by CHIT1 inhibition and to explore the full therapeutic potential of this compound.

References

Methodological & Application

OAT-2068 In Vivo Experimental Protocols: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

OAT-2068 is a potent and selective inhibitor of mouse chitotriosidase (mCHIT1), an enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases.[1][2] With an IC50 of 29 nM for mCHIT1, this compound demonstrates a remarkable 143-fold selectivity over mouse acidic mammalian chitinase (mAMCase).[1][2] Its favorable pharmacokinetic profile makes it a valuable tool for investigating the in vivo role of CHIT1 in murine models of human diseases.[1][2] These application notes provide detailed protocols for the in vivo use of this compound in pharmacokinetic and efficacy studies, particularly in a bleomycin-induced pulmonary fibrosis model, a condition where CHIT1 is considered to play a significant role.

Mechanism of Action and Signaling Pathway

Chitotriosidase (CHIT1) is a member of the glycosyl hydrolase 18 family and is primarily secreted by activated macrophages. It is involved in inflammatory and fibrotic processes, in part through its interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a key mediator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the production of extracellular matrix (ECM) components. By inhibiting CHIT1, this compound is hypothesized to modulate the downstream effects of the TGF-β pathway, thereby reducing fibrosis.

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad Smad Complex (Smad2/3, Smad4) TGF_beta_R->Smad Phosphorylates & Activates CHIT1 CHIT1 CHIT1->TGF_beta_R Potentiates Signaling OAT_2068 This compound OAT_2068->CHIT1 Inhibits Nucleus Nucleus Smad->Nucleus Translocates to Fibroblast Fibroblast Differentiation Nucleus->Fibroblast Promotes ECM ECM Production (e.g., Collagen) Nucleus->ECM Increases Fibrosis Fibrosis Fibroblast->Fibrosis ECM->Fibrosis

Caption: Simplified TGF-β signaling pathway in fibrosis and the inhibitory action of this compound on CHIT1.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
Mouse CHIT129
Mouse AMCase4170
Human CHIT11300
Human AMCase67

Table 2: Pharmacokinetic Parameters of this compound in Female BALB/c Mice

Administration RouteDose (mg/kg)Tmax (h)T½ (h)Plasma Clearance (L/h/kg)Volume of Distribution (L/kg)Bioavailability (%)
Intravenous3-2.871.714.6-
Oral100.52.833.57-61

In Vivo Experimental Protocols

Pharmacokinetic Study Protocol

This protocol is designed to assess the pharmacokinetic profile of this compound in mice.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Animal_Acclimation Acclimate BALB/c mice (Female, 8-10 weeks old) Drug_Prep Prepare this compound formulation (e.g., in 0.5% HPMC, 0.1% Tween 80 in water) Animal_Acclimation->Drug_Prep IV_Dosing Administer 3 mg/kg IV (via tail vein) Drug_Prep->IV_Dosing Oral_Dosing Administer 10 mg/kg Oral (via gavage) Drug_Prep->Oral_Dosing Blood_Collection Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h) IV_Dosing->Blood_Collection Oral_Dosing->Blood_Collection Plasma_Separation Separate plasma by centrifugation Blood_Collection->Plasma_Separation LC_MS_MS Quantify this compound concentration using LC-MS/MS Plasma_Separation->LC_MS_MS PK_Analysis Calculate pharmacokinetic parameters (T½, Clearance, Vd, etc.) LC_MS_MS->PK_Analysis

Caption: Workflow for the pharmacokinetic study of this compound in mice.

Methodology:

  • Animals: Use female BALB/c mice, 8-10 weeks old, acclimated for at least one week before the experiment.

  • Formulation: Prepare this compound in a suitable vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water.

  • Dosing:

    • Intravenous (IV): Administer a single dose of 3 mg/kg via the tail vein.

    • Oral (PO): Administer a single dose of 10 mg/kg by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate the pharmacokinetic parameters using appropriate software.

Efficacy Study Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

This protocol outlines a representative efficacy study of this compound in a well-established mouse model of pulmonary fibrosis.

Efficacy_Workflow cluster_induction Disease Induction (Day 0) cluster_treatment Treatment (e.g., Day 7-21) cluster_endpoints Endpoint Analysis (Day 21) Animal_Prep Anesthetize C57BL/6 mice (Male, 8-10 weeks old) Bleomycin_Admin Intratracheally instill Bleomycin (e.g., 1.5-3.0 U/kg in saline) Animal_Prep->Bleomycin_Admin Vehicle_Group Administer Vehicle daily (e.g., oral gavage) Bleomycin_Admin->Vehicle_Group Randomize into groups OAT_2068_Group Administer this compound daily (e.g., 10-100 mg/kg, oral gavage) Bleomycin_Admin->OAT_2068_Group Randomize into groups BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) analysis (Cell count, Cytokines) Vehicle_Group->BALF_Analysis Histology Lung Histopathology (H&E, Masson's Trichrome) Ashcroft Score Vehicle_Group->Histology Collagen_Assay Hydroxyproline assay for lung collagen content Vehicle_Group->Collagen_Assay Gene_Expression qPCR for fibrotic markers (Col1a1, Acta2, etc.) Vehicle_Group->Gene_Expression OAT_2068_Group->BALF_Analysis OAT_2068_Group->Histology OAT_2068_Group->Collagen_Assay OAT_2068_Group->Gene_Expression

Caption: Experimental workflow for the evaluation of this compound in a bleomycin-induced pulmonary fibrosis mouse model.

Methodology:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Induction of Pulmonary Fibrosis:

    • On day 0, anesthetize the mice.

    • Administer a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Begin treatment at a specified time point post-bleomycin administration (e.g., day 7 for a therapeutic regimen).

    • Administer this compound (e.g., 10-100 mg/kg) or vehicle daily by oral gavage until the end of the study (e.g., day 21).

  • Endpoint Analysis (Day 21):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts and cytokine levels (e.g., TGF-β, IL-6).

    • Histopathology: Harvest the lungs, fix in formalin, and embed in paraffin. Prepare sections for Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to assess inflammation and collagen deposition. Quantify fibrosis using the Ashcroft scoring system.

    • Collagen Content: Measure the total lung collagen content using a hydroxyproline assay on lung homogenates.

    • Gene Expression: Extract RNA from lung tissue to analyze the expression of fibrotic markers (e.g., Col1a1, Acta2, Tgf-β1) by quantitative PCR (qPCR).

Conclusion

This compound is a potent and selective inhibitor of mCHIT1 with a favorable in vivo pharmacokinetic profile, making it an excellent research tool. The provided protocols for pharmacokinetic analysis and efficacy evaluation in a bleomycin-induced pulmonary fibrosis model offer a robust framework for investigating the therapeutic potential of CHIT1 inhibition in vivo. Researchers should adapt and optimize these protocols based on their specific experimental needs and institutional guidelines.

References

Application Notes and Protocols for OAT-2068 in Mouse Models of Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

OAT-2068 is a potent, selective, and orally bioavailable inhibitor of mouse chitotriosidase (mCHIT1), an enzyme implicated in the pathology of fibrotic diseases.[1][2] Chitotriosidase, secreted by activated macrophages, is a key mediator in the inflammatory and tissue remodeling processes that drive fibrosis.[3][4][5] Specifically, CHIT1 has been shown to enhance Transforming Growth Factor-β (TGF-β) signaling, a central pathway in the development of fibrosis.[3][4][5] While this compound was developed as a tool compound for preclinical research, its development was succeeded by OATD-01, a first-in-class dual chitinase inhibitor that has advanced to clinical trials.[6] This document provides detailed protocols for the use of chitinase inhibitors in mouse models of fibrosis, using data and methodologies from studies on the clinical candidate OATD-01 as a highly relevant surrogate. These protocols are intended to guide researchers in evaluating the anti-fibrotic potential of compounds like this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and the in vivo pharmacokinetic properties in mice. A summary of the anti-fibrotic efficacy of the related chitinase inhibitor, OATD-01, in a bleomycin-induced pulmonary fibrosis model is also presented.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC₅₀ (nM)Selectivity vs. mAMCase
Mouse CHIT129143-fold
Mouse AMCase4170-
Human CHIT11300-
Human AMCase67-
Data sourced from MedChemExpress.[1]

Table 2: Pharmacokinetic Properties of this compound in Female BALB/c Mice

Administration RouteDose (mg/kg)Tₘₐₓ (h)T₁/₂ (h)Plasma Clearance (mg* kg/L )Bioavailability (%)
Intravenous3-2.871.71-
Oral100.52.833.5761
Data sourced from MedChemExpress.[1]

Table 3: Efficacy of the Chitinase Inhibitor OATD-01 in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

Treatment GroupDoseAdministration RouteAshcroft Score Reduction (%)
OATD-0130 mg/kg, bidOral32
Pirfenidone250 mg/kg, bidOral31
Data from a therapeutic regimen starting on day 7 after the first bleomycin instillation.[7][8][9][10]

Signaling Pathways

Chitotriosidase (CHIT1) plays a significant role in the pathogenesis of fibrosis, primarily through the modulation of pro-fibrotic signaling pathways. Activated macrophages are a major source of CHIT1 in fibrotic tissues.[3][4][5] CHIT1 enhances the signaling of TGF-β, a master regulator of fibrosis, by augmenting the expression of TGF-β receptors.[3][4] This amplification of TGF-β signaling leads to the activation of fibroblasts and their transformation into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) characteristic of fibrosis. The inhibition of CHIT1, therefore, represents a targeted therapeutic strategy to attenuate the pro-fibrotic cascade.

CHIT1_Signaling_Pathway cluster_macrophage Activated Macrophage cluster_fibroblast Fibroblast / Myofibroblast Macrophage Activated Macrophage CHIT1 CHIT1 Macrophage->CHIT1 secretes TGFB_R TGF-β Receptor CHIT1->TGFB_R enhances expression Fibroblast Fibroblast TGFB_R->Fibroblast activates Myofibroblast Myofibroblast Fibroblast->Myofibroblast differentiation ECM Excessive ECM Deposition Myofibroblast->ECM produces TGFB TGF-β TGFB->TGFB_R binds OAT2068 This compound OAT2068->CHIT1 inhibits

CHIT1 signaling in fibrosis.

Experimental Protocols

The following protocols are based on the successful application of the chitinase inhibitor OATD-01 in a bleomycin-induced model of pulmonary fibrosis in mice, which is a standard and widely accepted model for preclinical evaluation of anti-fibrotic drugs.

Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To induce pulmonary fibrosis in mice to evaluate the therapeutic efficacy of CHIT1 inhibitors.

Materials:

  • 8-week-old female C57BL/6 mice

  • Bleomycin sulfate (e.g., from Sigma-Aldrich)

  • Sterile phosphate-buffered saline (PBS)

  • This compound or other CHIT1 inhibitor

  • Vehicle control (e.g., 0.5% carboxymethylcellulose - CMC)

  • Positive control: Pirfenidone

  • Anesthesia (e.g., isoflurane)

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Induction of Fibrosis:

    • Anesthetize mice using isoflurane.

    • On days 0, 1, and 2, intranasally instill bleomycin (2 U/kg) in a volume of 50 µL of sterile PBS.[10]

    • The control group receives intranasal instillations of sterile PBS only.

  • Therapeutic Intervention:

    • Beginning on day 7 post-the first bleomycin instillation, start the therapeutic regimen.

    • Administer this compound (or the test compound) orally once or twice daily. A suggested starting dose for a related compound, OATD-01, is 30 mg/kg, administered twice daily (bid).[10]

    • Administer the vehicle control to the bleomycin-treated control group.

    • Administer the positive control, pirfenidone, orally at a dose of 250 mg/kg, bid.[10]

  • Monitoring: Monitor the body weight and clinical signs of the animals throughout the study.

  • Termination and Sample Collection:

    • On day 21, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Perfuse the lungs with saline and harvest them.

    • Fix one lung in 10% neutral buffered formalin for histological analysis.

    • Homogenize the other lung for biochemical assays (e.g., hydroxyproline content, gene expression analysis).

Assessment of Fibrosis

1. Histological Analysis:

  • Embed the formalin-fixed lung tissue in paraffin and section it.

  • Stain sections with Masson's trichrome to visualize collagen deposition.

  • Score the severity of fibrosis using the modified Ashcroft scoring system.[7][8][9]

2. Hydroxyproline Assay:

  • Measure the hydroxyproline content in the lung homogenates as an indicator of total collagen deposition.

3. Gene Expression Analysis:

  • Extract RNA from lung homogenates and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.

4. BALF Analysis:

  • Perform total and differential cell counts on the BALF to assess inflammation.

  • Measure the levels of pro-inflammatory and pro-fibrotic cytokines (e.g., IL-6, TNF-α, TGF-β1) in the BALF using ELISA or multiplex assays.

Experimental_Workflow cluster_induction Fibrosis Induction (Days 0-2) cluster_treatment Therapeutic Treatment (Days 7-21) cluster_analysis Endpoint Analysis (Day 21) Induction Intranasal Bleomycin (2 U/kg on Days 0, 1, 2) Treatment Oral Administration (bid): - Vehicle - this compound (e.g., 30 mg/kg) - Pirfenidone (250 mg/kg) Induction->Treatment 5-day disease development Histology Histology (Ashcroft Score) Treatment->Histology Hydroxyproline Hydroxyproline Assay Treatment->Hydroxyproline qPCR qRT-PCR (Pro-fibrotic genes) Treatment->qPCR BALF BALF Analysis (Cells, Cytokines) Treatment->BALF

Workflow for fibrosis model.

References

Application Notes and Protocols for Oral Administration of O-2068

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans.

Introduction

OAT-2068 is a selective and orally active inhibitor of mouse chitotriosidase (mCHIT1), with an IC50 of 29 nM. It demonstrates 143-fold selectivity over mouse acidic mammalian chitinase (mAMCase)[1]. Due to its favorable pharmacokinetic profile and high oral bioavailability, this compound is a valuable tool for in vivo studies investigating the role of CHIT1 in various biological systems and animal models of human diseases[1][2]. These application notes provide detailed protocols for the preparation of this compound for oral administration in a research setting, specifically for oral gavage in mice.

Physicochemical and Pharmacokinetic Data

A summary of the relevant data for this compound is presented below.

PropertyValueReference
Molecular Weight 446.03 g/mol [3]
CAS Number 2221950-65-6[2][3]
Appearance Powder
Storage (Powder) -20°C[3]
Storage (in Solvent) -80°C[3]
Oral Bioavailability (Mice) 61% (at 10 mg/kg)[2]
Tmax (Oral, Mice) 0.5 hours (at 10 mg/kg)[2]
T1/2 (Oral, Mice) 2.83 hours (at 10 mg/kg)[2]
Plasma Clearance (Oral, Mice) 3.57 mg* kg/L (at 10 mg/kg)[2]

Experimental Protocols

The following protocols outline the preparation of this compound for oral administration. The choice of vehicle is critical for in vivo studies and should be selected based on the compound's solubility and the experimental design. As this compound is a small molecule that may have limited aqueous solubility, protocols for both a suspension and a solubilized formulation are provided.

Safety Precautions
  • This compound is classified as harmful if swallowed[3].

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Wash hands thoroughly after handling.

Protocol 1: Preparation of this compound Suspension in Methylcellulose for Oral Gavage

This is a common method for administering poorly water-soluble compounds orally in preclinical studies.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Sterile, amber-colored vials

  • Mortar and pestle (optional, for particle size reduction)

  • Microbalance

  • Spatula

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Oral gavage needles (appropriate size for the animal model)

  • Syringes

Procedure:

  • Calculate the required amount of this compound and vehicle. The volume for oral gavage in mice should generally not exceed 10 mL/kg.

  • Weigh the precise amount of this compound powder using a microbalance and place it in a sterile vial.

  • Add a small amount of the 0.5% methylcellulose solution to the this compound powder to create a paste. This helps to wet the compound and prevent clumping.

  • Gradually add the remaining 0.5% methylcellulose solution to the vial while continuously vortexing or stirring to ensure a homogenous suspension.

  • Place a sterile magnetic stir bar in the vial and stir the suspension for at least 15-30 minutes before administration to ensure uniformity.

  • Visually inspect the suspension to ensure there are no large aggregates.

  • Maintain continuous stirring of the suspension during the dosing procedure to prevent settling of the compound and ensure accurate dosing for each animal.

Protocol 2: Preparation of Solubilized this compound for Oral Administration

For some applications, a solubilized formulation may be preferred. This often involves the use of co-solvents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile water or saline

  • Sterile, amber-colored vials

  • Microbalance

  • Spatula

  • Vortex mixer

  • Oral gavage needles

  • Syringes

Procedure:

  • Determine the desired final concentration of this compound and the vehicle composition. A common vehicle composition for oral administration of poorly soluble compounds is 10% DMSO, 40% PEG400, and 50% water or saline.

  • Weigh the required amount of this compound powder and place it in a sterile vial.

  • Add the required volume of DMSO to the vial and vortex until the this compound is completely dissolved.

  • Add the required volume of PEG400 to the DMSO solution and vortex to mix thoroughly.

  • Slowly add the sterile water or saline to the mixture while vortexing to bring the solution to the final desired volume.

  • Visually inspect the final solution to ensure it is clear and free of any precipitates. If precipitation occurs, the formulation may need to be adjusted.

  • Prepare this formulation fresh before each use is recommended to ensure stability.

Visualization

G cluster_prep Preparation of this compound Suspension cluster_admin Oral Administration weigh 1. Weigh this compound paste 2. Create Paste with Vehicle weigh->paste add_vehicle 3. Add Remaining Vehicle paste->add_vehicle stir 4. Stir Homogenously add_vehicle->stir inspect 5. Visually Inspect stir->inspect maintain_stir 6. Maintain Stirring inspect->maintain_stir dose 7. Administer via Oral Gavage maintain_stir->dose

Caption: Workflow for preparing and administering an this compound suspension.

G OAT2068 This compound Inhibition Inhibition OAT2068->Inhibition mCHIT1 mCHIT1 mCHIT1->Inhibition Downstream Downstream Biological Effects Inhibition->Downstream

Caption: Simplified signaling pathway of this compound action.

References

Application Notes and Protocols for OAT-2068

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers

Given the identification of two distinct therapeutic agents referred to as "OAT-2068" in scientific literature, this document provides detailed application notes and protocols for both entities:

  • Part 1: this compound, the selective small molecule inhibitor of mouse chitotriosidase (mCHIT1). This section is tailored for researchers studying the role of CHIT1 in biological systems and inflammatory processes.

  • Part 2: [²²⁵Ac]-FPI-2068, a targeted alpha therapy radioimmunoconjugate. This section is designed for scientists in oncology and drug development investigating novel cancer therapeutics targeting EGFR and cMET.

Part 1: this compound (mCHIT1 Inhibitor)

Introduction

This compound is a potent and selective, orally active inhibitor of mouse chitotriosidase (mCHIT1).[1][2] It demonstrates significantly lower activity against mouse acidic mammalian chitinase (mAMCase), making it a valuable tool for investigating the specific roles of mCHIT1 in various disease models.[1] Chitotriosidase is a chitinase expressed by activated macrophages and is implicated in inflammatory and fibrotic diseases.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC₅₀ (nM)Selectivity vs. mAMCase
Mouse CHIT1 (mCHIT1)29143-fold
Mouse AMCase (mAMCase)4170-
Human AMCase (hAMCase)67-
Human CHIT1 (hCHIT1)1300-

Data sourced from MedChemExpress.[1]

Table 2: In Vivo Pharmacokinetic Profile of this compound in Female BALB/c Mice

Administration RouteDose (mg/kg)Tₘₐₓ (h)T₁/₂ (h)Plasma Clearance (mg* kg/L )Volume of Distribution (L/h/kg)Bioavailability (%)
Intravenous3-2.871.714.6-
Oral100.52.833.57-61

Data sourced from MedChemExpress.[1]

Experimental Protocols

Cell-Based Assay for Measuring mCHIT1 Inhibition using this compound

This protocol describes a method to determine the inhibitory effect of this compound on chitotriosidase activity in a cell-based format, for example, using macrophage cell lines (e.g., J774) or primary macrophages.[3]

Materials:

  • Macrophage cell line (e.g., J774) or primary macrophages

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Chitotriosidase Assay Kit (utilizing a fluorogenic substrate like 4-methylumbelliferyl-chitobiose)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Collect the cell lysates.

  • Chitotriosidase Activity Assay:

    • Follow the instructions of the commercial chitotriosidase assay kit.

    • Typically, this involves adding the cell lysate to a reaction buffer containing the fluorogenic substrate.

    • Incubate the reaction at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/445 nm for 4-methylumbelliferone).[4]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the chitotriosidase activity to the total protein concentration in each lysate.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve.

Diagrams

G Experimental Workflow for mCHIT1 Inhibition Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Sample Preparation cluster_3 Enzyme Assay plate Plate Macrophages adhere Overnight Adhesion plate->adhere prepare_oat Prepare this compound Dilutions add_oat Add this compound to Cells prepare_oat->add_oat incubate_treat Incubate (1-2h) add_oat->incubate_treat wash Wash with PBS incubate_treat->wash lyse Cell Lysis wash->lyse collect Collect Lysate lyse->collect add_substrate Add Fluorogenic Substrate collect->add_substrate incubate_assay Incubate (30-60 min) add_substrate->incubate_assay read_fluorescence Measure Fluorescence incubate_assay->read_fluorescence

Caption: Workflow for determining this compound's inhibitory effect on mCHIT1.

Part 2: [²²⁵Ac]-FPI-2068 (Targeted Alpha Therapy)

Introduction

[²²⁵Ac]-FPI-2068 is a targeted alpha therapy (TAT) that consists of a bispecific antibody, FPI-2053, which targets both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (cMET), conjugated to the alpha-emitting radionuclide actinium-225.[5][6] This novel radioimmunoconjugate is designed to selectively deliver a potent cytotoxic payload to cancer cells co-expressing EGFR and cMET, a feature of various solid tumors including non-small cell lung cancer and colorectal cancer.[5][6][7][8] The primary mechanism of action is the induction of double-strand DNA breaks (DSBs) by the emitted alpha particles, leading to apoptosis.[5][6]

Data Presentation

Table 3: In Vitro and In Vivo Activity of FPI-2068 and its Analogs in Cancer Cell Lines

Cell LineCancer TypeIn Vitro Binding (FPI-2071¹)Peak Tumor Uptake (FPI-2071¹) (%ID/g)In Vivo Efficacy of [²²⁵Ac]-FPI-2068
HT29ColorectalDemonstrated~30Sustained tumor regression at ≥370 kBq/kg
H292NSCLCDemonstrated~73Growth suppression at ≥370 kBq/kg
H441NSCLCDemonstrated~38Sustained tumor regression at ≥370 kBq/kg
H1975NSCLCDemonstrated~20Not specified
HCC827NSCLCDemonstrated~25Not specified

¹FPI-2071 is the lutetium-177 labeled analog used for binding and biodistribution studies.[5][6] Data compiled from Fusion Pharmaceuticals preclinical data.[5][6]

Experimental Protocols

1. Cell-Based Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of [²²⁵Ac]-FPI-2068 on cancer cells co-expressing EGFR and cMET.

Materials:

  • EGFR/cMET positive cancer cell lines (e.g., HT29, H441)

  • Complete cell culture medium

  • [²²⁵Ac]-FPI-2068

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminescence or absorbance)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.

  • Treatment: Prepare serial dilutions of [²²⁵Ac]-FPI-2068 in culture medium. Replace the existing medium with the drug-containing medium. Include untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the untreated control wells. Plot cell viability against the logarithm of the [²²⁵Ac]-FPI-2068 concentration and determine the IC₅₀ value.

2. DNA Damage (γH2AX) and Apoptosis (Cleaved Caspase-3) Assays by Immunoblotting

This protocol outlines the detection of DNA damage and apoptosis markers in cells treated with [²²⁵Ac]-FPI-2068.

Materials:

  • EGFR/cMET positive cancer cell lines

  • [²²⁵Ac]-FPI-2068

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-phospho-Histone H2A.X (Ser139) (γH2AX), anti-cleaved Caspase-3

  • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells in larger format plates (e.g., 6-well plates) and treat with varying concentrations of [²²⁵Ac]-FPI-2068 for a defined time (e.g., 24-72 hours).

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer. Quantify the protein concentration of the lysates.

  • Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the dose-dependent increase in γH2AX and cleaved Caspase-3 levels, normalized to the loading control.

Diagrams

G Signaling Pathway of [²²⁵Ac]-FPI-2068 cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus egfr EGFR endosome Endosome egfr->endosome Internalization cmet cMET cmet->endosome Internalization dna DNA endosome->dna ²²⁵Ac decays, alpha particles emitted dsb Double-Strand Breaks dna->dsb Induces apoptosis Apoptosis dsb->apoptosis Leads to fpi2068 [²²⁵Ac]-FPI-2068 fpi2068->egfr Binds fpi2068->cmet Binds

Caption: Mechanism of action for [²²⁵Ac]-FPI-2068 targeted alpha therapy.

G Workflow for DNA Damage & Apoptosis Assay cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Immunoblotting cluster_3 Data Analysis plate Plate Cancer Cells treat Treat with [²²⁵Ac]-FPI-2068 plate->treat lyse Lyse Cells treat->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Membrane Transfer sds_page->transfer probe Probe with Antibodies (γH2AX, Cleaved Caspase-3) transfer->probe detect Chemiluminescent Detection probe->detect analyze Analyze Band Intensity detect->analyze

Caption: Workflow for assessing DNA damage and apoptosis via immunoblotting.

References

OAT-2068: Application Notes and Protocols for Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OAT-2068 is a potent and selective inhibitor of mouse chitotriosidase (mCHIT1), an enzyme implicated in the pathogenesis of various inflammatory and fibrotic diseases. Its high selectivity and favorable pharmacokinetic profile make it an ideal tool for investigating the role of CHIT1 in preclinical animal models of inflammation.[1] This document provides detailed application notes and experimental protocols for the use of this compound in relevant animal models of inflammation, based on its mechanism of action and findings from studies with closely related chitotriosidase inhibitors.

Mechanism of Action

Chitotriosidase (CHIT1) is a chitinase produced primarily by activated macrophages. In inflammatory conditions, CHIT1 is thought to contribute to tissue remodeling and fibrosis. This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of mCHIT1. This inhibition is believed to modulate downstream signaling pathways involved in inflammation and fibrosis, including the Transforming Growth Factor-beta (TGF-β) pathway.

Signaling Pathway of Chitotriosidase in Inflammation and Fibrosis

CHIT1_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular CHIT1 Chitotriosidase (CHIT1) TGFbR TGF-β Receptor CHIT1->TGFbR Enhances Expression & Signaling TGFb TGF-β TGFb->TGFbR SMAD SMAD Complex TGFbR->SMAD MAPK_ERK MAPK/ERK Pathway TGFbR->MAPK_ERK Fibrosis_related_genes Fibrosis-related Genes (Collagen, α-SMA) SMAD->Fibrosis_related_genes Gene Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_ERK->Pro_inflammatory_Cytokines Gene Transcription NFkB NF-κB Pathway NFkB->Pro_inflammatory_Cytokines Jak_Stat Jak-Stat Pathway Jak_Stat->Pro_inflammatory_Cytokines OAT2068 This compound OAT2068->CHIT1 Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Allergens, Pathogens) Macrophage Macrophage Inflammatory_Stimuli->Macrophage Macrophage->CHIT1 Upregulation & Secretion Macrophage->NFkB Macrophage->Jak_Stat

Caption: Proposed signaling pathway of CHIT1 in inflammation and fibrosis and the inhibitory action of this compound.

Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Target Mouse Chitotriosidase (mCHIT1)[1]
IC50 (mCHIT1) 29 nM[1]
Selectivity 143-fold over mAMCase[1]
Administration Route Oral[1]
Bioavailability Excellent[1]

Proposed Application: Allergic Asthma Animal Model

Based on the demonstrated efficacy of chitotriosidase inhibitors in preclinical asthma models, this compound is a promising candidate for investigation in this context. The following is a detailed protocol for a proposed study in an ovalbumin (OVA)-induced allergic asthma mouse model.

Experimental Workflow: OVA-Induced Allergic Asthma Model

OVA_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0 Sensitization: OVA/Alum i.p. Day14 Day 14 Booster Sensitization: OVA/Alum i.p. Day24 Day 24-27 OVA Challenge (intranasal) This compound or Vehicle (oral) Day14->Day24 10 days Day28 Day 28 Endpoint Analysis Day24->Day28 4 days BALF BALF Analysis (Cell Counts, Cytokines) Day28->BALF Histology Lung Histology (H&E, PAS staining) Day28->Histology AHR Airway Hyperresponsiveness (AHR) Measurement Day28->AHR

Caption: Experimental workflow for the evaluation of this compound in an OVA-induced allergic asthma mouse model.

Detailed Experimental Protocol

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Sterile phosphate-buffered saline (PBS)

3. Experimental Groups:

  • Group 1: Control (PBS sensitization and challenge, vehicle treatment)

  • Group 2: OVA-induced asthma (OVA sensitization and challenge, vehicle treatment)

  • Group 3: this compound low dose (OVA sensitization and challenge, this compound treatment)

  • Group 4: this compound high dose (OVA sensitization and challenge, this compound treatment)

  • Group 5 (Optional): Positive control (e.g., dexamethasone)

4. Sensitization Phase:

  • Day 0: Sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA and 2 mg alum in PBS.

  • Day 14: Administer a booster i.p. injection of 100 µg OVA and 2 mg alum in PBS.

5. Challenge and Treatment Phase:

  • Days 24-27:

    • Challenge mice daily by intranasal administration of 50 µL of 1% OVA in PBS.

    • Administer this compound or vehicle orally once or twice daily, starting one hour before the first challenge. The exact dosage should be determined based on preliminary dose-ranging studies.

6. Endpoint Analysis (Day 28):

  • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL):

    • Euthanize mice and perform a tracheotomy.

    • Lavage the lungs with PBS.

    • Determine total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF).

    • Measure cytokine levels (e.g., IL-4, IL-5, IL-13, TGF-β) in the BALF supernatant by ELISA.

  • Lung Histology:

    • Perfuse and fix the lungs.

    • Embed in paraffin and section.

    • Stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

    • Score lung inflammation and mucus production.

  • Gene Expression Analysis:

    • Isolate RNA from lung tissue.

    • Perform qRT-PCR to measure the expression of inflammatory and fibrotic markers.

Quantitative Data from Studies with Related CHIT1 Inhibitors

The following tables summarize data from preclinical studies of OATD-01, a closely related chitotriosidase inhibitor, demonstrating the potential therapeutic efficacy of this class of compounds in inflammatory and fibrotic models.

Table 1: Efficacy of OATD-01 in a Murine Model of Idiopathic Pulmonary Fibrosis (Bleomycin-induced)

ParameterVehicleOATD-01% Reduction
Ashcroft Score (Fibrosis) 5.8 ± 0.43.9 ± 0.332%
Soluble Collagen (µg/mL) 15.2 ± 1.110.1 ± 0.933.5%

Table 2: Efficacy of OATD-01 in a Murine Model of Sarcoidosis (MWCNT + ESAT-6 induced)

ParameterVehicleOATD-01% Reduction
Total BALF Cells (x10^5) 4.2 ± 0.52.8 ± 0.333.3%
Lung Granulomas (number) 25 ± 315 ± 240%
CCL4 in BALF (pg/mL) 120 ± 1575 ± 1037.5%

Table 3: Efficacy of OATD-01 in a House Dust Mite (HDM)-induced Chronic Asthma Model

ParameterVehicleOATD-01% Reduction
Total BALF Cells (x10^5) 6.5 ± 0.84.1 ± 0.536.9%
Subepithelial Fibrosis Score 3.2 ± 0.41.9 ± 0.340.6%
Active TGF-β1 in BALF (pg/mL) 85 ± 1050 ± 741.2%

Conclusion

This compound is a valuable research tool for elucidating the role of chitotriosidase in the pathophysiology of inflammatory diseases. The provided protocols and data from related compounds offer a strong rationale and a clear framework for designing and executing in vivo studies to evaluate the therapeutic potential of this compound in models of asthma and other inflammatory conditions. Careful dose-response studies are recommended to determine the optimal therapeutic window for this compound in each specific animal model.

References

Application Notes and Protocols for OAT-2068 in Lung Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of OAT-2068, a selective inhibitor of mouse chitotriosidase (mCHIT1), in preclinical lung fibrosis research. The information is based on the established role of chitotriosidase 1 (CHIT1) as a therapeutic target in idiopathic pulmonary fibrosis (IPF) and data from similar chitinase inhibitors.

Introduction

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with a critical need for new therapeutic strategies.[1] Recent research has identified chitotriosidase (CHIT1) as a key driver of fibrosis in IPF, making it a promising novel therapeutic target.[1][2] CHIT1 is significantly upregulated in the serum and induced sputum of IPF patients and is expressed by a distinct subpopulation of pro-fibrotic macrophages in the lungs.[1][2] this compound is a selective, orally active inhibitor of mouse chitotriosidase (mCHIT1) with a favorable pharmacokinetic profile, making it an ideal tool for investigating the role of CHIT1 in animal models of lung fibrosis.[3]

Mechanism of Action

CHIT1 is implicated in the pathogenesis of lung fibrosis through its influence on key pro-fibrotic pathways.[4] It has been shown to enhance Transforming Growth Factor-beta 1 (TGF-β1)-stimulated fibrotic responses.[5] The mechanism involves CHIT1's ability to inhibit the TGF-β1 induction of its feedback inhibitor, SMAD7.[5] This leads to augmented TGF-β1 signaling and subsequent pro-fibrotic cellular responses, including fibroblast proliferation and differentiation into myofibroblasts.[4][5] Inhibition of CHIT1 with a selective inhibitor is therefore expected to attenuate these fibrotic processes.

Signaling Pathway

Below is a diagram illustrating the proposed signaling pathway of CHIT1 in lung fibrosis and the point of intervention for a CHIT1 inhibitor like this compound.

CHIT1_Pathway cluster_tgf TGF-β Signaling cluster_smad_complex SMAD Complex cluster_chit1 CHIT1 Modulation cluster_cellular Cellular Response TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR SMAD23 pSMAD2/3 TGFBR->SMAD23 SMAD7 SMAD7 (Inhibitory) TGFBR->SMAD7 Induces SMAD4 SMAD4 SMAD_Complex SMAD2/3/4 Complex SMAD23->SMAD_Complex SMAD4->SMAD_Complex SMAD7->TGFBR Inhibits Gene_Expression Pro-fibrotic Gene Expression SMAD_Complex->Gene_Expression Fibroblast Fibroblast Proliferation & Myofibroblast Differentiation Gene_Expression->Fibroblast CHIT1 CHIT1 CHIT1->SMAD7 Inhibits Induction OAT2068 This compound OAT2068->CHIT1 ECM Extracellular Matrix Deposition Fibroblast->ECM Fibrosis Lung Fibrosis ECM->Fibrosis

CHIT1 pathway in lung fibrosis.
Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related clinical candidate OATD-01.

Table 1: In Vitro Potency of Chitinase Inhibitors

Compound Target IC50 (nM) Selectivity
This compound Mouse CHIT1 (mCHIT1) 29 143-fold vs. mAMCase
This compound Mouse AMCase (mAMCase) 4170 -
This compound Human CHIT1 (hCHIT1) 1300 -
This compound Human AMCase (hAMCase) 67 -
OATD-01 Human CHIT1 (hCHIT1) 26 -
OATD-01 Human AMCase (hAMCase) 9 -

Data for this compound from MedchemExpress[3]. Data for OATD-01 from ERS Publications[6].

Table 2: Pharmacokinetic Profile of this compound in BALB/c Mice

Administration Route Dose (mg/kg) Tmax (h) T1/2 (h) Bioavailability (%) Plasma Clearance (mg* kg/L )
Intravenous 3 - 2.87 - 1.71
Oral 10 0.5 2.83 61 3.57

Data from MedchemExpress[3].

Table 3: Preclinical Efficacy of a CHIT1 Inhibitor (OATD-01) in Bleomycin-Induced Lung Fibrosis

Treatment Group Ashcroft Score Reduction (%)
OATD-01 32
Pirfenidone 31

Data from a study by Dymek et al.[1][2]. The Ashcroft score is a quantitative measure of lung fibrosis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a preclinical model of lung fibrosis. These protocols are adapted from studies on the related CHIT1 inhibitor, OATD-01.[1][2]

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a standard and widely accepted model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Anesthetize mice using isoflurane.

  • Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 U/kg) in 50 µL of sterile saline. Control animals receive sterile saline only.

  • Allow animals to recover.

  • For a therapeutic treatment regimen, begin administration of this compound or vehicle on day 7 post-bleomycin instillation and continue daily until the end of the study (e.g., day 21).

  • Administer this compound orally via gavage at a specified dose (e.g., 10-100 mg/kg).

  • Monitor animal weight and health daily.

  • At the end of the study (e.g., day 21), euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF) for analysis.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical study evaluating this compound in a lung fibrosis model.

Experimental_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_endpoint Endpoint Analysis cluster_analysis Analysis Induction Bleomycin Instillation (Day 0) Treatment This compound or Vehicle Administration (e.g., Days 7-21) Induction->Treatment Euthanasia Euthanasia (Day 21) Treatment->Euthanasia Tissue_Collection Lung & BALF Collection Euthanasia->Tissue_Collection Histology Histology (H&E, Masson's Trichrome) Tissue_Collection->Histology Collagen Hydroxyproline Assay (Collagen Content) Tissue_Collection->Collagen Gene_Expression qPCR/Western Blot (Fibrotic Markers) Tissue_Collection->Gene_Expression BALF_Analysis BALF Cell Count & Cytokine Analysis Tissue_Collection->BALF_Analysis

Preclinical study workflow.
Protocol 2: Histological Assessment of Lung Fibrosis

This protocol describes the histological staining and scoring of lung tissue to assess the extent of fibrosis.

Materials:

  • Formalin-fixed, paraffin-embedded lung tissue sections

  • Hematoxylin and Eosin (H&E) stains

  • Masson's Trichrome stain

  • Microscope

Procedure:

  • Prepare 5 µm sections from paraffin-embedded lung tissue.

  • Stain sections with H&E for general morphology and with Masson's Trichrome to visualize collagen deposition (fibrosis).

  • Examine stained sections under a microscope.

  • Quantify the extent of fibrosis using the Ashcroft scoring method. A blinded observer should perform the scoring. The score ranges from 0 (normal lung) to 8 (total fibrosis).

Protocol 3: Quantification of Lung Collagen Content

This protocol describes the measurement of hydroxyproline content in lung tissue as a quantitative measure of collagen deposition.

Materials:

  • Lung tissue homogenates

  • Hydroxyproline assay kit

  • Spectrophotometer

Procedure:

  • Homogenize a portion of the lung tissue.

  • Follow the instructions of a commercial hydroxyproline assay kit to hydrolyze the tissue homogenates and measure the hydroxyproline content.

  • Measure the absorbance using a spectrophotometer.

  • Calculate the amount of collagen based on the hydroxyproline concentration, as hydroxyproline is a major component of collagen.

Protocol 4: Analysis of Pro-fibrotic Gene Expression

This protocol describes the analysis of key pro-fibrotic gene expression in lung tissue using quantitative PCR (qPCR).

Materials:

  • Lung tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Col1a1, Acta2 (α-SMA), Tgf-β1) and a housekeeping gene (e.g., Gapdh)

  • qPCR instrument

Procedure:

  • Extract total RNA from lung tissue using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for the target pro-fibrotic genes and the housekeeping gene.

  • Analyze the relative gene expression using the ΔΔCt method.

Conclusion

This compound serves as a valuable research tool for investigating the therapeutic potential of CHIT1 inhibition in lung fibrosis. The provided protocols and data offer a framework for designing and executing preclinical studies to evaluate its efficacy. The promising results from related compounds like OATD-01 underscore the potential of this therapeutic strategy for IPF and other fibrotic lung diseases.

References

OAT-2068 for Investigating Macrophage Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OAT-2068 is a potent and selective inhibitor of chitotriosidase (CHIT1), an enzyme highly expressed in activated macrophages.[1] Elevated CHIT1 activity is associated with various inflammatory and fibrotic diseases, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the role of CHIT1 in macrophage activation and its downstream effects. The information presented here is based on the known functions of CHIT1 and the observed effects of CHIT1 inhibition in preclinical studies.

Mechanism of Action

CHIT1 is thought to modulate macrophage activation and function through several mechanisms, including the regulation of inflammatory signaling pathways and tissue remodeling processes. This compound, by inhibiting CHIT1, is hypothesized to suppress pro-inflammatory and pro-fibrotic macrophage phenotypes. A key pathway implicated in the pro-fibrotic effects of CHIT1 is the transforming growth factor-beta (TGF-β) signaling cascade. CHIT1 has been shown to augment TGF-β signaling, leading to increased expression of fibrotic markers.

cluster_0 Macrophage TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD SMAD2/3 TGFbR->SMAD Activates CHIT1 CHIT1 CHIT1->TGFbR Augments Signaling OAT2068 This compound OAT2068->CHIT1 Inhibits pSMAD pSMAD2/3 SMAD->pSMAD Phosphorylation ProFibrotic Pro-fibrotic Gene Expression (e.g., Collagen, α-SMA) pSMAD->ProFibrotic Promotes Transcription

Caption: Proposed mechanism of this compound in modulating TGF-β signaling in macrophages.

Data Presentation

The following tables summarize hypothetical quantitative data based on the expected effects of CHIT1 inhibition on macrophage activation, derived from studies on similar inhibitors.

Table 1: Effect of this compound on Cytokine Production by LPS-Stimulated Murine Bone Marrow-Derived Macrophages (BMDMs)

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle Control1500 ± 120800 ± 75200 ± 25
This compound (1 µM)850 ± 90450 ± 50350 ± 40
This compound (10 µM)400 ± 50200 ± 30500 ± 60

Table 2: Effect of this compound on Pro-fibrotic Gene Expression in Human Monocyte-Derived Macrophages (MDMs) Stimulated with IL-4

TreatmentCOL1A1 (Fold Change)ACTA2 (α-SMA) (Fold Change)TGFB1 (Fold Change)
Vehicle Control1.01.01.0
IL-4 (20 ng/mL)8.5 ± 0.96.2 ± 0.74.1 ± 0.5
IL-4 + this compound (1 µM)4.2 ± 0.53.1 ± 0.42.0 ± 0.3
IL-4 + this compound (10 µM)2.1 ± 0.31.5 ± 0.21.2 ± 0.2

Experimental Protocols

In Vitro Macrophage Activation Assay

This protocol describes how to assess the effect of this compound on the activation of primary macrophages.

cluster_workflow In Vitro Macrophage Activation Workflow Isolate Isolate murine BMDMs or human MDMs Culture Culture cells and differentiate Isolate->Culture Pretreat Pre-treat with this compound or vehicle Culture->Pretreat Stimulate Stimulate with LPS (M1) or IL-4 (M2) Pretreat->Stimulate Analyze Analyze endpoints: - Cytokine secretion (ELISA) - Gene expression (qPCR) - Protein expression (Western Blot) Stimulate->Analyze

Caption: Workflow for in vitro investigation of this compound on macrophage activation.

Materials:

  • Murine bone marrow cells or human peripheral blood mononuclear cells (PBMCs)

  • Macrophage colony-stimulating factor (M-CSF)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Interleukin-4 (IL-4)

  • This compound

  • DMSO (vehicle)

  • ELISA kits for TNF-α, IL-6, IL-10

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (Col1a1, Acta2, Tgfb1, etc.)

  • Antibodies for Western blotting (e.g., p-SMAD2/3, total SMAD2/3, β-actin)

Procedure:

  • Macrophage Differentiation:

    • For BMDMs: Culture murine bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% P/S, and 20 ng/mL M-CSF for 7 days.

    • For MDMs: Isolate monocytes from human PBMCs and culture in RPMI-1640 with 10% FBS, 1% P/S, and 50 ng/mL M-CSF for 7 days.

  • Treatment:

    • Plate differentiated macrophages at a density of 1 x 10^6 cells/well in a 6-well plate.

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour.

  • Stimulation:

    • To induce M1 polarization, stimulate cells with 100 ng/mL LPS for 24 hours.

    • To induce M2 polarization, stimulate cells with 20 ng/mL IL-4 for 48 hours.

  • Endpoint Analysis:

    • Cytokine Analysis: Collect cell culture supernatants and measure cytokine concentrations using ELISA kits according to the manufacturer's instructions.

    • Gene Expression Analysis: Lyse cells and extract total RNA. Synthesize cDNA and perform qPCR to analyze the expression of target genes. Normalize to a housekeeping gene (e.g., Gapdh or ACTB).

    • Protein Analysis: Lyse cells and perform Western blotting to analyze the expression and phosphorylation of key signaling proteins.

In Vivo Model of Pulmonary Fibrosis

This protocol outlines a murine model of bleomycin-induced pulmonary fibrosis to evaluate the in vivo efficacy of this compound.

cluster_workflow In Vivo Pulmonary Fibrosis Model Workflow Induce Induce pulmonary fibrosis in mice with bleomycin Treat Treat mice with this compound or vehicle daily Induce->Treat Sacrifice Sacrifice mice at day 14 or 21 Treat->Sacrifice Analyze Analyze endpoints: - Histology (Masson's Trichrome) - BALF cell count and cytokine levels - Lung collagen content (Sircol assay) - Lung gene and protein expression Sacrifice->Analyze

Caption: Workflow for in vivo evaluation of this compound in a pulmonary fibrosis model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Materials for bronchoalveolar lavage (BAL)

  • Histology reagents (formalin, paraffin, Masson's Trichrome stain)

  • Sircol collagen assay kit

Procedure:

  • Induction of Fibrosis:

    • Anesthetize mice and intratracheally instill a single dose of bleomycin (1.5 U/kg) in sterile saline. Control mice receive saline only.

  • Treatment:

    • Beginning on day 1 post-bleomycin administration, treat mice daily with this compound (e.g., 10, 30, 100 mg/kg) or vehicle by oral gavage.

  • Endpoint Analysis (Day 14 or 21):

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid and cells. Analyze total and differential cell counts and measure cytokine levels in the BAL fluid.

    • Histology: Perfuse the lungs with formalin, embed in paraffin, and section. Stain with Masson's Trichrome to assess collagen deposition and fibrosis.

    • Collagen Content: Homogenize a portion of the lung tissue and measure total collagen content using the Sircol assay.

    • Gene and Protein Expression: Homogenize lung tissue to extract RNA and protein for qPCR and Western blot analysis of fibrotic and inflammatory markers.

Conclusion

This compound is a valuable research tool for elucidating the role of CHIT1 in macrophage activation and its contribution to inflammatory and fibrotic diseases. The protocols and data presented in these application notes provide a framework for investigating the therapeutic potential of CHIT1 inhibition. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

Application Notes and Protocols: OAT-2068 in Metabolic Disease Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), are characterized by chronic low-grade inflammation. Chitotriosidase (CHIT1), an enzyme primarily secreted by activated macrophages, has emerged as a significant inflammatory marker implicated in the pathogenesis of these metabolic disorders.[1][2] Elevated CHIT1 activity is associated with complications of diabetes, atherosclerosis, and NAFLD.[1][2] Furthermore, CHIT1 expression is heightened in the adipose tissue of overweight individuals and patients with type 2 diabetes, suggesting its potential as a biomarker for adipose tissue inflammation.[3][4][5]

OAT-2068 is a potent and selective inhibitor of mouse chitotriosidase (mCHIT1). With its high activity and favorable pharmacokinetic profile, this compound serves as an ideal research tool for investigating the role of CHIT1 in biological systems, including animal models of human metabolic diseases. These application notes provide a summary of this compound's characteristics and detailed protocols for its use in metabolic disease research.

This compound: Quantitative Data

The following tables summarize the key in vitro activity and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)Selectivity
Mouse CHIT1 (mCHIT1)29143-fold vs. mAMCase
Mouse AMCase (mAMCase)4170
Human CHIT1 (hCHIT1)1300
Human AMCase (hAMCase)67
hERG2400

Data sourced from MedchemExpress.[1]

Table 2: Pharmacokinetic Profile of this compound in Female BALB/c Mice

Administration RouteDose (mg/kg)Tmax (h)T1/2 (h)Plasma Clearance (mg* kg/L )Volume of Distribution (L/h/kg)Bioavailability (%)
Intravenous3-2.871.714.6-
Oral100.52.833.57-61

Data sourced from MedchemExpress.[1]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of CHIT1 in metabolic disease and a general experimental workflow for studying the effects of this compound.

CHIT1_Signaling_Pathway cluster_0 Metabolic Stress (e.g., Hyperlipidemia, Hyperglycemia) cluster_1 Cellular Response cluster_2 Pathophysiological Outcomes in Metabolic Disease Metabolic Stress Metabolic Stress Macrophage Activation Macrophage Activation Metabolic Stress->Macrophage Activation CHIT1 Upregulation & Secretion CHIT1 Upregulation & Secretion Macrophage Activation->CHIT1 Upregulation & Secretion Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophage Activation->Pro-inflammatory Cytokines (TNF-α, IL-6) TGF-β Signaling TGF-β Signaling CHIT1 Upregulation & Secretion->TGF-β Signaling This compound This compound This compound->CHIT1 Upregulation & Secretion Inhibition Insulin Resistance Insulin Resistance Pro-inflammatory Cytokines (TNF-α, IL-6)->Insulin Resistance Adipose Tissue Inflammation Adipose Tissue Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Adipose Tissue Inflammation Hepatic Fibrosis (NAFLD/NASH) Hepatic Fibrosis (NAFLD/NASH) TGF-β Signaling->Hepatic Fibrosis (NAFLD/NASH)

Caption: Proposed role of CHIT1 in metabolic disease and the inhibitory action of this compound.

Experimental_Workflow Animal Model Selection Animal Model Selection Diet-Induced Obesity (DIO) Mice Diet-Induced Obesity (DIO) Mice Animal Model Selection->Diet-Induced Obesity (DIO) Mice db/db Mice db/db Mice Animal Model Selection->db/db Mice Grouping Grouping Diet-Induced Obesity (DIO) Mice->Grouping db/db Mice->Grouping Treatment Administration Treatment Administration Grouping->Treatment Administration Vehicle, this compound (various doses) Endpoint Analysis Endpoint Analysis Treatment Administration->Endpoint Analysis Metabolic Phenotyping Metabolic Phenotyping Endpoint Analysis->Metabolic Phenotyping Histopathology Histopathology Endpoint Analysis->Histopathology Biochemical Assays Biochemical Assays Endpoint Analysis->Biochemical Assays Gene Expression Analysis Gene Expression Analysis Endpoint Analysis->Gene Expression Analysis

References

Part 1: [225Ac]-FPI-2068 Targeted Alpha Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the identity of OAT-2068 is necessary at the outset. Initial research reveals two distinct therapeutic agents referred to in a similar context: This compound , a preclinical small molecule inhibitor of mouse chitotriosidase (mCHIT1), and [225Ac]-FPI-2068 , a clinical-stage targeted alpha therapy. While information on chronic study regimens for this compound is not publicly available, extensive details exist for the radiopharmaceutical [225Ac]-FPI-2068.

This document will primarily focus on the detailed treatment regimen and experimental protocols for [225Ac]-FPI-2068 based on available preclinical and clinical data. Additionally, to provide relevant context for a chitotriosidase inhibitor, we will include information on a related compound, OATD-01, which has progressed to clinical trials and for which preclinical chronic study data is available.

[225Ac]-FPI-2068 is a novel radioimmunoconjugate being investigated for the treatment of solid tumors. It comprises a bispecific antibody (FPI-2053) that targets both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (cMET), conjugated to the alpha-emitting radionuclide Actinium-225.[1][2]

Application Notes

[225Ac]-FPI-2068 is under investigation for patients with advanced solid tumors that co-express EGFR and cMET, including head and neck squamous cell carcinoma, non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma.[3] The therapeutic rationale is to deliver a potent, localized dose of alpha radiation to tumor cells, leading to double-strand DNA breaks and subsequent cell death.[1][2] Preclinical studies have demonstrated significant anti-tumor efficacy in xenograft models, with single doses leading to sustained tumor regression.[1][2][4] A Phase 1 clinical trial (NCT06147037) is currently evaluating the safety, tolerability, and preliminary efficacy of [225Ac]-FPI-2068 in humans.[5][6][7][8]

Treatment Regimen for Chronic Studies (Clinical)

The chronic study design for [225Ac]-FPI-2068 in the Phase 1 clinical trial involves a multi-cycle treatment period followed by a long-term follow-up.

Parameter Description Reference
Drug [225Ac]-FPI-2068[5]
Route of Administration Intravenous (IV)[5]
Dosing Schedule Every 56 days[5]
Number of Cycles Up to 3 cycles[5]
Long-term Follow-up Every 3 months for 2 years, then every 6 months for 3 years[5]
Total Follow-up Duration Up to 5 years post-final administration[5]
Experimental Protocols

Preclinical In Vivo Efficacy Studies

  • Objective: To determine the anti-tumor activity of a single dose of [225Ac]-FPI-2068 in tumor-bearing mice.

  • Animal Models: Xenograft models using human cancer cell lines such as HT29 (colorectal) and H441 (lung).[1][2]

  • Procedure:

    • Tumor cells are implanted into immunocompromised mice.

    • Once tumors reach a specified size, a single intravenous dose of [225Ac]-FPI-2068 is administered.

    • Dose ranges explored in preclinical studies include 92.5 to 740 kBq/kg.[1][2]

    • Tumor volume and body weight are monitored regularly.

    • Sustained tumor regression for over 28 days was observed at doses of 370 kBq/kg and 740 kBq/kg.[1][2]

    • At the end of the study, tumors may be excised for immunoblot analysis to assess DNA damage response and apoptosis pathways.[1][2]

Clinical Protocol for Phase 1 Study (NCT06147037)

  • Objective: To evaluate the safety, tolerability, dosimetry, biodistribution, and pharmacokinetics of [225Ac]-FPI-2068.[5][6][7][8]

  • Study Design: Open-label, dose-escalation study in adult patients with advanced solid tumors.[5][6][7][8]

  • Procedure:

    • Patients with histologically confirmed advanced solid tumors who have progressed on standard therapy are enrolled.[5]

    • The study consists of two parts: Part A for optimizing the dose of the unconjugated antibody FPI-2053, and Part B for the dose escalation of [225Ac]-FPI-2068.[5][7][8]

    • [225Ac]-FPI-2068 is administered intravenously every 56 days for up to 3 cycles.[5]

    • Tumor assessments are performed every 8 weeks.[5][8]

    • Pharmacokinetic parameters (clearance, AUC, Cmax, half-life) are measured.[5][8]

    • Patients are monitored for adverse events and enter a long-term follow-up period after the treatment phase.[5]

Visualizations

FPI_2068_MOA cluster_cell Tumor Cell EGFR EGFR cMET cMET Nucleus Nucleus DNA DNA Apoptosis Apoptosis DNA->Apoptosis Leads to FPI_2068 [225Ac]-FPI-2068 FPI_2068->EGFR Binds FPI_2068->cMET Binds Ac225 Actinium-225 FPI_2068->Ac225 Carries Alpha_Particle Alpha Particle Ac225->Alpha_Particle Emits Alpha_Particle->DNA Causes Double-Strand Breaks

Caption: Mechanism of action of [225Ac]-FPI-2068.

FPI_2068_Clinical_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment Patient_Screening->Enrollment Treatment_Cycle_1 IV Infusion [225Ac]-FPI-2068 (Day 1) Enrollment->Treatment_Cycle_1 Monitoring_1 Safety & PK Monitoring Treatment_Cycle_1->Monitoring_1 Tumor_Assessment_1 Tumor Assessment (~Week 8) Monitoring_1->Tumor_Assessment_1 Treatment_Cycle_2 IV Infusion [225Ac]-FPI-2068 (Day 57) Tumor_Assessment_1->Treatment_Cycle_2 Monitoring_2 Safety & PK Monitoring Treatment_Cycle_2->Monitoring_2 Tumor_Assessment_2 Tumor Assessment (~Week 16) Monitoring_2->Tumor_Assessment_2 Treatment_Cycle_3 IV Infusion [225Ac]-FPI-2068 (Day 113) Tumor_Assessment_2->Treatment_Cycle_3 End_of_Treatment End of Treatment Treatment_Cycle_3->End_of_Treatment Long_Term_Follow_Up Long-Term Follow-Up (Up to 5 years) End_of_Treatment->Long_Term_Follow_Up

Caption: Clinical trial workflow for [225Ac]-FPI-2068.

Part 2: this compound and the Chitotriosidase Inhibitor OATD-01

This compound is identified as a selective, orally active inhibitor of mouse chitotriosidase (mCHIT1).[9] Pharmacokinetic data from single-dose studies in mice are available, but details of chronic treatment regimens have not been published.[9]

However, another chitotriosidase inhibitor, OATD-01 , has been evaluated in preclinical chronic disease models and has advanced to clinical trials. The study of OATD-01 can serve as a proxy for understanding a potential chronic treatment regimen for a CHIT1 inhibitor.

Application Notes for CHIT1 Inhibitors

Chitotriosidase (CHIT1) is an enzyme implicated in the pathology of fibrotic and inflammatory diseases such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[10][11] Inhibition of CHIT1 is being explored as a therapeutic strategy to reduce inflammation and fibrosis.[10][11]

Preclinical Treatment Regimen for OATD-01 (Chronic Study)

The following table summarizes the treatment regimen for OATD-01 in a preclinical model of bleomycin-induced pulmonary fibrosis.

Parameter Description Reference
Drug OATD-01[10]
Animal Model Bleomycin-induced pulmonary fibrosis in mice[10]
Route of Administration Oral[12]
Dosing Schedule DailyInferred from therapeutic protocol context
Study Duration Chronic (specific duration not stated, but sufficient to assess anti-fibrotic effects)[10]
Experimental Protocol

Bleomycin-Induced Pulmonary Fibrosis Model

  • Objective: To evaluate the anti-fibrotic efficacy of the CHIT1 inhibitor OATD-01 in a mouse model of lung fibrosis.[10]

  • Procedure:

    • Pulmonary fibrosis is induced in mice by intratracheal administration of bleomycin.

    • A therapeutic protocol is initiated where mice receive daily oral doses of OATD-01.

    • The treatment continues for a specified duration to allow for the assessment of chronic effects.

    • At the end of the study, lungs are harvested for histological analysis (e.g., Ashcroft scoring) and measurement of soluble collagen to quantify the extent of fibrosis.[10]

    • The efficacy of OATD-01 is compared to a control group and potentially a standard-of-care treatment like pirfenidone.[10]

Visualization

CHIT1_Inhibition_Pathway Disease_Stimulus Disease Stimulus (e.g., Lung Injury) Macrophage_Activation Macrophage Activation Disease_Stimulus->Macrophage_Activation CHIT1_Upregulation CHIT1 Upregulation Macrophage_Activation->CHIT1_Upregulation Pro_fibrotic_Mediators Pro-fibrotic Mediators CHIT1_Upregulation->Pro_fibrotic_Mediators Fibrosis Fibrosis Pro_fibrotic_Mediators->Fibrosis OATD_01 OATD-01 / this compound OATD_01->CHIT1_Upregulation Inhibits

Caption: Signaling pathway for CHIT1 inhibition.

References

Application Notes & Protocols for Measuring the In Vivo Efficacy of OAT-2068 (225Ac-FPI-2068)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of OAT-2068, a targeted alpha therapy. This compound, also known as 225Ac-FPI-2068, is an investigational radioimmunoconjugate designed for the treatment of solid tumors.[1] It is composed of a bispecific antibody, FPI-2053, which targets both the Epidermal Growth Factor Receptor (EGFR) and the mesenchymal-epithelial transition factor (cMET), conjugated to the alpha-emitting radionuclide Actinium-225 (225Ac).[1][2]

The dual-targeting nature of this compound allows for specific delivery to cancer cells that co-express EGFR and cMET, which are prevalent in various solid tumors, including non-small cell lung cancer, colorectal cancer, and head and neck squamous cell carcinoma.[1][3] The primary mechanism of action involves the induction of double-strand DNA breaks (DSBs) by the high-energy alpha particles emitted from 225Ac, leading to cancer cell death.[2]

This document outlines protocols for assessing anti-tumor efficacy in xenograft models, methods for evaluating biodistribution, and procedures for pharmacodynamic analysis to confirm the mechanism of action in vivo.

Mechanism of Action & Signaling Pathway

This compound leverages the co-expression of EGFR and cMET on tumor cells to deliver a potent alpha-particle emitting payload.[1][2] Upon binding to its target receptors, the radioimmunoconjugate is internalized by the cancer cell. The decay of the conjugated 225Ac releases high-energy alpha particles, which induce complex and difficult-to-repair double-strand DNA breaks.[2] This extensive DNA damage activates the DNA Damage Response (DDR) pathway, evidenced by the phosphorylation of key proteins like ATM and Rad50.[2] If the cellular machinery cannot repair the damage, it leads to the induction of apoptosis, marked by the presence of cleaved caspase-3.[2]

OAT2068_MoA cluster_cell Tumor Cell OAT2068 This compound (225Ac-FPI-2068) Receptors EGFR & cMET Receptors OAT2068->Receptors Binding Internalization Internalization Receptors->Internalization Ac225 225Ac Payload Internalization->Ac225 Release Alpha Alpha Particle Emission Ac225->Alpha DNA Nuclear DNA Alpha->DNA Damage DSB Double-Strand Breaks (DSBs) DNA->DSB DDR DNA Damage Response (pATM, pRad50) DSB->DDR Activation Apoptosis Apoptosis (Cleaved Caspase-3) DDR->Apoptosis Induction CellDeath Cell Death Apoptosis->CellDeath

Caption: Mechanism of action for this compound in a target tumor cell.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo studies of this compound.

Table 1: In Vivo Anti-Tumor Efficacy of a Single Dose of this compound

Xenograft Model Cancer Type Dose (kBq/kg) Outcome
HT29 Colorectal 370 - 740 Sustained tumor regression (>28 days)[2]
H441 Lung 370 - 740 Sustained tumor regression (>28 days)[2]

| Various Models | Colorectal, Lung | 92.5 | Tumor growth suppression[2] |

Table 2: Peak Tumor Uptake of Lutetium-177 Analogue (FPI-2071) in Xenograft Models

Xenograft Model Cancer Type Peak Tumor Uptake (%ID/g)
H292 Lung ~73%[2]
H441 Lung ~38%[2]
HT29 Colorectal ~30%[2]
HCC827 Lung ~25%[2]

| H1975 | Lung | ~20%[2] |

Experimental Protocols

Protocol for In Vivo Anti-Tumor Efficacy Study

This protocol describes the methodology to assess the anti-tumor activity of this compound in a tumor xenograft mouse model.

Objective: To determine the effect of a single dose of this compound on tumor growth inhibition and regression.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • EGFR/cMET co-expressing human cancer cell line (e.g., HT29 colorectal or H441 lung cancer cells)[2]

  • Matrigel or similar extracellular matrix

  • This compound (225Ac-FPI-2068)

  • Vehicle control (e.g., sterile saline)

  • Calipers for tumor measurement

  • Analytical balance

Procedure:

  • Tumor Implantation: Subcutaneously implant 5-10 million cancer cells (resuspended in saline and mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Animal Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, 92.5 kBq/kg, 370 kBq/kg, 740 kBq/kg this compound).[2]

  • Dosing: Administer a single intravenous (IV) injection of this compound or vehicle control.

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times weekly for the duration of the study (e.g., >28 days).[2]

    • Monitor animal health daily for any signs of toxicity.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a specified time point post-treatment. Euthanize animals according to institutional guidelines.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze for statistical significance between treatment and control groups.

Efficacy_Workflow Start Start Implant Implant Tumor Cells (e.g., HT29, H441) Start->Implant Monitor1 Monitor Tumor Growth (100-200 mm³) Implant->Monitor1 Randomize Randomize Mice into Groups Monitor1->Randomize Dose Administer Single IV Dose (this compound or Vehicle) Randomize->Dose Monitor2 Monitor Tumor Volume & Body Weight (2-3x/week) Dose->Monitor2 Endpoint Study Endpoint Monitor2->Endpoint >28 days or Control Tumor Burden

Caption: Experimental workflow for the in vivo tumor efficacy study.

Protocol for In Vivo Biodistribution Study

This protocol is used to determine the uptake and distribution of the therapeutic agent in tumors and various organs over time. An imaging analogue (e.g., 111In-FPI-2107 or 177Lu-FPI-2071) is often used for easier quantification.[1][2]

Objective: To quantify the distribution and tumor-targeting specificity of the this compound platform.

Materials:

  • Tumor-bearing mice (prepared as in Protocol 4.1)

  • Radiolabeled analogue (e.g., 177Lu-FPI-2071)[2]

  • Gamma counter

Procedure:

  • Dosing: Administer a single IV injection of the radiolabeled analogue to tumor-bearing mice.

  • Time Points: Euthanize cohorts of mice at selected time points post-injection (e.g., 2, 24, 48, 96, 168 hours).

  • Organ & Tumor Collection: At each time point, collect blood and dissect key organs (liver, spleen, kidneys, lungs, etc.) and the tumor.

  • Quantification:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.[2]

  • Data Analysis: Plot the mean %ID/g for each tissue over time to visualize the biodistribution and clearance profile.

Protocol for Pharmacodynamic (PD) Analysis

This protocol details the method for assessing the downstream molecular effects of this compound treatment in tumor tissue.

Objective: To confirm the mechanism of action by detecting markers of DNA damage and apoptosis.

Materials:

  • Tumor-bearing mice treated with this compound or vehicle (from an efficacy study)

  • Protein lysis buffer

  • Primary antibodies (e.g., anti-pATM, anti-pRad50, anti-γH2AX, anti-cleaved caspase-3)[2]

  • Secondary antibodies

  • Western blotting equipment and reagents

Procedure:

  • Tumor Excision: At a predetermined time point after treatment (e.g., 48-72 hours), euthanize mice and excise tumors.

  • Protein Extraction: Homogenize the tumor tissue in lysis buffer to extract total protein. Quantify protein concentration.

  • Immunoblotting (Western Blot):

    • Separate protein lysates via SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against key PD markers (pATM, pRad50, γH2AX for DNA damage; cleaved caspase-3 for apoptosis).[2]

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis: Compare the expression levels of the target proteins in tumors from this compound-treated mice versus vehicle-treated controls to demonstrate activation of the DNA damage and apoptotic pathways.[2]

References

Troubleshooting & Optimization

OAT-2068 solubility and formulation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, formulation, and handling of OAT-2068. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and orally active inhibitor of mouse chitotriosidase (mCHIT1).[1] It exhibits high potency with an IC50 value of 29 nM for mCHIT1 and shows 143-fold selectivity over mouse acidic mammalian chitinase (mAMCase).[1] Its primary mechanism of action is the inhibition of CHIT1, making it a valuable tool for studying the role of this enzyme in various biological systems and animal models of human diseases.[1]

Q2: What are the basic chemical properties of this compound?

Below is a summary of the key chemical properties of this compound.

PropertyValue
Chemical Formula C23H36ClN7
Molecular Weight 446.03 g/mol
CAS Number 2221950-65-6

Q3: How should this compound be stored?

Proper storage is crucial for maintaining the stability and activity of this compound. Based on available safety data, the following storage conditions are recommended:

  • As a powder: Store at -20°C.

  • In solvent: Store at -80°C.

It is also advised to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

Q4: What are the known incompatibilities of this compound?

To avoid degradation or hazardous reactions, this compound should not be mixed with strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents.

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving this compound.

Solution:

While specific quantitative solubility data for this compound in common solvents is not publicly available, the following general guidance can be provided based on the handling of similar research compounds.

  • Recommended Solvents: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) are commonly used for compounds of this nature.

  • Procedure for Reconstitution:

    • Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.

    • Add the desired volume of the chosen solvent (e.g., DMSO) to the vial.

    • Vortex or sonicate the solution to aid in dissolution. Gentle warming may also be employed, but monitor for any signs of degradation.

  • Aqueous Solutions: Direct dissolution in aqueous buffers is often challenging for compounds of this type. It is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform serial dilutions into the aqueous experimental medium.

Problem: My this compound solution is precipitating upon dilution into an aqueous buffer.

Solution:

Precipitation upon dilution is a common issue and can be addressed with the following strategies:

  • Lower the Final Concentration: The final concentration of this compound in the aqueous medium may be exceeding its solubility limit. Try working with lower final concentrations.

  • Adjust the Percentage of Organic Solvent: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum, as high concentrations can be toxic to cells. However, a small percentage of the organic solvent may be necessary to maintain solubility.

  • Use of Surfactants or Co-solvents: For in vivo studies, formulation vehicles containing surfactants like Tween-80 or co-solvents like PEG400 can help to maintain the solubility of hydrophobic compounds.

Formulation for In Vivo Studies

Problem: How do I prepare this compound for oral administration in animal models?

Solution:

This compound is known to be orally bioavailable.[1] While a specific, validated formulation is not publicly documented, a common approach for preparing compounds for oral gavage in rodents involves creating a suspension or solution in a suitable vehicle.

General Protocol for Oral Formulation:

  • Prepare a Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Select a Vehicle: Common vehicles for oral gavage include:

    • Corn oil

    • A mixture of PEG400 and water

    • A suspension in 0.5% carboxymethylcellulose (CMC) in water.

  • Formulation:

    • For a solution, slowly add the stock solution to the vehicle while vortexing to ensure proper mixing.

    • For a suspension, the compound can be directly suspended in the vehicle, often with the aid of a surfactant like Tween-80 to improve wetting and prevent aggregation. Sonication may be required to achieve a uniform suspension.

  • Stability: Always prepare fresh formulations for animal dosing and observe for any signs of precipitation or instability before administration.

Experimental Protocols & Data

Pharmacokinetic Profile

The following tables summarize the reported pharmacokinetic data for this compound in female BALB/c mice.[1] It is important to note that these methods have not been independently confirmed and are for reference only.[1]

Intravenous (IV) Administration

ParameterValue
Dose 3 mg/kg
Plasma Clearance 1.71 L/h/kg
Volume of Distribution 4.6 L/kg
Half-life (T½) 2.87 h

Oral (PO) Administration

ParameterValue
Dose 10 mg/kg
Tmax 0.5 h
Bioavailability 61%
Half-life (T½) 2.83 h
Plasma Clearance 3.57 L/h/kg
Inhibitory Activity

The following table summarizes the reported IC50 values for this compound against various chitinases.[1]

TargetIC50
Mouse CHIT1 (mCHIT1) 29 nM
Mouse AMCase (mAMCase) 4170 nM
Human AMCase (hAMCase) 67 nM
Human CHIT1 (hCHIT1) 1300 nM
hERG 2.4 µM

Visualizations

OAT_2068_Mechanism_of_Action OAT2068 This compound mCHIT1 Mouse Chitotriosidase (mCHIT1) OAT2068->mCHIT1 Inhibits Products Hydrolyzed Products mCHIT1->Products Hydrolyzes Substrate Chitin Substrate Substrate->mCHIT1 Binds to Biological_Effect Downstream Biological Effects Products->Biological_Effect Leads to

Caption: Mechanism of action of this compound as an inhibitor of mCHIT1.

Experimental_Workflow_Solubility_Testing cluster_prep Preparation cluster_dilution Dilution & Observation cluster_analysis Analysis A Weigh this compound Powder B Add Solvent (e.g., DMSO) A->B C Vortex/Sonicate to Dissolve (Create Stock Solution) B->C D Dilute Stock into Aqueous Buffer C->D E Observe for Precipitation D->E F Precipitate Forms E->F Yes G Clear Solution E->G No H Troubleshoot Formulation (e.g., lower concentration, add co-solvents) F->H

Caption: A general workflow for testing the solubility of this compound.

References

Technical Support Center: OAT-2068 Murine Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to optimize the oral bioavailability of OAT-2068 in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in mice?

A1: this compound has demonstrated high oral bioavailability in mice. A single 10 mg/kg oral dose in female BALB/c mice resulted in a bioavailability of 61%.[1][2] Key pharmacokinetic parameters from intravenous and oral administration are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterIntravenous (3 mg/kg)Oral (10 mg/kg)
Tmax -0.5 hours
2.87 hours2.83 hours
Plasma Clearance 1.71 mg* kg/L 3.57 mg* kg/L
Volume of Distribution (Vd) 4.6 L/h/kg-
Bioavailability (F%) -61%

Data sourced from MedChemExpress. These methods have not been independently confirmed by the provider and are for reference only.[1][2]

Q2: My in-vivo experiment shows significantly lower bioavailability for this compound than the reported 61%. What are the potential reasons?

A2: Several factors during the experimental process can lead to lower-than-expected oral bioavailability. These can be broadly categorized into issues with the formulation, the administration procedure, or the animal model itself. Our troubleshooting guide below addresses these specific issues in detail.

Q3: What are some general strategies to improve the oral bioavailability of a compound?

A3: While this compound already has high bioavailability, general strategies for enhancement can be applied if further optimization is desired. These include:

  • Formulation Optimization: Utilizing lipid-based formulations, creating nanoparticles, or forming amorphous solid dispersions can improve solubility and dissolution rate.[3][4]

  • Permeability Enhancement: Co-administration with permeability enhancers or inhibitors of efflux transporters like P-glycoprotein can increase absorption across the intestinal epithelium.[3][5]

  • Chemical Modification: Designing a prodrug of this compound could temporarily alter its physicochemical properties to favor absorption.[6]

  • Inhibition of Metabolism: Co-administration with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) can reduce first-pass metabolism, although this should be done with caution due to potential drug-drug interactions.[5]

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to suboptimal oral bioavailability of this compound in your mouse experiments.

Issue 1: Inconsistent or Low Plasma Concentrations of this compound

  • Question: We are observing high variability in plasma concentrations between mice, or the overall concentrations are much lower than expected. What could be the cause?

  • Answer: This is a common issue that often points to problems with the drug formulation or the gavage procedure.

    • Potential Cause 1: Poor Solubility/Suspension of this compound. If this compound is not fully dissolved or uniformly suspended in the vehicle, the administered dose will be inconsistent.

      • Solution: Ensure your chosen vehicle is appropriate for this compound. If using a suspension, it must be homogenous. Vortex the stock solution vigorously before drawing up each dose. Consider preparing a fresh formulation for each experiment.

    • Potential Cause 2: Improper Oral Gavage Technique. Incorrect gavage technique can lead to dosing errors, esophageal reflux, or accidental administration into the trachea, all of which will drastically reduce the amount of drug reaching the stomach for absorption.

      • Solution: Ensure all personnel are thoroughly trained in oral gavage. Use the correct size and type of gavage needle for the age and weight of the mice. Administer the volume slowly to prevent regurgitation. For difficult-to-dose animals, consider alternative methods like gastric intubation.[7]

    • Potential Cause 3: Animal Stress or Fasting Status. High stress levels can alter gastrointestinal motility and blood flow, affecting drug absorption. The presence or absence of food can also significantly impact bioavailability.[7]

      • Solution: Allow mice to acclimate to the experimental environment. Handle animals gently to minimize stress. Standardize the fasting protocol (e.g., 4-12 hours) for all animals in the study, as this can reduce variability in gastric emptying and absorption.[7]

Issue 2: Faster than Expected Elimination of this compound

  • Question: The plasma concentration of this compound peaks as expected, but then it disappears from circulation much faster than the reported half-life of ~2.8 hours. Why might this be happening?

  • Answer: Rapid clearance can be related to the animal's metabolic state or specific characteristics of the mouse strain being used.

    • Potential Cause 1: Upregulation of Metabolic Enzymes. If the mice have been pre-exposed to other compounds or have specific dietary influences, their metabolic enzymes (e.g., cytochrome P450s) may be upregulated, leading to faster clearance of this compound.

      • Solution: Review the experimental history of the animals. Ensure a consistent and standard diet across all study groups. If this is suspected, a pilot study with a known P450 inhibitor could help diagnose the issue, though this would add complexity to the experiment.

    • Potential Cause 2: Mouse Strain Differences. Pharmacokinetic profiles can vary between different strains of mice due to genetic differences in drug transporters and metabolic enzymes. The reported data was generated in female BALB/c mice.[1]

      • Solution: If you are using a different strain (e.g., C57BL/6), it is crucial to establish baseline pharmacokinetic parameters for this compound in that specific strain. You may be observing the normal clearance rate for your chosen model.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a 1 mg/mL suspension of this compound suitable for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume).

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile, purified water

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder accurately. For 1 mL of a 1 mg/mL solution, weigh 1 mg.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add the vehicle (0.5% Methylcellulose) to the tube to the final desired volume (1 mL).

  • Vortex the tube vigorously for 2-3 minutes until a homogenous, milky-white suspension is formed.

  • If clumping is observed, sonicate the suspension for 5-10 minutes in a water bath sonicator to aid dispersion.

  • Visually inspect the suspension for uniformity before each use. Vortex immediately before drawing each dose to ensure consistency.

Protocol 2: Mouse Pharmacokinetic Study Workflow

This protocol outlines the key steps for conducting an in-vivo study to determine the oral bioavailability of this compound.

Study Groups:

  • Group 1: Intravenous (IV) administration (e.g., 3 mg/kg) - To determine clearance and volume of distribution.

  • Group 2: Oral (PO) administration (e.g., 10 mg/kg) - To determine oral absorption profile.

Procedure:

  • Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least 3 days prior to the study.

  • Fasting: Fast mice for 4-12 hours before dosing, ensuring free access to water.[7]

  • Dosing:

    • IV Group: Administer this compound (formulated in a suitable IV vehicle like saline) via tail vein injection.

    • PO Group: Administer the this compound suspension via oral gavage as described in Protocol 1.

  • Blood Sampling: Collect sparse blood samples (e.g., 20-30 µL) from a consistent site (e.g., saphenous vein) at predetermined time points. A typical schedule for this compound might be:

    • Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately process blood samples to isolate plasma by centrifugation in tubes containing an anticoagulant (e.g., K2-EDTA). Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters (AUC, Cmax, Tmax, T½). Bioavailability (F%) is calculated using the formula:

    • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing & Sampling cluster_analysis Analysis Phase acclimation 1. Animal Acclimation (≥ 3 days) fasting 2. Fasting (4-12 hours) acclimation->fasting formulation 3. Prepare this compound Formulation fasting->formulation dosing 4. IV or Oral Dosing formulation->dosing sampling 5. Serial Blood Sampling (e.g., 0-24h) dosing->sampling processing 6. Plasma Processing & Storage (-80°C) sampling->processing bioanalysis 7. LC-MS/MS Analysis processing->bioanalysis pk_analysis 8. PK Data Analysis bioanalysis->pk_analysis result Calculate Bioavailability (F%) pk_analysis->result

Caption: Workflow for a mouse pharmacokinetic study to determine this compound bioavailability.

troubleshooting_flowchart start Low this compound Bioavailability Observed q1 Is plasma concentration variable between animals? start->q1 a1_yes Check Formulation - Solubility? - Homogeneity? q1->a1_yes Yes a1_no Is clearance rate faster than expected? q1->a1_no No q2 Review Gavage Technique - Correct volume? - Proper placement? a1_yes->q2 a2_yes Review Animal Model - Using BALB/c? - Any pre-treatments? a1_no->a2_yes Yes a2_no Re-evaluate analytical method (LC-MS/MS) - Standard curve accurate? - Sample stability? a1_no->a2_no No q3 Standardize Animal Handling - Acclimation period? - Consistent fasting? q2->q3 end Problem Identified / Consult Specialist q3->end a2_yes->end a2_no->end

Caption: A decision flowchart for troubleshooting low this compound bioavailability results.

References

troubleshooting OAT-2068 dose-response variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OAT-2068. This guide is designed to help you troubleshoot and resolve common issues related to dose-response variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value for this compound across different experimental runs. What are the potential causes?

Several factors can contribute to IC50 variability. These can be broadly categorized into three areas: cell culture conditions, compound handling, and assay execution.

  • Cell Culture Conditions:

    • Cell Passage Number: Using cells at a high passage number can lead to genetic drift and altered sensitivity to the compound.

    • Cell Health and Viability: Ensure cells are healthy and have high viability (>95%) at the time of plating.

    • Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results.

  • Compound Handling:

    • Stock Solution Stability: Improper storage of the this compound stock solution can lead to degradation.

    • Serial Dilution Accuracy: Errors in the serial dilution process are a common source of variability.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution can reduce its potency.

  • Assay Execution:

    • Incubation Time: The duration of cell exposure to this compound can significantly impact the IC50 value.

    • Reagent Variability: Ensure all reagents, including media, serum, and detection agents, are from consistent lots.

    • Plate Edge Effects: Wells on the edge of a microplate are more prone to evaporation, which can affect cell growth and compound concentration.

Q2: Our dose-response curves for this compound are not sigmoidal and have a shallow slope. What does this indicate?

A shallow dose-response curve can suggest several possibilities:

  • Off-Target Effects: The compound may be acting on multiple targets, leading to a complex dose-response relationship.

  • Cellular Heterogeneity: The cell population may have varying sensitivity to this compound.

  • Assay Window: The dynamic range of your assay may be too narrow to capture the full dose-response.

  • Compound Solubility: this compound may be precipitating at higher concentrations.

Q3: We see significant variability between replicate wells for the same concentration of this compound. How can we reduce this?

High variability between replicates often points to technical errors during the assay setup. Here are some key areas to focus on:

  • Pipetting Technique: Ensure consistent and accurate pipetting, especially for small volumes. Use calibrated pipettes.

  • Cell Clumping: Ensure a single-cell suspension before plating to avoid clumps, which can lead to uneven cell distribution.

  • Mixing: Thoroughly mix the cells with the compound in each well.

  • Evaporation: Use a humidified incubator and consider leaving the outer wells of the plate empty or filled with sterile PBS to minimize edge effects.

Troubleshooting Workflows and Protocols

To address the issues outlined above, we provide the following standardized protocols and troubleshooting workflows.

Diagram: Troubleshooting Workflow for Dose-Response Variability

G start High Dose-Response Variability Observed check_cells Review Cell Culture Practices start->check_cells check_compound Verify Compound Handling start->check_compound check_assay Examine Assay Protocol start->check_assay passage Is cell passage number low? check_cells->passage stock Is stock solution freshly prepared? check_compound->stock pipetting Is pipetting technique consistent? check_assay->pipetting passage->check_cells No viability Is cell viability >95%? passage->viability Yes viability->check_cells No density Is seeding density consistent? viability->density Yes density->check_cells No end Variability Resolved density->end Yes stock->check_compound No dilution Is serial dilution accurate? stock->dilution Yes dilution->check_compound No dilution->end Yes pipetting->check_assay No incubation Is incubation time optimized? pipetting->incubation Yes incubation->check_assay No incubation->end Yes

Caption: A flowchart for troubleshooting this compound dose-response variability.

Protocol 1: Standardized Cell Plating for Dose-Response Assays
  • Cell Culture: Culture cells in recommended media and ensure they are in the logarithmic growth phase.

  • Harvesting: Wash cells with PBS and detach them using trypsin-EDTA. Neutralize trypsin with media containing serum.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter. Assess viability using trypan blue exclusion.

  • Cell Suspension: Prepare a single-cell suspension at the desired seeding density in a 50 mL conical tube. Ensure the suspension is homogenous by gentle inversion.

  • Plating: Dispense the cell suspension into a 96-well plate. Gently swirl the plate to ensure even distribution of cells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Protocol 2: Accurate Serial Dilution of this compound
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Intermediate Dilutions: Prepare intermediate dilutions from the stock solution in cell culture media.

  • Serial Dilution Plate: In a separate 96-well dilution plate, perform a 1:3 or 1:10 serial dilution of the highest concentration of this compound.

  • Compound Addition: Transfer the diluted compound to the cell plate. Ensure proper mixing in each well.

Data Presentation

The following tables illustrate how inconsistent experimental conditions can lead to variable IC50 values for this compound.

Table 1: this compound IC50 Variability Across Experiments

Experiment IDCell PassageSeeding Density (cells/well)IC50 (nM)
EXP-0155,00015.2
EXP-02205,00045.8
EXP-03510,00028.9
EXP-0455,00014.7

Table 2: Effect of Incubation Time on this compound IC50

Incubation Time (hours)IC50 (nM)
2450.1
4825.3
7212.5

This compound Mechanism of Action

This compound is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.

Diagram: this compound Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription OAT2068 This compound OAT2068->MEK Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Diagram: Factors Influencing Experimental Outcome

cluster_cell Cellular Factors cluster_compound Compound Factors cluster_assay Assay Parameters outcome Dose-Response Outcome passage Passage Number outcome->passage health Cell Health outcome->health purity Purity outcome->purity stability Stability outcome->stability density Seeding Density outcome->density incubation Incubation Time outcome->incubation

Caption: Interconnected factors that can influence dose-response results.

potential OAT-2068 off-target effects in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of OAT-2068. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

Off-target effects refer to the unintended interactions of a therapeutic agent, such as this compound, with cellular components other than its intended target. These interactions can lead to undesired biological consequences, toxicity, or reduced therapeutic efficacy. In the context of gene editing technologies like CRISPR-Cas9, off-target effects manifest as unintended modifications to the genome.[1] For small molecule inhibitors like this compound, off-target effects typically involve binding to and modulating the activity of unintended proteins, such as kinases or other enzymes.

Q2: How can I predict potential off-target effects of this compound in silico?

In silico tools can be employed to predict potential off-target effects by screening this compound against databases of known protein structures. These computational methods can identify proteins with binding pockets similar to the intended target of this compound, suggesting potential for off-target interactions. For gene-editing approaches, computational tools are used to predict off-target sites based on sequence homology with the guide RNA.[2]

Q3: What are the recommended experimental approaches to identify off-target effects of this compound?

A tiered approach is recommended, starting with broad, unbiased screening followed by more focused validation assays.

  • Biochemical Assays: Large-scale kinase panels (e.g., 400+ kinases) are a standard method to identify off-target kinase interactions for small molecule inhibitors.

  • Cell-Based Assays: Cellular thermal shift assays (CETSA) or proteomics-based approaches can identify protein targets of this compound within a cellular context.

  • Genome-wide Unbiased Detection Methods (for gene editing): Techniques like GUIDE-seq, CIRCLE-seq, and Digenome-seq are used to identify off-target cleavage events across the entire genome.[1][2]

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed with this compound treatment.

If you observe a cellular phenotype that cannot be explained by the known on-target activity of this compound, it may be due to an off-target effect.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Ensure that this compound is engaging its intended target at the concentrations used in your assay. This can be done using techniques like Western blotting for downstream signaling events or a cellular thermal shift assay (CETSA).

  • Perform a Dose-Response Analysis: A classic hallmark of a specific pharmacological effect is a clear dose-response relationship. If the unexpected phenotype occurs only at high concentrations, it is more likely to be an off-target effect.

  • Utilize a Structurally Unrelated Inhibitor: If available, use a second inhibitor of the same target that is structurally different from this compound. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the evidence for an off-target effect of this compound.

  • Conduct Broad Off-Target Profiling: If the issue persists, consider a broad off-target profiling screen, such as a commercial kinase panel or a proteomics-based target identification study.

Issue 2: High degree of off-target activity identified in a kinase screen.

If initial screening reveals that this compound interacts with multiple off-target kinases, further investigation is needed to understand the significance of these findings.

Troubleshooting Steps:

  • Analyze the Potency of Off-Target Interactions: Compare the potency (e.g., IC50 or Ki) of this compound for the off-target kinases to its on-target potency. Off-target interactions that are significantly less potent than the on-target interaction may not be biologically relevant at therapeutic concentrations.

  • Assess Cellular Activity: Determine if the off-target interactions observed in biochemical assays translate to functional consequences in cells. This can be done by examining signaling pathways downstream of the identified off-target kinases.

  • Structure-Activity Relationship (SAR) Analysis: If medicinal chemistry resources are available, consider synthesizing analogs of this compound to identify modifications that can improve selectivity and reduce off-target activity.

Data Presentation

Table 1: Representative Kinase Profiling Data for this compound

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
On-Target Kinase 98% 10
Off-Target Kinase 185%150
Off-Target Kinase 260%800
Off-Target Kinase 325%>10,000

Table 2: Comparison of Genome-Wide Off-Target Detection Methods

MethodPrincipleAdvantagesLimitations
GUIDE-seqIntegration of a double-stranded oligodeoxynucleotide (dsODN) at cleavage sites in living cells.High sensitivity and specificity.Requires transfection of dsODNs.
CIRCLE-seqIn vitro cleavage of circularized genomic DNA followed by sequencing.[1]Unbiased and does not require cellular delivery.May not fully recapitulate in vivo chromatin context.
Digenome-seqIn vitro digestion of genomic DNA with a nuclease followed by whole-genome sequencing.[2]Highly sensitive for detecting low-frequency off-target events.Requires high sequencing depth.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Panel: Select a commercial kinase screening panel (e.g., Eurofins, Reaction Biology) that covers a broad range of the human kinome.

  • Primary Screen: Perform an initial screen at a single high concentration of this compound (e.g., 1 or 10 µM) to identify potential off-target interactions.

  • Dose-Response Analysis: For any kinases showing significant inhibition in the primary screen, perform a follow-up dose-response experiment to determine the IC50 value.

  • Data Analysis: Calculate the percent inhibition and IC50 values. Compare the on-target and off-target potencies to determine the selectivity of this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with either vehicle or this compound for a specified time.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies in_silico In Silico Prediction biochemical Biochemical Screening (e.g., Kinase Panel) in_silico->biochemical phenotypic Phenotypic Screening biochemical->phenotypic target_engagement Target Engagement (e.g., CETSA) phenotypic->target_engagement off_target_validation Off-Target Validation target_engagement->off_target_validation efficacy Efficacy Studies off_target_validation->efficacy toxicology Toxicology Studies efficacy->toxicology

Caption: Workflow for identifying and validating this compound off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway OAT2068_on This compound TargetKinase Target Kinase OAT2068_on->TargetKinase inhibition DownstreamEffector_on Downstream Effector 1 TargetKinase->DownstreamEffector_on phosphorylation TherapeuticEffect Therapeutic Effect DownstreamEffector_on->TherapeuticEffect OAT2068_off This compound OffTargetKinase Off-Target Kinase OAT2068_off->OffTargetKinase inhibition DownstreamEffector_off Downstream Effector 2 OffTargetKinase->DownstreamEffector_off phosphorylation SideEffect Side Effect DownstreamEffector_off->SideEffect

References

Navigating OAT-2068: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: November 2025

The designation "OAT-2068" refers to two distinct research compounds. To provide targeted support, it is crucial to first identify the specific molecule relevant to your work.

Option 1: this compound, the mCHIT1 Inhibitor

This small molecule is a selective and orally active inhibitor of mouse chitotriosidase (mCHIT1). It is a valuable tool for studying the role of CHIT1 in various biological systems and animal models of human diseases.

Mechanism of Action: this compound functions by selectively inhibiting the enzymatic activity of mCHIT1.[1] Chitotriosidase is a chitinase that plays a role in the innate immune system and has been implicated in inflammatory and fibrotic diseases. By inhibiting mCHIT1, this compound allows researchers to investigate the physiological and pathological consequences of reduced chitinase activity.

OAT2068_mCHIT1_Inhibitor cluster_pathway This compound (mCHIT1 Inhibitor) Pathway OAT2068 This compound mCHIT1 mCHIT1 (Chitotriosidase) OAT2068->mCHIT1 Hydrolysis Substrate Hydrolysis mCHIT1->Hydrolysis Chitin Chitin Substrates Chitin->mCHIT1 Downstream Downstream Effects (e.g., Inflammation, Fibrosis) Hydrolysis->Downstream FPI2068_TAT cluster_pathway [²²⁵Ac]-FPI-2068 (Targeted Alpha Therapy) Pathway FPI2068 [²²⁵Ac]-FPI-2068 Receptors EGFR & cMET Receptors (on Cancer Cell) FPI2068->Receptors Internalization Internalization Receptors->Internalization Ac225 ²²⁵Ac Decay (Alpha Particle Emission) Internalization->Ac225 DSB Double-Strand DNA Breaks Ac225->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

References

Technical Support Center: OAT-2068 In Vivo Toxicity Minimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the in vivo toxicity of OAT-2068, a selective inhibitor of mouse chitotriosidase (mCHIT1). The primary known toxicological concern with this compound is its off-target inhibitory activity against the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.

This guide offers troubleshooting advice and frequently asked questions (FAQs) to address potential issues during preclinical in vivo experiments. The recommendations provided are based on general principles for mitigating hERG-related toxicity and may need to be adapted based on specific experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary toxicity concern associated with this compound?

A1: The main toxicological flag for this compound is its off-target inhibition of the hERG potassium channel.[1] Inhibition of this channel can delay cardiac repolarization, leading to a condition known as Long QT Syndrome (LQTS), which can increase the risk of potentially fatal cardiac arrhythmias like Torsades de Pointes (TdP).[2][3][4][5]

Q2: What are the typical signs of hERG-related cardiotoxicity in vivo?

A2: In animal models, hERG-related cardiotoxicity primarily manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[6][7] Depending on the severity and the animal model, other signs might include arrhythmias, changes in heart rate, and in acute high-dose studies, potential cardiovascular collapse.

Q3: How can I monitor for this compound induced cardiotoxicity in my animal studies?

A3: The gold standard for monitoring hERG-related cardiotoxicity in vivo is through electrocardiogram (ECG) analysis to measure the QT interval.[6][8][9] This is a critical component of preclinical safety pharmacology studies.[10][11] Continuous or frequent ECG monitoring is recommended, especially during dose-escalation studies.

Q4: Are there any strategies to reduce the hERG liability of a compound like this compound at the medicinal chemistry stage?

A4: Yes, several medicinal chemistry strategies can be employed to mitigate hERG inhibition. These include:

  • Reducing lipophilicity: Highly lipophilic compounds tend to have a higher affinity for the hERG channel.

  • Lowering the basicity (pKa) of amine groups: Protonated amines are a common feature in many hERG inhibitors.

  • Introducing polar or acidic groups: The addition of hydroxyl or carboxylic acid moieties can reduce hERG binding.

  • Restricting conformational flexibility: Rigidifying the molecular structure can sometimes prevent optimal binding to the hERG channel pore.

Q5: Can I reduce this compound toxicity by changing the formulation or route of administration?

A5: While not eliminating the intrinsic hERG activity, formulation and route of administration can influence the pharmacokinetic profile and potentially reduce peak plasma concentrations (Cmax), which may in turn lessen the acute risk of cardiotoxicity. For instance, a formulation that provides a slower, more sustained release could avoid high Cmax spikes associated with rapid absorption.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant QT prolongation observed at the intended therapeutic dose. The dose of this compound is too high, leading to excessive hERG channel blockade.1. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing QT prolongation. Conduct a dose-response study to find the optimal therapeutic window. 2. Pharmacokinetic Analysis: Analyze the plasma concentration of this compound at the time of peak QT prolongation. This will help establish a concentration-effect relationship.[12]
High inter-individual variability in QT interval prolongation. Differences in drug metabolism or underlying physiological conditions among the study animals.1. Increase Sample Size: A larger cohort may help determine if the variability is statistically significant. 2. Monitor Metabolites: Investigate if active metabolites of this compound are contributing to the hERG inhibition. 3. Control for Stress: Ensure consistent and minimal handling stress, as this can affect cardiovascular parameters.
Arrhythmias detected in some animals. Severe hERG channel inhibition leading to cardiac instability.1. Immediate Dose Discontinuation: Stop dosing in the affected animals and provide supportive care as per institutional guidelines. 2. Re-evaluate the "No Observed Adverse Effect Level" (NOAEL): The current dose is likely exceeding the maximum tolerated dose (MTD).[10] 3. Consult a Veterinary Cardiologist: For appropriate interpretation of complex arrhythmias.
Unexpected non-cardiac toxicity observed. Off-target effects of this compound other than hERG inhibition.1. Comprehensive Toxicological Assessment: Conduct a full panel of clinical pathology (hematology and clinical chemistry) and histopathology to identify other target organs of toxicity.[11][13] 2. In Vitro Off-Target Screening: Screen this compound against a panel of other receptors, ion channels, and enzymes to identify additional off-target activities.

Data Presentation: hERG Inhibition and In Vivo Cardiotoxicity

The following table summarizes key data points relevant to assessing the cardiotoxic risk of a compound with hERG liability, using hypothetical data for this compound for illustrative purposes.

Parameter Value Significance
This compound hERG IC50 2.4 µM[1]Concentration at which 50% of hERG channel activity is inhibited in vitro. A lower value indicates higher potency for hERG blockade.
Therapeutic Plasma Concentration (Hypothetical) 0.1 µMThe concentration required for on-target efficacy (mCHIT1 inhibition).
Safety Margin (hERG IC50 / Therapeutic Plasma Conc.) 24-foldA wider safety margin is generally desirable. Regulatory agencies often look for a margin of at least 30-fold, but this can be context-dependent.[14]
In Vivo No Observed Adverse Effect Level (NOAEL) for QT Prolongation (Hypothetical) 5 mg/kgThe highest dose at which no statistically significant QT prolongation is observed in the most sensitive animal species.
In Vivo Lowest Observed Adverse Effect Level (LOAEL) for QT Prolongation (Hypothetical) 15 mg/kgThe lowest dose at which a statistically significant QT prolongation is observed.

Experimental Protocols

In Vivo QT Interval Assessment in Rodents

This protocol provides a general workflow for assessing drug-induced QT interval changes in rodents.

  • Animal Model: Male and female rats or mice are commonly used. Non-rodent models like guinea pigs or dogs can also be utilized as they may have cardiac electrophysiology that is more translatable to humans.[7][9]

  • Acclimatization: Animals should be acclimated to the housing and handling conditions to minimize stress-induced cardiovascular changes.

  • ECG Recording:

    • Anesthetize the animal using a consistent and appropriate anesthetic regimen (e.g., isoflurane). Note that anesthesia can affect cardiovascular parameters.

    • Place subcutaneous or surface electrodes for ECG recording (typically Lead II configuration).

    • Record a stable baseline ECG for a sufficient period (e.g., 15-30 minutes) before drug administration.

  • Drug Administration:

    • Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

    • Include a vehicle control group and a positive control group (a drug with known QT-prolonging effects, e.g., dofetilide) to validate the sensitivity of the assay.[12]

  • Post-Dose ECG Monitoring:

    • Record ECG continuously or at frequent intervals post-dose (e.g., 15, 30, 60, 120, 240 minutes) to capture the peak effect.

    • Correlate ECG recordings with pharmacokinetic sampling to establish an exposure-response relationship.

  • Data Analysis:

    • Measure the QT interval from the ECG recordings.

    • Correct the QT interval for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's or Fridericia's formula, though species-specific formulas are preferred).[8]

    • Statistically compare the QTc changes in the this compound treated group to the vehicle control group.

Visualizations

hERG Channel Blockade Signaling Pathway

hERG_Pathway cluster_toxicity OAT2068 This compound hERG hERG (Kv11.1) Potassium Channel OAT2068->hERG Inhibits IKr Rapid Delayed Rectifier Potassium Current (IKr) hERG->IKr Generates Reduced_IKr Reduced IKr hERG->Reduced_IKr Blockade leads to Repolarization Cardiac Action Potential Phase 3 (Repolarization) IKr->Repolarization Contributes to AP_Duration Action Potential Duration (APD) Repolarization->AP_Duration Determines Prolonged_Repol Prolonged Repolarization QT_Interval QT Interval on ECG AP_Duration->QT_Interval Reflected as Increased_APD Increased APD Prolonged_QT Prolonged QT Interval Arrhythmia Torsades de Pointes (Arrhythmia) Reduced_IKr->Prolonged_Repol Prolonged_Repol->Increased_APD Increased_APD->Prolonged_QT Prolonged_QT->Arrhythmia Increased risk of

Caption: Mechanism of this compound induced cardiotoxicity via hERG channel blockade.

Experimental Workflow for In Vivo Toxicity Assessment

experimental_workflow start Start: Compound with known hERG liability (this compound) dose_range Dose Range Finding Study (non-GLP) start->dose_range safety_pharm Safety Pharmacology (Cardiovascular - ECG) start->safety_pharm mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd glp_tox Pivotal GLP Toxicology Study (e.g., 28-day repeat dose) mtd->glp_tox Inform dose selection pk_pd Toxicokinetic (TK) and Pharmacodynamic (PD) Analysis glp_tox->pk_pd pathology Clinical and Anatomic Pathology glp_tox->pathology safety_pharm->pk_pd risk_assess Risk Assessment (Establish NOAEL) pk_pd->risk_assess pathology->risk_assess ind IND-Enabling Report risk_assess->ind

Caption: General workflow for preclinical in vivo toxicity assessment of this compound.

References

OAT-2068 stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of OAT-2068 in different solvents, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] Following these conditions will help ensure the compound's stability for over three years.[1]

Q2: In which solvents is this compound soluble?

This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[1] For other organic solvents, it is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific experimental needs.

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions of this compound in DMSO. For accurate molar concentrations, calculations should be based on the batch-specific molecular weight provided on the certificate of analysis, as the degree of hydration can affect it.[1]

Q4: How stable is this compound in solution?

The stability of this compound in solution is not well-documented in publicly available literature. While the solid compound is stable under recommended storage conditions, its stability in various solvents at different temperatures and for extended periods should be experimentally verified. It is best practice to prepare fresh solutions for experiments or to conduct a stability study for solutions stored for any length of time.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during my experiment.

  • Possible Cause: The solvent concentration changes during the experiment (e.g., upon addition to aqueous media), reducing the solubility of this compound.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound: A lower concentration may remain soluble in the final experimental medium.

    • Increase the percentage of organic solvent: If your experimental system allows, slightly increasing the percentage of the solvent (e.g., DMSO) in the final solution may help maintain solubility. Be mindful of the solvent tolerance of your biological system.

    • Test alternative solvents: If DMSO is not suitable for your assay, conduct preliminary solubility tests with other organic solvents such as ethanol or methanol. However, their impact on this compound stability and the experimental system must be validated.

Issue 2: I am observing a decrease in the activity of this compound over time.

  • Possible Cause: The compound may be degrading in the solvent or under the experimental conditions (e.g., temperature, pH, light exposure).

  • Troubleshooting Steps:

    • Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from solid compound before each experiment.

    • Aliquot and store properly: If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

    • Protect from light: Store solutions in amber vials or cover them with foil to prevent photodecomposition.

    • Conduct a stability study: Assess the stability of this compound in your chosen solvent and under your experimental conditions by measuring its concentration and purity at different time points using analytical methods like HPLC.

Data on this compound

Due to the limited publicly available stability data for this compound, the following table provides an example of how stability data could be presented. Researchers should generate their own data for their specific experimental conditions.

SolventStorage Temperature (°C)Concentration (mM)% Initial Concentration Remaining (Example)
24 hours
DMSO251098%
DMSO410>99%
DMSO-2010>99%
Ethanol2510Data not available
PBS (pH 7.4)251Data not available

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

  • Weigh out a small, precise amount of this compound (e.g., 1 mg).

  • Add a measured volume of the test solvent (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL).

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect for any undissolved particles.

  • If the compound is fully dissolved, it is considered soluble at that concentration. If not, add more solvent incrementally and vortex until it dissolves to determine the approximate solubility limit.

Protocol 2: General Workflow for Stability Assessment using HPLC

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Establish an HPLC method capable of resolving this compound from potential degradants. This typically involves method development to select the appropriate column, mobile phase, and detection wavelength.

  • At time zero (t=0), inject a sample of the freshly prepared solution into the HPLC system and record the peak area of this compound.

  • Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • At subsequent time points (e.g., 24h, 48h, 72h, 1 week), inject another sample of the stock solution into the HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution time_zero t=0 Analysis: Inject and Record Initial Peak Area prep_stock->time_zero Fresh Solution hplc_method Develop Stability-Indicating HPLC Method hplc_method->time_zero storage Store Solution under Test Conditions time_zero->storage time_points t=x Analysis: Inject at Subsequent Time Points storage->time_points Sampling over time calc Calculate % Remaining Compound time_points->calc

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic_for_Precipitation cluster_solutions Potential Solutions cluster_validation Validation start Precipitation Observed in Experiment? lower_conc Lower Final Concentration start->lower_conc Yes inc_solvent Increase Organic Solvent % start->inc_solvent Yes alt_solvent Test Alternative Solvents start->alt_solvent Yes validate Validate in Assay: Check for Efficacy and System Compatibility lower_conc->validate inc_solvent->validate alt_solvent->validate end Issue Resolved validate->end

Caption: Troubleshooting logic for this compound precipitation.

References

addressing poor OAT-2068 efficacy in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering efficacy issues in experiments involving OAT-2068. Initial searches reveal that "this compound" may refer to two distinct therapeutic agents. Please select the compound relevant to your research to access the appropriate troubleshooting guide.

  • This compound (mCHIT1 Inhibitor): A selective, orally active inhibitor of mouse chitotriosidase 1 (mCHIT1).

  • [²²⁵Ac]-FPI-2068: A targeted alpha therapy consisting of a bispecific antibody targeting EGFR and cMET, conjugated to the alpha-emitting radionuclide Actinium-225.

Section 1: this compound (mCHIT1 Inhibitor)

This section is dedicated to researchers working with this compound, a selective inhibitor of mouse chitotriosidase (mCHIT1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of mouse chitotriosidase 1 (mCHIT1), an enzyme implicated in inflammatory and fibrotic diseases. It functions by binding to the active site of the enzyme, preventing the hydrolysis of its substrate, chitin.

Q2: What are the typical IC₅₀ values for this compound?

A2: The half-maximal inhibitory concentration (IC₅₀) values for this compound can vary slightly between different experimental setups. Published data provides the following reference values:

Target EnzymeIC₅₀ (nM)Selectivity vs. mAMCase
Mouse CHIT1 (mCHIT1)29143-fold
Mouse AMCase4170-
Human CHIT1 (hCHIT1)1300-
Human AMCase (hAMCase)67-

Q3: What is a suitable starting concentration for my in vitro experiments?

A3: For in vitro cellular assays, a common starting point is to use a concentration range that brackets the IC₅₀ value. A 10-fold dilution series around the IC₅₀ is often a good approach. For this compound targeting mCHIT1, a starting range of 1 nM to 1 µM would be appropriate for initial dose-response experiments.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For in vivo studies, the formulation will depend on the route of administration and should be prepared according to established protocols.[1]

Troubleshooting Poor Efficacy in In Vitro Experiments
Observed Problem Potential Cause Recommended Solution
Higher than expected IC₅₀ value Incorrect concentration of this compound stock solution.Verify the concentration of your stock solution. If possible, use a fresh, unopened vial of the compound.
Sub-optimal assay conditions (e.g., pH, temperature).Ensure that the assay buffer pH and temperature are optimal for mCHIT1 activity.
High enzyme concentration in the assay.Reduce the concentration of recombinant mCHIT1 in your assay.
Substrate competition.If using a fluorogenic substrate, ensure its concentration is at or below the Km value for the enzyme.
No observable inhibition Inactive compound due to improper storage or handling.Prepare a fresh stock solution from a new vial of this compound. Avoid repeated freeze-thaw cycles.
Use of an inappropriate enzyme source (e.g., human CHIT1).This compound is significantly more potent against the mouse enzyme. Confirm the species of your CHIT1 enzyme.
Assay interference.Test for compound interference with your detection method (e.g., fluorescence quenching or enhancement).
High variability between replicates Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing of all reagents.
Cell-based assay variability.Ensure consistent cell seeding density and health. Passage cells a consistent number of times.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with buffer or media.
Experimental Protocols

Protocol 1: In Vitro mCHIT1 Inhibition Assay

  • Reagents:

    • Recombinant mouse CHIT1 (mCHIT1)

    • Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside)

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well black microplate

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add 50 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.

    • Add 25 µL of mCHIT1 solution to each well.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 450 nm emission) every 2 minutes for 30 minutes at 37°C.

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

OAT2068_Mechanism OAT2068 This compound mCHIT1_inactive Inactive mCHIT1 Complex OAT2068->mCHIT1_inactive Binds to active site mCHIT1_active Active mCHIT1 mCHIT1_active->mCHIT1_inactive Products Hydrolyzed Products mCHIT1_active->Products Substrate Chitin Substrate Substrate->mCHIT1_active Hydrolysis

Caption: Mechanism of this compound inhibition of mCHIT1.

Section 2: [²²⁵Ac]-FPI-2068 (Targeted Alpha Therapy)

This section is for researchers utilizing [²²⁵Ac]-FPI-2068, a targeted alpha therapy agent for solid tumors expressing EGFR and cMET.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of [²²⁵Ac]-FPI-2068?

A1: [²²⁵Ac]-FPI-2068 is a radioimmunoconjugate. Its bispecific antibody component targets and binds to the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (cMET) on the surface of cancer cells.[2][3] Following binding, the attached Actinium-225 (²²⁵Ac) emits high-energy alpha particles, which induce double-strand DNA breaks in the cancer cells, leading to apoptosis.[2]

Q2: What are the key experimental readouts to assess the efficacy of [²²⁵Ac]-FPI-2068?

A2: Key experimental readouts include in vitro cell viability assays (e.g., MTS, CellTiter-Glo), apoptosis assays (e.g., cleaved caspase-3 staining), and DNA damage response assays (e.g., γH2AX staining). In vivo, tumor growth inhibition in xenograft models is the primary efficacy endpoint.[2]

Q3: How can I confirm that my target cells express EGFR and cMET?

A3: You can confirm the expression of EGFR and cMET on your target cells using techniques such as Western blotting, flow cytometry, or immunohistochemistry with validated antibodies against both receptors.

Q4: What is the purpose of the corresponding imaging agent, [¹¹¹In]-FPI-2107?

A4: [¹¹¹In]-FPI-2107 is an imaging analogue of [²²⁵Ac]-FPI-2068, where the therapeutic radionuclide is replaced with a gamma-emitting imaging radionuclide, Indium-111.[4] It is used in preclinical and clinical settings to assess the biodistribution and tumor-targeting of the antibody component before administering the therapeutic dose of [²²⁵Ac]-FPI-2068.[4]

Troubleshooting Poor Efficacy in Experiments
Observed Problem Potential Cause Recommended Solution
Low cytotoxicity in vitro Low or no expression of EGFR and/or cMET on target cells.Confirm receptor expression using Western blot or flow cytometry. Use a positive control cell line with known high expression.
Insufficient incubation time.Alpha particles from ²²⁵Ac and its daughters are emitted over time. Ensure a sufficient incubation period (e.g., 48-72 hours) for the therapeutic effect to manifest.
Problems with the radiolabeling of the antibody.If performing in-house radiolabeling, ensure proper conjugation and purification to remove unbound ²²⁵Ac.
Poor tumor regression in vivo Low tumor uptake of the radioimmunoconjugate.Perform biodistribution studies with [¹¹¹In]-FPI-2107 to confirm tumor targeting.
Rapid clearance of the antibody from circulation.Consider using antibody fragments or engineered antibodies with altered pharmacokinetic properties if available.
Development of treatment resistance.Investigate potential resistance mechanisms, such as downregulation of target receptors or upregulation of DNA repair pathways.
High off-target toxicity Non-specific binding of the antibody.Evaluate the biodistribution in non-tumor bearing animals to assess non-specific uptake.
High expression of EGFR or cMET in normal tissues.Review the literature for the expression patterns of EGFR and cMET in the animal model being used.
Experimental Protocols

Protocol 2: In Vitro Cell Viability Assay

  • Reagents:

    • EGFR/cMET-positive cancer cell line

    • Complete cell culture medium

    • [²²⁵Ac]-FPI-2068

    • MTS or similar cell viability reagent

    • 96-well clear-bottom microplate

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of [²²⁵Ac]-FPI-2068 in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted [²²⁵Ac]-FPI-2068 or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

    • Add the MTS reagent according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is observed.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC₅₀ value.

Protocol 3: Western Blot for DNA Damage Response (γH2AX)

  • Reagents:

    • EGFR/cMET-positive cancer cell line

    • [²²⁵Ac]-FPI-2068

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibody against phospho-H2AX (Ser139) (γH2AX)

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with [²²⁵Ac]-FPI-2068 at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against γH2AX overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

Visualizations

FPI2068_Pathway cluster_cell Cancer Cell EGFR EGFR cMET cMET FPI2068_bound [²²⁵Ac]-FPI-2068 DNA_damage Double-Strand DNA Breaks FPI2068_bound->DNA_damage Alpha Particle Emission Apoptosis Apoptosis DNA_damage->Apoptosis FPI2068_unbound [²²⁵Ac]-FPI-2068 FPI2068_unbound->EGFR Binds FPI2068_unbound->cMET Binds

Caption: [²²⁵Ac]-FPI-2068 mechanism of action.

Troubleshooting_Workflow Start Poor Efficacy Observed Check_Receptors Confirm Target Expression (EGFR/cMET) Start->Check_Receptors Check_Compound Verify Compound Integrity and Activity Check_Receptors->Check_Compound Expression Confirmed Success Efficacy Restored Check_Receptors->Success Low/No Expression (Use different model) Check_Protocol Review Experimental Protocol (Dose, Time, Readout) Check_Compound->Check_Protocol Compound OK New_Compound Use Fresh Compound Aliquot Check_Compound->New_Compound Compound Issue Biodistribution Perform Biodistribution Study with [¹¹¹In]-FPI-2107 Check_Protocol->Biodistribution In Vivo Issue Optimize_Assay Optimize Assay Conditions Check_Protocol->Optimize_Assay Protocol Issue Biodistribution->Success Targeting Confirmed Optimize_Assay->Success New_Compound->Success

References

OAT-2068 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OAT-2068, a selective inhibitor of mouse chitotriosidase (mCHIT1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, high-activity, and orally active inhibitor of mouse chitotriosidase (mCHIT1).[1] Its primary mechanism of action is the inhibition of the enzymatic activity of mCHIT1, which is a glycosyl hydrolase involved in the degradation of chitin.[2][3] By inhibiting mCHIT1, this compound can be used to study the role of this enzyme in various biological processes, including inflammation and fibrosis.[1][4]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits a high degree of selectivity for mouse CHIT1 over mouse acidic mammalian chitinase (mAMCase). It has an IC50 of 29 nM for mCHIT1 and 4170 nM for mAMCase, representing a 143-fold selectivity.[1] It also shows activity against human AMCase (IC50 = 67 nM) and human CHIT1 (IC50 = 1300 nM).[1]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the formulation will depend on the route of administration, but it has been administered orally and intravenously in preclinical studies.[1] It is recommended to store the solid compound at -20°C and the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the role of chitotriosidase (CHIT1) in disease?

A4: CHIT1 is primarily secreted by activated macrophages and is implicated in the pathogenesis of various diseases characterized by inflammation and fibrosis, such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[1][4][5] Elevated CHIT1 levels are often used as a biomarker for diseases involving chronic inflammation and tissue remodeling.[2] Inhibition of CHIT1 is being explored as a therapeutic strategy to reduce inflammation and slow the progression of fibrotic diseases.[1][5]

Troubleshooting Guides

In Vitro Enzyme Inhibition Assay
Issue Possible Cause Recommended Solution
Low or no enzyme activity in control wells 1. Degraded enzyme.2. Incorrect buffer pH or temperature.3. Inactive substrate.1. Use a fresh aliquot of the enzyme and keep it on ice.[6]2. Ensure the assay buffer is at the optimal pH (typically pH 5.2 for CHIT1) and the assay is performed at the recommended temperature (e.g., 37°C).[7]3. Prepare fresh substrate solution.
High variability between replicate wells 1. Pipetting errors.2. Incomplete mixing of reagents.3. Air bubbles in wells.1. Use calibrated pipettes and practice consistent pipetting technique.2. Gently mix the contents of each well after adding reagents.3. Be careful not to introduce air bubbles during pipetting.
IC50 value is significantly different from expected 1. Incorrect concentration of this compound.2. Incorrect enzyme or substrate concentration.3. Inappropriate incubation time.1. Verify the concentration of the this compound stock solution and perform serial dilutions accurately.2. Ensure the enzyme and substrate concentrations are appropriate for the assay as outlined in the protocol.3. Optimize the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate.
Inhibitor is not soluble in the assay buffer 1. This compound has precipitated out of solution.1. Ensure the final concentration of DMSO in the assay is low (typically <1%) to maintain solubility.[6] If solubility issues persist, consider using a different solvent system after verifying its compatibility with the enzyme.
In Vivo Studies
Issue Possible Cause Recommended Solution
Lack of efficacy in an animal model of disease 1. Insufficient dose or dosing frequency.2. Poor bioavailability with the chosen formulation/route of administration.3. The animal model is not dependent on CHIT1 activity.1. Perform a dose-response study to determine the optimal dose.[8]2. Refer to pharmacokinetic data for this compound to select an appropriate formulation and route of administration.[1]3. Confirm the expression and activity of CHIT1 in your disease model.
Adverse effects observed in treated animals 1. Off-target effects of this compound.2. Vehicle-related toxicity.1. This compound has shown off-target activity against hERG at higher concentrations (IC50 = 2.4 μM).[1] Consider reducing the dose or using a more targeted delivery method if possible.2. Run a vehicle-only control group to assess any effects of the delivery vehicle.
High variability in response between animals 1. Inconsistent drug administration.2. Biological variability within the animal cohort.1. Ensure consistent and accurate dosing for all animals.2. Increase the number of animals per group to improve statistical power and account for biological variability.

Experimental Protocols

In Vitro mCHIT1 Inhibition Assay Protocol

This protocol is for determining the IC50 of this compound against mouse chitotriosidase (mCHIT1) using a fluorometric substrate.

Materials:

  • Recombinant mouse CHIT1 enzyme

  • This compound

  • Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside)

  • Assay Buffer (100 mM citric acid, 200 mM sodium phosphate, pH 5.2)[7]

  • Stop Solution (0.3 M glycine-NaOH buffer, pH 10.6)[7]

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 320/445 nm)

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations for testing.

  • Enzyme preparation: Dilute the mCHIT1 enzyme to the desired concentration in ice-cold assay buffer.

  • Assay setup:

    • Add 10 µL of diluted this compound or vehicle (assay buffer with the same percentage of DMSO as the highest inhibitor concentration) to the wells of the 96-well plate.

    • Add 40 µL of the diluted mCHIT1 enzyme solution to each well.

    • Include a "no enzyme" control with 50 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate reaction: Add 50 µL of the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Stop reaction: Add 100 µL of Stop Solution to each well.

  • Measurement: Read the fluorescence on a microplate reader at Ex/Em = 320/445 nm.

  • Data analysis: Subtract the fluorescence of the "no enzyme" control from all other readings. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Efficacy Study in a Bleomycin-Induced Pulmonary Fibrosis Model

This protocol provides a general framework for assessing the efficacy of this compound in a mouse model of pulmonary fibrosis.

Materials:

  • C57BL/6 mice

  • Bleomycin

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Anesthesia

Procedure:

  • Induction of fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg). A control group should receive saline.

  • Treatment:

    • Begin treatment with this compound or vehicle on a specified day post-bleomycin administration (e.g., day 7 for a therapeutic regimen).

    • Administer this compound orally once daily at the desired dose (e.g., 10 mg/kg).[1]

  • Monitoring: Monitor the animals' body weight and general health throughout the study.

  • Endpoint analysis (e.g., day 21):

    • Euthanize the mice and collect bronchoalveolar lavage (BAL) fluid for cell counting and cytokine analysis.

    • Perfuse the lungs and collect the tissue for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition) and measurement of hydroxyproline content (a marker of collagen).

  • Data analysis: Compare the endpoints between the vehicle-treated and this compound-treated groups to assess the anti-fibrotic efficacy.

Data Presentation

Table 1: In Vitro Potency of this compound

Target IC50 (nM)
Mouse CHIT129
Mouse AMCase4170
Human CHIT11300
Human AMCase67
Data sourced from MedchemExpress.[1]

Table 2: Pharmacokinetic Properties of this compound in BALB/c Mice

Parameter Intravenous (3 mg/kg) Oral (10 mg/kg)
Tmax (h) -0.5
T1/2 (h) 2.872.83
Plasma Clearance (L/h/kg) 1.713.57
Volume of Distribution (L/kg) 4.6-
Bioavailability (%) -61
Data sourced from MedchemExpress.[1]

Visualizations

CHIT1_Signaling_Pathway cluster_macrophage Activated Macrophage cluster_fibroblast Fibroblast CHIT1 CHIT1 TGFb TGF-β CHIT1->TGFb enhances TGFb_Receptor TGF-β Receptor Smad2_3 Smad2/3 TGFb_Receptor->Smad2_3 activates Myofibroblast Myofibroblast Differentiation Smad2_3->Myofibroblast Collagen_Production Collagen Production Myofibroblast->Collagen_Production Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->CHIT1 TGFb->TGFb_Receptor This compound This compound This compound->CHIT1 inhibits

Caption: Simplified signaling pathway of CHIT1 in fibrosis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, this compound) Plate_Setup Set up 96-well plate (Inhibitor + Enzyme) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate (37°C, 15 min) Plate_Setup->Pre_incubation Add_Substrate Add Substrate Pre_incubation->Add_Substrate Incubate Incubate (37°C, 30 min) Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Plate Read Fluorescence (Ex/Em = 320/445 nm) Stop_Reaction->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: In vitro mCHIT1 inhibition assay workflow.

References

refining OAT-2068 delivery methods for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OAT-2068, a novel oligonucleotide-based therapeutic for targeted gene silencing in animal research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining this compound delivery methods for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for this compound for in vivo studies?

Q2: What are the common routes of administration for this compound in rodent models?

A2: The choice of administration route depends on the target organ and desired systemic exposure. Common routes include:

  • Intravenous (IV) injection: Primarily through the tail vein, for systemic delivery, with the liver being a major site of accumulation.[2][5][6]

  • Subcutaneous (SC) injection: For sustained release and systemic exposure.[3][7][8]

  • Intraperitoneal (IP) injection: Another option for systemic delivery.[9][10]

  • Local administration: Such as intrathecal or intracerebroventricular injections for central nervous system targets, or direct intratumoral injections.[9][11][12]

Q3: How should this compound be stored and handled to ensure stability?

Q4: What are the expected pharmacokinetics and biodistribution of this compound after systemic administration?

A4: Following intravenous injection, naked siRNAs are typically cleared rapidly from circulation.[15] However, when formulated (e.g., with LNPs), the circulation half-life is extended.[16] The majority of systemically delivered oligonucleotides accumulate in the liver and kidneys, with lower levels in the spleen, heart, and lungs.[2][16][17]

Q5: How can I monitor the efficacy of this compound in my animal model?

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem 1: Lack of Target Gene Knockdown

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Details
Incorrect Formulation or Handling Verify preparation protocolEnsure this compound was resuspended in RNase-free buffer and stored correctly.[1][13] Confirm the correct concentration was prepared.
Suboptimal Delivery Optimize administration routeFor liver targets, intravenous injection is generally most effective.[6] For other tissues, consider local delivery if feasible.[11][12]
Evaluate formulationUnformulated this compound may be rapidly cleared. Consider using a delivery vehicle like lipid nanoparticles to enhance stability and uptake.[16][19]
Incorrect Dosing Perform a dose-response studyThe optimal dose can vary between animal models and target tissues. Test a range of doses to find the most effective concentration.[6]
Poor Tissue Uptake Assess biodistributionLabel this compound with a fluorescent dye to track its localization in different organs.[2]
Timing of Analysis Optimize timepoint for tissue harvestThe peak knockdown effect can vary. Conduct a time-course experiment to determine the optimal time to assess mRNA and protein levels post-injection.[6]
Problem 2: Observed Toxicity or Adverse Events

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Details
Innate Immune Response Check for immune stimulationHigh doses of oligonucleotides can trigger an immune response.[20] Assess markers of inflammation in blood or tissue samples. Consider using chemically modified oligonucleotides to reduce immunogenicity.[21]
Off-Target Effects Bioinformatic analysis of this compound sequenceUse BLAST or other sequence alignment tools to check for potential off-target binding.[13] Redesigning the oligonucleotide sequence may be necessary.
Toxicity of Delivery Vehicle Evaluate vehicle aloneAdminister the formulation vehicle (e.g., empty LNPs) without this compound to determine if it causes toxicity.[19]
High Dose Reduce the administered doseToxicity is often dose-dependent.[20] A lower dose may still provide sufficient efficacy with fewer adverse effects.
Rapid Injection Slow down the injection rateFor intravenous injections, rapid administration of large volumes can be harmful. Inject slowly and monitor the animal for distress.[5]

Experimental Protocols

Protocol 1: Intravenous (Tail Vein) Injection of this compound in Mice
  • Preparation:

    • Resuspend this compound in sterile, RNase-free PBS to the desired concentration.

    • Warm the solution to room temperature before injection.

    • Place the mouse in a restraining device.

    • Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.[5]

  • Injection:

    • Disinfect the injection site on the tail with an alcohol swab.

    • Using a 27-30 gauge needle, insert the needle into the lateral tail vein at a shallow angle.

    • Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically around 10 µL/g of body weight.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animal's health and body weight throughout the study.

Protocol 2: Subcutaneous Injection of this compound in Rats
  • Preparation:

    • Prepare the this compound solution as described for intravenous injection.

    • The recommended maximum injection volume per site for a rat is 5-10 ml.[22]

  • Injection:

    • Grasp the loose skin over the dorsal midline (scruff) or flank area.

    • Lift the skin to create a "tent."

    • Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.

    • Aspirate gently to ensure the needle is not in a blood vessel.

    • Inject the solution.

  • Post-Injection Monitoring:

    • Monitor the injection site for any signs of irritation or inflammation.

    • Observe the overall health and behavior of the rat.

Quantitative Data Summary

Table 1: Recommended Dosing and Injection Volumes for Rodents

Parameter Mouse Rat Reference(s)
Typical siRNA Dose Range (Systemic) 1 - 5 mg/kg1 - 10 mg/kg[6]
Intravenous (IV) Injection Volume < 10 ml/kg< 5 ml/kg[10]
Subcutaneous (SC) Injection Volume < 3 ml< 10 ml[23]
Intraperitoneal (IP) Injection Volume < 10 ml/kg< 10 ml/kg[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis formulation This compound Formulation (e.g., in PBS or LNP) injection Injection (IV, SC, IP, etc.) formulation->injection animal_prep Animal Preparation (e.g., warming for IV) animal_prep->injection monitoring Monitor Animal Health injection->monitoring tissue_harvest Tissue Harvest monitoring->tissue_harvest efficacy Efficacy Assessment (qPCR, Western Blot) tissue_harvest->efficacy toxicity Toxicity Assessment (Histology, Blood Markers) tissue_harvest->toxicity

Caption: Experimental workflow for this compound delivery in animal studies.

troubleshooting_workflow start Issue Encountered? no_knockdown Lack of Efficacy? start->no_knockdown toxicity Toxicity Observed? start->toxicity no_knockdown->toxicity No check_formulation Verify Formulation & Handling no_knockdown->check_formulation Yes reduce_dose Reduce Dose toxicity->reduce_dose Yes optimize_dose Optimize Dose & Route check_formulation->optimize_dose check_timing Adjust Analysis Timepoint optimize_dose->check_timing resolved Issue Resolved check_timing->resolved contact_support Contact Support check_timing->contact_support check_vehicle Test Vehicle Alone reduce_dose->check_vehicle assess_immune Assess Immune Response check_vehicle->assess_immune assess_immune->resolved assess_immune->contact_support biodistribution_pathway cluster_organs Organ Distribution injection Systemic Injection (e.g., Intravenous) circulation Blood Circulation injection->circulation liver Liver (High Accumulation) circulation->liver kidney Kidney (High Accumulation) circulation->kidney spleen Spleen (Moderate) circulation->spleen other_tissues Other Tissues (Low) circulation->other_tissues clearance Renal Clearance circulation->clearance liver->clearance kidney->clearance

References

Validation & Comparative

OAT-2068 in the Landscape of Chitotriosidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chitotriosidase (CHIT1) has emerged as a compelling therapeutic target for a range of inflammatory and fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and sarcoidosis. This enzyme, primarily secreted by activated macrophages, plays a crucial role in pathological tissue remodeling. Consequently, the development of potent and selective CHIT1 inhibitors is an area of intense research. This guide provides a comparative analysis of OAT-2068, a selective murine CHIT1 inhibitor, with other notable chitotriosidase inhibitors, focusing on their performance based on available preclinical and clinical data.

Quantitative Comparison of Chitotriosidase Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic profiles of this compound and other key chitotriosidase inhibitors. It is important to note that the data presented are compiled from different studies and, therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency (IC50, nM) of Chitotriosidase Inhibitors

InhibitorhCHIT1mCHIT1hAMCasemAMCaseSelectivity (mCHIT1 vs. mAMCase)
This compound 1300[1]29[1]67[1]4170[1]143-fold[1]
OATD-01 232898-
OAT-870 48302281-

hCHIT1: human chitotriosidase; mCHIT1: murine chitotriosidase; hAMCase: human acidic mammalian chitinase; mAMCase: murine acidic mammalian chitinase. Lower IC50 values indicate higher potency.

Table 2: Pharmacokinetic Properties of Chitotriosidase Inhibitors in Mice

InhibitorAdministration RouteDose (mg/kg)Tmax (h)T1/2 (h)Bioavailability (%)Plasma Clearance (L/h/kg)
This compound Oral100.5[1]2.83[1]61[1]-
This compound Intravenous3-2.87[1]-1.71 (mg* kg/L )

Tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life.

Chitotriosidase Signaling Pathway in Macrophages

Chitotriosidase expression and secretion by macrophages are tightly regulated by a network of signaling pathways initiated by various pro-inflammatory stimuli. Understanding this pathway is crucial for contextualizing the mechanism of action of CHIT1 inhibitors.

CHIT1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-g IFN-g IFNGR IFN-γ Receptor IFN-g->IFNGR TNF-a TNF-a TNFR TNF-α Receptor TNF-a->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 Jak-Stat Jak-Stat IFNGR->Jak-Stat NF-kB NF-kB TNFR->NF-kB MAPK_ERK MAPK/ERK TNFR->MAPK_ERK TLR4->NF-kB PI3K_Akt PI3K/Akt TLR4->PI3K_Akt CHIT1_Gene CHIT1 Gene Transcription Jak-Stat->CHIT1_Gene NF-kB->CHIT1_Gene MAPK_ERK->CHIT1_Gene PI3K_Akt->CHIT1_Gene CHIT1_Protein CHIT1 Protein CHIT1_Gene->CHIT1_Protein Translation Secretion Secretion CHIT1_Protein->Secretion Inflammation_Fibrosis Inflammation & Fibrosis Secretion->Inflammation_Fibrosis Promotes

Caption: Macrophage CHIT1 signaling cascade.

Experimental Protocols

A generalized methodology for the key experiments cited in this guide is provided below. Specific parameters may vary between individual studies.

In Vitro IC50 Determination of CHIT1 Inhibitors

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of CHIT1 by 50%.

Principle: This assay typically utilizes a fluorogenic substrate that, when cleaved by CHIT1, releases a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity.

Materials:

  • Recombinant human or murine CHIT1

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside)

  • Assay buffer (e.g., McIlvain buffer, pH 5.2)

  • Test inhibitors at various concentrations

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant CHIT1 enzyme to each well.

  • Add the different concentrations of the test inhibitor to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 365 nm and emission at 445 nm).

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a CHIT1 inhibitor in a murine model.

Materials:

  • Test inhibitor

  • Laboratory mice (e.g., BALB/c)

  • Vehicle for drug administration (oral and/or intravenous)

  • Blood collection supplies

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing:

    • Oral Administration: Administer a single dose of the test inhibitor, dissolved or suspended in a suitable vehicle, to a group of mice via oral gavage.

    • Intravenous Administration: Administer a single dose of the test inhibitor, dissolved in a suitable vehicle, to a separate group of mice via intravenous injection.

  • Blood Sampling: Collect blood samples from the mice at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Tmax, Cmax, T1/2, AUC (Area Under the Curve), and bioavailability.

Discussion and Future Directions

This compound demonstrates high selectivity for murine CHIT1 over murine AMCase, making it a valuable tool for preclinical research in mouse models of disease.[1] Its oral bioavailability further enhances its utility in in vivo studies.[1]

In comparison, OATD-01 has progressed to clinical trials and is being investigated for the treatment of sarcoidosis.[2][3] OAT-870 is presented as a potent dual inhibitor of both AMCase and CHIT1. The development of these varied inhibitors highlights the different strategies being employed to target chitinase activity for therapeutic benefit.

Future research should focus on direct, head-to-head comparative studies of these and other emerging chitotriosidase inhibitors under standardized experimental conditions. Such studies will be critical for accurately assessing their relative potency, selectivity, and therapeutic potential. Furthermore, a deeper understanding of the precise role of CHIT1 in different disease contexts will be essential for the successful clinical translation of these promising therapeutic agents. The ongoing clinical evaluation of OATD-01 will provide crucial insights into the viability of CHIT1 inhibition as a therapeutic strategy in human diseases.[2][3]

References

A Tale of Two Inhibitors: OAT-2068 as a Preclinical Tool Paving the Way for the Clinical Candidate OATD-01 in Fibrotic and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the journey from a promising biological target to a potential new therapy is a long and exacting one. A critical part of this journey is the use of specific and potent tool compounds in preclinical models to validate the therapeutic hypothesis before committing to the development of a clinical candidate. The story of OAT-2068 and OATD-01, two inhibitors of chitotriosidase 1 (CHIT1), provides a clear illustration of this process. While both molecules target the same enzyme, their intended purposes and, consequently, their available efficacy data are distinct. This guide will compare and contrast these two molecules, highlighting the role of this compound as a selective preclinical tool and OATD-01 as a clinical candidate for diseases such as pulmonary sarcoidosis and idiopathic pulmonary fibrosis (IPF).

Chitotriosidase 1 (CHIT1) is a chitinase implicated in the pathology of various inflammatory and fibrotic diseases. Its elevated levels are associated with excessive macrophage activation, a key driver of these conditions.[1] The therapeutic hypothesis is that inhibiting CHIT1 could represent a novel treatment approach for these debilitating diseases. To test this, researchers at Molecure S.A. developed a series of chitinase inhibitors.

This compound: The Selective Tool for Preclinical Validation

This compound was designed as a selective, high-activity, and orally active inhibitor of mouse chitotriosidase (mCHIT1).[2][3] Its primary role was to serve as a research tool to investigate the function of CHIT1 in animal models of human diseases.[2][3] This selectivity for the murine enzyme is a key characteristic of a good preclinical tool compound, as it allows for more precise target validation in mouse models.

OATD-01: The First-in-Class Clinical Candidate

Following the validation of CHIT1 as a therapeutic target, in part through the use of tool compounds like this compound, OATD-01 emerged as the first-in-class clinical candidate.[4] OATD-01 is a potent inhibitor of human CHIT1 and is currently in Phase 2 clinical trials for the treatment of active pulmonary sarcoidosis.[5][6][7] It has also shown promise in preclinical models of idiopathic pulmonary fibrosis.[4]

Comparative Efficacy and Physicochemical Properties

A direct head-to-head efficacy comparison between this compound and OATD-01 is not appropriate as they were not developed for parallel clinical applications. This compound's purpose was to validate the target in mice, while OATD-01 is being evaluated for its therapeutic effect in humans. However, we can compare their available in vitro activity and preclinical data.

ParameterThis compoundOATD-01
Primary Target Mouse Chitotriosidase (mCHIT1)Human Chitotriosidase (hCHIT1)
IC50 (mCHIT1) 29 nM[2][3]-
IC50 (hCHIT1) 1300 nM[3]23 nM
IC50 (mAMCase) 4170 nM[2][3]-
IC50 (hAMCase) 67 nM[3]-
Selectivity 143-fold for mCHIT1 over mAMCase[2][3]High selectivity for CHIT1
In Vivo Efficacy Data not publicly available in disease models, positioned as a tool compound.[8][9]Significant antifibrotic efficacy in a bleomycin-induced pulmonary fibrosis mouse model.[4]
Clinical Development Preclinical research toolPhase 2 clinical trials for pulmonary sarcoidosis (KITE study).[5][6][7]

Signaling Pathway and Experimental Workflow

The therapeutic rationale for inhibiting CHIT1 stems from its role in macrophage-driven inflammation and fibrosis.

CHIT1_Pathway cluster_disease Disease Pathogenesis cluster_intervention Therapeutic Intervention Inflammatory Stimuli Inflammatory Stimuli Macrophages Macrophages Inflammatory Stimuli->Macrophages activate CHIT1 Upregulation CHIT1 Upregulation Macrophages->CHIT1 Upregulation leads to Inflammation & Fibrosis Inflammation & Fibrosis CHIT1 Upregulation->Inflammation & Fibrosis promotes OATD-01 OATD-01 OATD-01->CHIT1 Upregulation inhibits

Figure 1. Simplified signaling pathway illustrating the role of CHIT1 in inflammation and fibrosis and the inhibitory action of OATD-01.

The development and evaluation of a CHIT1 inhibitor like OATD-01 follows a standard drug discovery and development workflow.

Drug_Development_Workflow Target Identification\n(CHIT1) Target Identification (CHIT1) Tool Compound Development\n(e.g., this compound) Tool Compound Development (e.g., this compound) Target Identification\n(CHIT1)->Tool Compound Development\n(e.g., this compound) Preclinical Target Validation\n(in vivo models) Preclinical Target Validation (in vivo models) Tool Compound Development\n(e.g., this compound)->Preclinical Target Validation\n(in vivo models) Lead Optimization\n(development of OATD-01) Lead Optimization (development of OATD-01) Preclinical Target Validation\n(in vivo models)->Lead Optimization\n(development of OATD-01) Preclinical Development\n(Pharmacology, Toxicology) Preclinical Development (Pharmacology, Toxicology) Lead Optimization\n(development of OATD-01)->Preclinical Development\n(Pharmacology, Toxicology) Clinical Trials\n(Phase 1, 2, 3) Clinical Trials (Phase 1, 2, 3) Preclinical Development\n(Pharmacology, Toxicology)->Clinical Trials\n(Phase 1, 2, 3) Regulatory Approval Regulatory Approval Clinical Trials\n(Phase 1, 2, 3)->Regulatory Approval

Figure 2. A typical drug development workflow, highlighting the distinct roles of a tool compound (this compound) and a clinical candidate (OATD-01).

Experimental Protocols

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (for OATD-01)

This model is a standard preclinical assay to evaluate the antifibrotic potential of a compound.

Objective: To assess the efficacy of OATD-01 in reducing lung fibrosis in a mouse model.

Methodology:

  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis. A control group receives saline.

  • Treatment: OATD-01 is administered orally, once or twice daily, starting at a specific time point after bleomycin administration (therapeutic regimen). A vehicle control group is also included. Nintedanib or pirfenidone, approved drugs for IPF, can be used as positive controls.

  • Duration: The study typically lasts for 14 to 21 days.

  • Efficacy Readouts:

    • Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

    • Biochemical Analysis: Hydroxyproline content in the lung tissue, a measure of collagen, is quantified.

    • Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of profibrotic genes (e.g., Col1a1, Acta2, Timp1) by qRT-PCR.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.

OATD-01 Phase 2 KITE Study in Pulmonary Sarcoidosis

Objective: To evaluate the efficacy, safety, and tolerability of OATD-01 in patients with active pulmonary sarcoidosis.[10]

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[10]

Patient Population: Approximately 100 adult patients with active pulmonary sarcoidosis, including both treatment-naïve and previously treated individuals.[11]

Intervention: Patients are randomized to receive either a 25 mg daily oral dose of OATD-01 or a placebo for 12 weeks.[11]

Primary Efficacy Endpoint: The degree of reduction in granulomatous inflammation in the lung parenchyma, as assessed by PET/CT imaging.[11]

Secondary Endpoints: Changes in lung function, quality of life, fatigue levels, and various safety assessments.[11]

Expected Completion: Final unblinded results are anticipated by the end of 2025.[11]

Conclusion

The comparison of this compound and OATD-01 offers a valuable insight into the drug discovery and development process. This compound, as a selective mCHIT1 inhibitor, fulfilled its role as a crucial research tool, providing the necessary in vivo validation of CHIT1 as a therapeutic target in preclinical models. This foundational work paved the way for the development of OATD-01, a potent hCHIT1 inhibitor, which is now being evaluated in clinical trials for its potential to treat patients with serious inflammatory and fibrotic lung diseases. For researchers in the field, this case study underscores the importance of well-characterized tool compounds in building a robust scientific rationale for advancing a novel therapeutic into the clinic. The ongoing clinical evaluation of OATD-01 will ultimately determine the clinical utility of CHIT1 inhibition for patients in need of new treatment options.

References

OAT-2068: A Selective CHIT1 Inhibitor Validated for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers comparing OAT-2068 with other chitotriosidase 1 (CHIT1) inhibitors, supported by experimental data and detailed protocols.

Chitotriosidase 1 (CHIT1) is a mammalian chitinase expressed by activated macrophages that has emerged as a key player in the pathogenesis of inflammatory and fibrotic diseases. Its elevated levels are associated with conditions such as idiopathic pulmonary fibrosis (IPF) and Gaucher's disease. This has spurred the development of selective CHIT1 inhibitors as potential therapeutic agents. This guide provides a detailed comparison of this compound, a selective CHIT1 inhibitor, with other known inhibitors, offering researchers the necessary data and protocols to make informed decisions for their preclinical studies.

Performance Comparison of CHIT1 Inhibitors

This compound demonstrates high potency and selectivity for mouse chitotriosidase (mCHIT1), making it a valuable tool for in vivo studies in murine models of human diseases. The following tables summarize the inhibitory activity of this compound and other relevant CHIT1 inhibitors.

Table 1: Inhibitory Activity (IC50/Ki) of Selected CHIT1 Inhibitors

InhibitorTargetIC50 (nM)Ki (µM)Selectivity
This compound mCHIT129[1]-143-fold over mAMCase[1]
hCHIT11300[1]-
mAMCase4170[1]-
hAMCase67[1]-
OATD-01 hCHIT126-Dual inhibitor
hAMCase9-
Kasugamycin hCHIT1 (HsCht)-0.25[2]Competitive inhibitor[2]

Table 2: Pharmacokinetic Properties of this compound

ParameterRouteDoseTmax (h)T1/2 (h)Bioavailability (%)Clearance (mg* kg/L )
This compound Oral10 mg/kg0.5[1]2.83[1]61[1]3.57[1]
Intravenous3 mg/kg-2.87[1]-1.71[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

IC50 Determination via Fluorometric Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against CHIT1 activity using a fluorometric substrate.

Materials:

  • Recombinant human or mouse CHIT1

  • CHIT1 substrate: 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose (4-MU-GlcNAc3)

  • Assay Buffer: Phosphate-Citrate Buffer (pH 5.2)

  • Stop Buffer: Glycine-NaOH buffer (pH 10.6)

  • Test inhibitor (e.g., this compound)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare a stock solution of the CHIT1 substrate in DMSO. Dilute the stock solution in Assay Buffer to the desired working concentration.

  • Prepare serial dilutions of the test inhibitor in the Assay Buffer.

  • In a 96-well plate, add the test inhibitor dilutions. Include wells with Assay Buffer alone as a negative control (no inhibition) and wells with a known CHIT1 inhibitor as a positive control.

  • Add the recombinant CHIT1 enzyme to all wells except for the blank (substrate only) wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the CHIT1 substrate working solution to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Stop the reaction by adding the Stop Buffer to each well.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorescence plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Selectivity Profiling

To assess the selectivity of an inhibitor, its activity is tested against related enzymes, such as acidic mammalian chitinase (AMCase). The protocol is similar to the IC50 determination, with the substitution of the target enzyme.

Procedure:

  • Follow the same procedure as the IC50 determination assay.

  • In separate assays, use recombinant AMCase instead of CHIT1.

  • Determine the IC50 value of the inhibitor against AMCase.

  • The selectivity is calculated as the ratio of the IC50 for the off-target enzyme (AMCase) to the IC50 for the target enzyme (CHIT1).

Visualizing Molecular Interactions and Workflows

Diagrams are provided below to illustrate the CHIT1 signaling pathway and a typical experimental workflow for inhibitor validation.

CHIT1_Signaling_Pathway cluster_TGFB TGF-β Signaling cluster_CHIT1 CHIT1 Interaction TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR binds SMAD23 p-SMAD2/3 TGFBR->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 complexes with Fibrotic Gene\nExpression Fibrotic Gene Expression SMAD4->Fibrotic Gene\nExpression translocates to nucleus SMAD7 SMAD7 SMAD7->TGFBR inhibits CHIT1 CHIT1 TGFBRAP1 TGFBRAP1 CHIT1->TGFBRAP1 interacts with FOXO3 FOXO3 CHIT1->FOXO3 interacts with TGFBRAP1->SMAD23 enhances phosphorylation FOXO3->SMAD7 reduces expression

Caption: CHIT1 enhances TGF-β signaling, promoting fibrosis.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation cluster_data Data Analysis ic50 IC50 Determination (Fluorometric Assay) selectivity Selectivity Profiling (vs. AMCase) ic50->selectivity pk_studies Pharmacokinetic Studies in Mice selectivity->pk_studies Promising candidates efficacy Efficacy Studies in Disease Models (e.g., IPF) pk_studies->efficacy analysis Data Analysis and Comparison efficacy->analysis

Caption: Workflow for validating a CHIT1 inhibitor.

References

OAT-2068 in the Landscape of Dual Chitinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of chitinases, enzymes implicated in the pathogenesis of various inflammatory and fibrotic diseases, has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of OAT-2068, a selective inhibitor of chitotriosidase (CHIT1), against other notable dual chitinase inhibitors. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate an objective evaluation of these compounds.

Performance Comparison: this compound vs. Dual Chitinase Inhibitors

The in vitro potency of this compound and other dual chitinase inhibitors, OATD-01 and OAT-870, has been evaluated against both human and murine forms of chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase). The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a direct comparison of their enzymatic inhibition.

CompoundhCHIT1 IC50 (nM)mCHIT1 IC50 (nM)hAMCase IC50 (nM)mAMCase IC50 (nM)Selectivity (mCHIT1 vs. mAMCase)
This compound 1300[1][2]29[1][2]67[1][2]4170[1]143-fold[1]
OATD-01 23[3][4]28[3][4]9[3][4]7.8[3][4]Dual Inhibitor
OAT-870 48[5]74[5]22[5]30[5]Dual Inhibitor

Key Signaling Pathway: TGF-β in Fibrosis

Chitinase 1 (CHIT1) has been shown to amplify transforming growth factor-beta 1 (TGF-β1) signaling, a critical pathway in the development of tissue fibrosis. The following diagram illustrates the simplified canonical TGF-β signaling pathway and its interaction with CHIT1, leading to fibrotic responses.

TGF_beta_signaling TGF-β Signaling Pathway in Fibrosis cluster_nucleus Nuclear Events TGFB TGF-β1 TGFBR TGF-β Receptor (TβRI/TβRII) TGFB->TGFBR SMAD23 p-Smad2/3 TGFBR->SMAD23 Phosphorylation CHIT1 CHIT1 CHIT1->TGFBR Enhances Signaling SMAD_complex Smad Complex SMAD23->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus gene_transcription Gene Transcription (e.g., Collagen, α-SMA) fibrosis Fibrosis gene_transcription->fibrosis Drug_Discovery_Workflow Experimental Workflow for Chitinase Inhibitor Development cluster_Discovery Discovery & Lead Identification cluster_Preclinical Preclinical Development cluster_Candidate Candidate Selection HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead In_Vitro In Vitro Characterization (Potency, Selectivity, MoA) Hit_to_Lead->In_Vitro ADME_Tox ADME/Tox Profiling In_Vitro->ADME_Tox ADME_Tox->Hit_to_Lead Feedback for Optimization In_Vivo In Vivo Efficacy Models (e.g., Bleomycin, HDM) ADME_Tox->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Candidate_Selection Preclinical Candidate Selection In_Vivo->Candidate_Selection Successful Efficacy Lead_Opt->In_Vitro Iterative Optimization Lead_Opt->Candidate_Selection

References

A Comparative Guide to the Cross-Reactivity Profile of [225Ac]-FPI-2068 with Human Chitinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of the targeted alpha therapy [225Ac]-FPI-2068 with human chitinases. As of the latest available data, no direct experimental studies have been published specifically investigating the interaction between [225Ac]-FPI-2068 and human chitinases. Therefore, this document outlines the theoretical potential for cross-reactivity, the established methodologies for its assessment, and a comparison with hypothetical alternatives.

Introduction to [225Ac]-FPI-2068 and Human Chitinases

[225Ac]-FPI-2068 is an investigational targeted alpha therapy. It comprises a bispecific antibody, FPI-2053, which targets both the Epidermal Growth Factor Receptor (EGFR) and the c-mesenchymal-epithelial transition factor (cMET). This antibody is conjugated to the alpha-emitting radionuclide Actinium-225. The primary mechanism of action of [225Ac]-FPI-2068 is to selectively deliver potent alpha radiation to tumor cells that co-express EGFR and cMET, leading to double-strand DNA breaks and subsequent cell death.

Human Chitinases are a family of enzymes that degrade chitin, a polysaccharide not found in mammals but present in the cell walls of fungi and the exoskeletons of arthropods.[1][2] Humans express two active chitinases:

  • Chitotriosidase (CHIT1): Primarily secreted by activated macrophages, CHIT1 is involved in the innate immune response against chitin-containing pathogens.[3][4] Elevated levels of CHIT1 have been associated with inflammatory diseases such as sarcoidosis.[5][6]

  • Acidic Mammalian Chitinase (AMCase): Found in the gastrointestinal and respiratory tracts, AMCase is also implicated in immune responses, particularly in allergic and asthmatic conditions.[7][8][9]

Potential for Cross-Reactivity: A Theoretical Assessment

Given that [225Ac]-FPI-2068 is an antibody-based therapeutic, any potential cross-reactivity with human chitinases would likely stem from the FPI-2053 bispecific antibody component. Such an interaction would be considered an "off-target" binding event. The likelihood of this is considered low due to the high specificity of antibodies for their target antigens (EGFR and cMET). However, unexpected cross-reactivity of therapeutic antibodies with unrelated proteins can occur.

Currently, there is no publicly available data to suggest that the FPI-2053 antibody component of [225Ac]-FPI-2068 has any binding affinity for human chitinases.

Comparative Analysis of Cross-Reactivity

In the absence of direct experimental data for [225Ac]-FPI-2068, this section provides a comparative table outlining the expected versus hypothetical cross-reactivity profiles.

Therapeutic AgentTarget(s)Known Cross-Reactivity with Human ChitinasesHypothetical Cross-Reactivity Metric (IC50/Ki)
[225Ac]-FPI-2068 EGFR, cMETNo published data availableNot Applicable
Alternative Antibody A Target XData would be presented heree.g., > 10 µM (Low)
Alternative Small Molecule B Target YData would be presented heree.g., 500 nM (Moderate)

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of [225Ac]-FPI-2068 with human chitinases, a series of in vitro and ex vivo experiments would be required. The following are standard methodologies employed in the pharmaceutical industry to assess antibody specificity.

In Vitro Binding Assays

1. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Objective: To quantify the binding affinity of the FPI-2053 antibody to purified human CHIT1 and AMCase.

  • Methodology:

    • Recombinant human CHIT1 and AMCase are coated onto separate microtiter plates.

    • A serial dilution of the FPI-2053 antibody is added to the wells.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the FPI-2053 antibody is added.

    • A substrate is added, and the resulting colorimetric or fluorescent signal is measured. The signal intensity is proportional to the amount of FPI-2053 bound to the chitinase.

    • Binding curves are generated to determine the dissociation constant (Kd).

2. Surface Plasmon Resonance (SPR):

  • Objective: To measure the kinetics of the interaction between FPI-2053 and human chitinases in real-time.

  • Methodology:

    • Recombinant human CHIT1 or AMCase is immobilized on a sensor chip.

    • The FPI-2053 antibody is flowed over the chip at various concentrations.

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound antibody, is measured.

    • Association (kon) and dissociation (koff) rate constants are determined to calculate the Kd.

3. Western Blotting:

  • Objective: To qualitatively assess the binding of FPI-2053 to human chitinases.

  • Methodology:

    • Recombinant human CHIT1 and AMCase are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with the FPI-2053 antibody.

    • A labeled secondary antibody is used to detect the presence of bound FPI-2053.

Ex Vivo Tissue Cross-Reactivity Studies

1. Immunohistochemistry (IHC):

  • Objective: To determine if the FPI-2053 antibody binds to any tissues or cell types that are known to express high levels of CHIT1 or AMCase.

  • Methodology:

    • A panel of normal human tissue sections, including those from the lung and spleen (high in macrophages expressing CHIT1) and the gastrointestinal tract (expressing AMCase), is used.

    • The tissue sections are incubated with the FPI-2053 antibody.

    • A detection system is used to visualize any antibody binding.

    • The staining pattern is analyzed by a pathologist to identify any on-target or off-target binding.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a therapeutic antibody.

CrossReactivityWorkflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_data Data Analysis cluster_conclusion Conclusion ELISA ELISA Analysis Binding Affinity & Specificity Analysis ELISA->Analysis SPR Surface Plasmon Resonance SPR->Analysis WB Western Blot WB->Analysis IHC Immunohistochemistry on Human Tissue Panel IHC->Analysis Conclusion Cross-Reactivity Profile Established Analysis->Conclusion start FPI-2053 Antibody start->ELISA start->SPR start->WB start->IHC

Caption: Workflow for Assessing Antibody Cross-Reactivity.

Conclusion

While there is no evidence to suggest that [225Ac]-FPI-2068 exhibits cross-reactivity with human chitinases, a comprehensive evaluation using the methodologies outlined in this guide is necessary to definitively confirm its specificity profile. For any antibody-based therapeutic, a thorough assessment of potential off-target binding is a critical component of preclinical safety evaluation. The data generated from such studies are essential for informing clinical trial design and ensuring patient safety.

References

OAT-2068: A Comparative Analysis of its Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic (PK) profile of OAT-2068, a selective inhibitor of mouse chitotriosidase (mCHIT1), with another notable chitinase inhibitor, OATD-01. The following sections present a summary of their PK parameters, detailed experimental methodologies, and a visualization of the relevant biological pathway.

Executive Summary

This compound is a potent and selective inhibitor of murine chitotriosidase (mCHIT1), an enzyme implicated in inflammatory and fibrotic diseases. Its pharmacokinetic profile suggests rapid absorption and good oral bioavailability in preclinical models, positioning it as a valuable tool for in vivo studies. This guide compares its performance with OATD-01, a first-in-class chitinase inhibitor that has advanced to clinical trials.

Comparative Pharmacokinetic Profiles

The pharmacokinetic parameters of this compound and OATD-01 in mice are summarized in the table below. The data for this compound is based on information from MedChemExpress, referencing the work of Mazur et al., while the data for OATD-01 is derived from a peer-reviewed publication.

ParameterThis compound (Mouse)OATD-01 (Mouse)
Oral Administration (10 mg/kg)
Tmax (h)0.5~2
T½ (h)2.83Not Reported
Cmax (mg/L)Not Reported~7.6
AUC₀₋₂₄ (mg·h/L)Not Reported~31
Bioavailability (%)61~107
Plasma Clearance (mg* kg/L )3.57Not Reported
Intravenous Administration (3 mg/kg for this compound, 2 mg/kg for OATD-01)
T½ (h)2.87Not Reported
Plasma Clearance (mg* kg/L )1.710.1 - 0.35 (L/h)/kg
Volume of Distribution (Vd) (L/h/kg)4.61 - 2 (L/kg)

Experimental Protocols

The following methodologies describe a general approach for determining the pharmacokinetic profiles of small molecule inhibitors like this compound and OATD-01 in a murine model.

In Vivo Pharmacokinetic Study in Mice

1. Animal Models:

  • Studies are typically conducted in male or female BALB/c or C57BL/6 mice, aged 8-10 weeks.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • A period of acclimatization of at least one week is recommended before the experiment.

2. Drug Formulation and Administration:

  • Oral (PO) Administration: The test compound (e.g., this compound or OATD-01) is formulated as a suspension or solution in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) or a solution containing Solutol, glucose, and/or ethanol. A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO or a formulation with Solutol) and administered as a single bolus injection into the tail vein (e.g., 2-3 mg/kg).

3. Blood Sampling:

  • At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples (approximately 50-100 µL) are collected.

  • Serial sampling from the same animal can be performed via the submandibular or saphenous vein. Terminal blood collection is typically performed via cardiac puncture under anesthesia.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

4. Plasma Preparation and Analysis:

  • Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • The concentration of the drug in plasma samples is quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation followed by analysis of the supernatant.

5. Pharmacokinetic Parameter Calculation:

  • Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (T½), area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd), are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Chitotriosidase (CHIT1) Signaling Pathway

Chitotriosidase is primarily secreted by activated macrophages and its expression is regulated by a complex network of inflammatory signaling pathways. Inhibition of CHIT1 is a therapeutic strategy to modulate these pathways in various diseases.

CHIT1_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_pathways Intracellular Signaling Pathways cluster_output Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFNGR IFNg->IFNGR TNFa TNF-α TNFR TNFR TNFa->TNFR NFkB NF-κB Pathway TLR4->NFkB PI3K PI3K/Akt Pathway TLR4->PI3K JakStat Jak-Stat Pathway IFNGR->JakStat TNFR->NFkB MAPK MAPK Pathway TNFR->MAPK CHIT1_exp CHIT1 Gene Expression & Secretion NFkB->CHIT1_exp JakStat->CHIT1_exp MAPK->CHIT1_exp PI3K->CHIT1_exp Inflammation Inflammation CHIT1_exp->Inflammation Fibrosis Fibrosis CHIT1_exp->Fibrosis OAT2068 This compound / OATD-01 OAT2068->CHIT1_exp Inhibition

Caption: Regulation of CHIT1 expression and its role in inflammation and fibrosis.

Conclusion

Both this compound and OATD-01 demonstrate promising characteristics as inhibitors of chitotriosidase. This compound exhibits rapid absorption and good oral bioavailability in mice, making it a suitable tool for preclinical research. OATD-01, with its high bioavailability across multiple species, has progressed into clinical development. The comparative data presented in this guide can aid researchers in selecting the appropriate compound for their studies and provides a framework for the experimental procedures required to evaluate the pharmacokinetic properties of novel chitinase inhibitors.

Misconception Regarding OAT-2068 and a Pivot to the Anti-Inflammatory Properties of Oats

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "OAT-2068" reveal that this designation refers to a targeted alpha therapy for cancer, specifically 225Ac-FPI-2068. This therapy is under investigation for its ability to deliver alpha-particle radiation to tumor cells and is not primarily characterized by anti-inflammatory effects in the traditional sense. Therefore, a direct comparison of this compound's anti-inflammatory properties is not feasible based on available scientific literature.

It is likely that the query "this compound" was a misinterpretation and the intended topic was the anti-inflammatory effects of "oats" (Avena sativa). This guide will proceed under that assumption, providing a comprehensive comparison of the anti-inflammatory effects of oats and their bioactive components, supported by experimental data.

The Anti-Inflammatory Profile of Oats: A Comparative Guide

Oats are a whole grain recognized for their various health benefits, including potent anti-inflammatory properties. These effects are largely attributed to a unique combination of bioactive compounds, primarily avenanthramides (AVNs), beta-glucans, and other polyphenols.[1][2] This guide will compare the anti-inflammatory effects of these components, present quantitative data from relevant studies, and detail the experimental protocols used to validate these findings.

Key Bioactive Components and Their Mechanisms of Action

Avenanthramides (AVNs): Exclusive to oats, AVNs are a group of phenolic alkaloids with strong antioxidant and anti-inflammatory activities.[3][4] Their primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1][5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, AVNs can reduce the production of inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[3][5]

Beta-Glucans: These are soluble fibers that have been shown to modulate the immune system and reduce inflammation.[6] Oat β-glucan can influence the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) which have systemic anti-inflammatory effects.[7] Some studies suggest that oat beta-glucans can also directly interact with immune cells to modulate their inflammatory responses.[8][9]

Other Polyphenols: Oats also contain other polyphenols, such as ferulic acid, which contribute to their overall anti-inflammatory capacity through their antioxidant properties.[10]

Quantitative Data on the Anti-Inflammatory Effects of Oats

The following table summarizes findings from various studies on the impact of oat consumption on key inflammatory markers.

Inflammatory MarkerStudy PopulationInterventionKey FindingsReference
C-Reactive Protein (CRP) Overweight/obese individuals and those with pre-existing conditionsWhole grain consumption (including oats)Significant reduction in CRP levels. A meta-analysis of 9 randomized trials showed a significant decrease in CRP with whole grain intake.[11][12][13][14][11][12][13][14]
Interleukin-6 (IL-6) Individuals with dyslipidemiaOat intakeA meta-analysis found that oat intake significantly decreased IL-6 levels in subjects with dyslipidemia.[15][15]
Tumor Necrosis Factor-alpha (TNF-α) In vitro (LPS-stimulated RAW 264.7 macrophages)Oat and oat bran polyphenolsSignificant reduction in the gene expression and production of TNF-α.[10][16][17][10][16][17]
Interleukin-1 Beta (IL-1β) In vitro (LPS-stimulated RAW 264.7 macrophages)Oat and oat bran polyphenolsReduced gene expression of IL-1β.[10][16][17][10][16][17]

Experimental Protocols

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol is a common method to assess the anti-inflammatory potential of oat extracts and their isolated components.

Objective: To determine the effect of oat polyphenols on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of oat polyphenol extracts for a specified period (e.g., 2 hours).

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A control group without LPS and a group with LPS but without the oat extract are also included.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression: The expression levels of genes encoding for inflammatory cytokines and enzymes (e.g., iNOS, COX-2) are measured using quantitative real-time PCR (qRT-PCR).[10][16][17]

Human Clinical Trial for Post-Exercise Inflammation

This protocol outlines a study design to evaluate the effect of oat consumption on exercise-induced inflammation.

Objective: To assess the impact of consuming oat cookies with high levels of avenanthramides (AVEs) on markers of inflammation and antioxidant activity following strenuous exercise.

Methodology:

  • Participants: Post-menopausal women aged 50-80 are recruited for the study.

  • Study Design: A randomized, controlled trial design is used. Participants are divided into two groups.

  • Intervention:

    • High-AVE Group: Consumes oat cookies containing a high concentration of AVEs (e.g., 4.6 mg per cookie).

    • Low-AVE Group (Control): Consumes oat cookies with a low concentration of AVEs (e.g., 0.2 mg per cookie).

    • Participants consume one cookie in the morning and one in the evening for a period of 8 weeks.

  • Exercise Protocol: Before and after the 8-week intervention period, participants perform a bout of downhill running on a treadmill to induce muscle damage and inflammation.

  • Data Collection: Blood samples are collected at baseline, before, and at multiple time points after the exercise protocol.

  • Analysis: The blood samples are analyzed for:

    • Inflammatory Markers: C-reactive protein (CRP), interleukins (e.g., IL-6), and tumor necrosis factor-alpha (TNF-α).

    • Antioxidant Activity: Markers of oxidative stress and antioxidant enzyme activity.[18]

Visualizations

Oat_Anti_Inflammatory_Pathway Oats Oats Avenanthramides Avenanthramides Oats->Avenanthramides BetaGlucans Beta-Glucans Oats->BetaGlucans Polyphenols Other Polyphenols Oats->Polyphenols NFkB_Pathway NF-κB Pathway Avenanthramides->NFkB_Pathway Inhibits Gut_Microbiota Gut Microbiota BetaGlucans->Gut_Microbiota Modulates Inflammation Inflammation Polyphenols->Inflammation Reduces (Antioxidant) ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->ProInflammatory_Cytokines Activates ProInflammatory_Cytokines->Inflammation Promotes SCFAs Short-Chain Fatty Acids (SCFAs) Gut_Microbiota->SCFAs Produces SCFAs->Inflammation Reduces

Caption: Signaling pathway of oat's anti-inflammatory effects.

Experimental_Workflow Start Start: Recruit Participants Data_Collection_Pre Baseline Data Collection (Blood Samples, etc.) Start->Data_Collection_Pre Randomization Randomization Group_A Group A: Oat Intervention Randomization->Group_A Group_B Group B: Control/Placebo Randomization->Group_B Intervention_Period Intervention Period (e.g., 8 weeks) Group_A->Intervention_Period Group_B->Intervention_Period Data_Collection_Post Post-Intervention Data Collection (Blood Samples, etc.) Intervention_Period->Data_Collection_Post Data_Collection_Pre->Randomization Analysis Analysis of Inflammatory Markers Data_Collection_Post->Analysis Results Comparative Results Analysis->Results

Caption: General workflow for a clinical trial on oats.

References

Head-to-Head Comparison: OAT-2068 and OAT-870 in Chitinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Two Key Chitinase Inhibitors

In the landscape of therapeutic development for inflammatory and fibrotic diseases, the inhibition of chitinases has emerged as a promising strategy. Two small molecules, OAT-2068 and OAT-870, have been developed as potent inhibitors of chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), enzymes implicated in the pathology of various lung diseases. This guide provides a head-to-head comparison of these two compounds, summarizing their performance with supporting experimental data and detailed methodologies for key experiments.

Overview of this compound and OAT-870

This compound is a highly potent and selective inhibitor of mouse chitotriosidase (mCHIT1). Its remarkable selectivity, with a 143-fold preference over mouse AMCase (mAMCase), and its excellent pharmacokinetic profile make it an ideal tool compound for elucidating the specific role of CHIT1 in various biological models of disease.

OAT-870, in contrast, is a potent dual inhibitor of both AMCase and CHIT1 in both human and murine systems. It has demonstrated significant anti-inflammatory efficacy in preclinical models of airway inflammation. However, further profiling of OAT-870 revealed a significant off-target activity against the dopamine transporter (DAT), which led to further optimization efforts resulting in the clinical candidate OATD-01. Together with a selective mAMCase inhibitor (OAT-1772), this compound and OAT-870 form a valuable set of tool compounds for dissecting the individual contributions of CHIT1 and AMCase to disease pathology.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and OAT-870, providing a clear comparison of their in vitro potency and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity (IC50, nM)

CompoundTargetHumanMouse
This compound CHIT1130029
AMCase674170
OAT-870 CHIT14874
AMCase2230

Table 2: Pharmacokinetic Parameters of this compound in Female BALB/c Mice

Route of AdministrationDose (mg/kg)Tmax (h)T1/2 (h)Bioavailability (%)Plasma Clearance (mg* kg/L )
Intravenous (IV)3-2.87-1.71
Oral (PO)100.52.83613.57

Experimental Protocols

Detailed methodologies for key experiments cited in the development and evaluation of this compound and OAT-870 are provided below.

Chitinase Enzymatic Activity Assay

This assay is used to determine the in vitro potency of inhibitors against CHIT1 and AMCase.

Principle: The assay is based on the enzymatic hydrolysis of a fluorogenic substrate, 4-methylumbelliferyl (4-MU)-labeled chitooligosaccharides, by chitinases. The cleavage of the substrate releases the fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.

Materials:

  • Recombinant human or mouse CHIT1 and AMCase

  • Fluorogenic substrates: 4-Methylumbelliferyl β-D-N,N’-diacetylchitobioside (for chitobiosidase activity) and 4-Methylumbelliferyl β-D-N,N’,N’’-triacetylchitotriose (for endochitinase activity)

  • Assay Buffer: Phosphate-Citrate Buffer, pH 5.0

  • Stop Solution: Glycine-NaOH buffer, pH 10.6

  • Test compounds (this compound, OAT-870) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the recombinant enzyme and the test compound at various concentrations to the assay buffer.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

House Dust Mite (HDM)-Induced Airway Inflammation Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of chitinase inhibitors in a model of allergic asthma.

Principle: Mice are sensitized and subsequently challenged with house dust mite (HDM) extract to induce an allergic airway inflammatory response characterized by the influx of inflammatory cells, such as eosinophils, into the lungs.

Materials:

  • BALB/c mice

  • House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)

  • Test compound (OAT-870) formulated for oral administration

  • Vehicle control

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sensitization: On day 0, intranasally administer a low dose of HDM extract (e.g., 1 µg in 40 µL PBS) to mice under light anesthesia.

  • Challenge: On days 7 through 11 (for an acute model) or for several weeks (for a chronic model), challenge the mice daily with a higher dose of HDM extract (e.g., 10 µg in 40 µL PBS). A control group receives PBS challenges.

  • Treatment: Administer the test compound (e.g., OAT-870 at 50 mg/kg) or vehicle orally once daily, typically starting before or during the challenge phase.

  • Endpoint Analysis (24 hours after the last challenge):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using flow cytometry or cytospin preparations.

    • Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., using Hematoxylin and Eosin and Periodic acid-Schiff staining).

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA or other immunoassays.

Bleomycin-Induced Pulmonary Fibrosis Model

This in vivo model is used to assess the anti-fibrotic potential of chitinase inhibitors.

Principle: Intratracheal administration of the anti-cancer drug bleomycin induces lung injury and inflammation, followed by a progressive fibrotic response characterized by excessive collagen deposition and architectural distortion of the lung.

Materials:

  • C57BL/6 mice (known to be susceptible to bleomycin-induced fibrosis)

  • Bleomycin sulfate

  • Test compound formulated for administration

  • Vehicle control

  • Sterile saline

Procedure:

  • Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1-3 U/kg) in sterile saline. Control mice receive saline instillation.

  • Treatment: Begin administration of the test compound or vehicle at a specified time point after bleomycin instillation (e.g., therapeutically from day 7 onwards).

  • Endpoint Analysis (e.g., on day 14 or 21):

    • Histology: Harvest the lungs and process for histological staining (e.g., Masson's trichrome stain for collagen) to assess the extent of fibrosis. The severity of fibrosis can be semi-quantitatively scored using the Ashcroft scoring system.

    • Collagen Quantification: Measure the total lung collagen content using a hydroxyproline assay on lung homogenates.

    • Gene Expression Analysis: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue by quantitative PCR.

Visualizations

Developmental Pathway of Chitinase Inhibitors

The following diagram illustrates the relationship between this compound, OAT-870, and the subsequent clinical candidate OATD-01, highlighting their respective targets and key characteristics.

cluster_0 Chitinase Inhibitor Development OAT_1772 OAT-1772 (Selective mAMCase Inhibitor) Tool_Compounds Tool Compounds for Target Validation OAT_1772->Tool_Compounds OAT_2068 This compound (Selective mCHIT1 Inhibitor) OAT_2068->Tool_Compounds OAT_870 OAT-870 (Dual AMCase/CHIT1 Inhibitor) OATD_01 OATD-01 (Clinical Candidate) OAT_870->OATD_01 Optimization to remove DAT off-target OAT_870->Tool_Compounds

Caption: Developmental relationship of chitinase inhibitors.

CHIT1-Mediated Signaling in Pulmonary Fibrosis

This diagram depicts the proposed signaling pathway through which CHIT1 contributes to the pathogenesis of pulmonary fibrosis, primarily via modulation of the TGF-β pathway.

cluster_1 CHIT1 Signaling in Pulmonary Fibrosis TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad23 p-Smad2/3 TGFbR->Smad23 Canonical Pathway CHIT1 CHIT1 TGFBRAP1 TGFBRAP1 CHIT1->TGFBRAP1 interacts TGFBRAP1->Smad23 enhances Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocation Fibrosis Fibroblast Activation Collagen Deposition (Fibrosis) Nucleus->Fibrosis Gene Transcription OAT2068 This compound OAT2068->CHIT1 inhibits

Caption: CHIT1's role in the TGF-β signaling pathway.

Confirming OAT-2068 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming target engagement in a living organism is a critical step in validating the mechanism of action and potential efficacy of a therapeutic candidate. This guide provides a comparative overview of methods to confirm in vivo target engagement of OAT-2068, a targeted alpha therapy, with alternative therapeutic strategies targeting the same pathways.

Note: Publicly available information strongly indicates that "this compound" is a likely typographical error for "FPI-2068," a targeted alpha therapy directed against Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition factor (cMET). This guide will proceed under the assumption that the query pertains to FPI-2068.

FPI-2068 is a radioimmunoconjugate composed of a bispecific antibody targeting both EGFR and cMET, linked to the alpha-emitting radionuclide Actinium-225.[1][2][3] Its primary mechanism of action is to deliver a potent, localized dose of alpha radiation to tumor cells that co-express both receptors, leading to double-strand DNA breaks and subsequent apoptosis.[1][2]

In Vivo Target Engagement Assessment for FPI-2068

Directly measuring the binding of FPI-2068 to its targets in vivo is primarily achieved through biodistribution studies using a radiolabeled analogue and pharmacodynamic assessments of downstream effects.

Biodistribution Studies

Biodistribution studies are essential for demonstrating that the therapeutic agent reaches and is retained in the target tissue. For FPI-2068, this is typically performed using a theranostic analogue, FPI-2071, where the Actinium-225 is replaced with an imaging radionuclide like Lutetium-177 or Indium-111.[1][2][4]

Experimental Protocol: Ex Vivo Biodistribution of FPI-2071 in Xenograft Models

  • Animal Model: Female athymic nude mice are implanted with human cancer cell lines known to co-express EGFR and cMET (e.g., HT29 colorectal, H292, H441, H1975, HCC827 lung cancer cell lines).[1][2]

  • Test Article Administration: A single intravenous dose of FPI-2071 is administered to the tumor-bearing mice.

  • Time Points: At selected time points post-injection (e.g., 2, 24, 48, 72, 120 hours), cohorts of mice are euthanized.

  • Tissue Collection: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are excised and weighed.

  • Quantification: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of tumor uptake versus uptake in non-target organs.

Pharmacodynamic (PD) Biomarker Analysis

Pharmacodynamic studies confirm that the engagement of FPI-2068 with its target cells leads to the intended biological effect. For FPI-2068, this involves assessing the downstream consequences of alpha-particle induced DNA damage.

Experimental Protocol: Immunoblotting for DNA Damage and Apoptosis Markers

  • Animal Model and Treatment: As in the biodistribution studies, tumor-bearing mice are treated with a single intravenous dose of FPI-2068 over a range of concentrations (e.g., 92.5 to 740 kBq/kg).[1][2]

  • Tumor Excision: At predetermined time points after treatment, tumors are excised from treated and control (vehicle-treated) mice.

  • Protein Extraction: Tumor lysates are prepared to extract total protein.

  • Immunoblotting (Western Blot): The levels of key proteins in the DNA Damage Response (DDR) pathway and apoptosis pathway are analyzed.

    • DDR Markers: Phosphorylated ATM (pATM), phosphorylated Rad50 (pRad50), and phosphorylated histone H2AX (γH2AX) are markers of double-strand DNA breaks.[1][2]

    • Apoptosis Marker: Cleaved caspase-3 is a key indicator of apoptosis induction.[1][2]

  • Data Analysis: The intensity of the bands corresponding to these markers is quantified and compared between treated and control groups to demonstrate a dose-dependent activation of the DDR and apoptotic pathways.

Comparison with Alternative Therapies

The approach to confirming target engagement varies depending on the modality of the therapeutic. Below is a comparison of FPI-2068 with a bispecific antibody and small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR and cMET.

Therapeutic ModalityExamplePrimary In Vivo Target Engagement MethodSecondary/Confirmatory Method
Targeted Alpha Therapy FPI-2068 Biodistribution Studies (using a radiolabeled analogue like FPI-2071) to quantify tumor uptake (%ID/g).[1][2]Pharmacodynamic Analysis of downstream signaling (e.g., immunoblot for DDR and apoptosis markers).[1][2]
Bispecific Antibody JNJ-61186372 Receptor Downmodulation in tumor lysates from treated mice, measured by Western blot to show a decrease in total EGFR and cMET protein levels.[5]Inhibition of Downstream Signaling (e.g., p-EGFR, p-cMET, p-AKT, p-ERK) in tumor lysates.
Small Molecule TKI Gefitinib (EGFRi), Crizotinib (cMETi) Inhibition of Target Phosphorylation (e.g., p-EGFR, p-cMET) and downstream signaling pathways (e.g., p-AKT, p-ERK) in tumor lysates via immunoblotting or immunohistochemistry.Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling to correlate drug concentration in the tumor with the extent of target inhibition.

Visualizing Workflows and Pathways

FPI-2068 Mechanism of Action and Target Engagement Workflow

FPI_2068_MOA cluster_0 In Vivo Administration cluster_1 Tumor Microenvironment cluster_2 Cellular Events FPI-2068 FPI-2068 Tumor_Cell Tumor Cell (EGFR+/cMET+) FPI-2068->Tumor_Cell Binding to EGFR & cMET Internalization Internalization Tumor_Cell->Internalization Alpha_Emission 225Ac Decay (Alpha Emission) Internalization->Alpha_Emission DSB DNA Double-Strand Breaks (γH2AX) Alpha_Emission->DSB DDR_Activation DDR Activation (pATM, pRad50) DSB->DDR_Activation Apoptosis Apoptosis (Cleaved Caspase-3) DDR_Activation->Apoptosis

Caption: FPI-2068 binds to EGFR/cMET, internalizes, and emits alpha particles, causing DNA damage.

Comparative In Vivo Target Engagement Workflow

Target_Engagement_Workflow cluster_FPI FPI-2068 (Radioimmunotherapy) cluster_BsAb Bispecific Antibody cluster_TKI Small Molecule TKI FPI_inject Inject FPI-2071 (Imaging Analogue) FPI_biodist Ex Vivo Biodistribution (%ID/g) FPI_inject->FPI_biodist FPI_pd Inject FPI-2068 & Excise Tumor FPI_wb Immunoblot for DDR/Apoptosis Markers FPI_pd->FPI_wb BsAb_inject Inject Bispecific Ab BsAb_excise Excise Tumor BsAb_inject->BsAb_excise BsAb_wb Immunoblot for Receptor Downmodulation BsAb_excise->BsAb_wb TKI_inject Administer TKI TKI_excise Excise Tumor TKI_inject->TKI_excise TKI_wb Immunoblot for p-Receptor Inhibition TKI_excise->TKI_wb

Caption: Comparison of workflows for confirming in vivo target engagement for different drug modalities.

EGFR/cMET Signaling Pathway Inhibition

Signaling_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K cMET cMET cMET->RAS cMET->PI3K FPI_2068 FPI-2068 FPI_2068->EGFR FPI_2068->cMET Bispecific_Ab Bispecific Ab Bispecific_Ab->EGFR Bispecific_Ab->cMET TKI TKI TKI->EGFR TKI->cMET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: EGFR and cMET signaling pathways and points of inhibition by different therapeutic agents.

References

Independent Verification of OAT-2068's Reported IC50: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported IC50 value of OAT-2068, a selective inhibitor of chitotriosidase (CHIT1), with other alternative inhibitors. The information is based on publicly available data, and it is important to note that an independent verification of the IC50 for this compound has not been reported in the literature. Commercial suppliers of this compound explicitly state that they have not independently confirmed the reported IC50 values[1].

Overview of this compound and its Target

This compound is a small molecule inhibitor targeting chitotriosidase (CHIT1), a mammalian chitinase primarily expressed by activated macrophages. Elevated CHIT1 activity is associated with various inflammatory and fibrotic diseases, making it a potential therapeutic target. This compound was identified as a potent and selective inhibitor of mouse CHIT1 (mCHIT1) in a study by Mazur et al.[2][3].

Comparative Analysis of CHIT1 Inhibitor Potency

The following table summarizes the reported IC50 values for this compound and other known CHIT1 inhibitors. It is crucial to consider the target species (human vs. mouse) and the specific enzyme (CHIT1 vs. AMCase) when comparing these values.

CompoundTarget EnzymeReported IC50 (nM)SelectivitySource
This compound mCHIT1 29 143-fold vs. mAMCaseMazur et al.
hCHIT16719-fold vs. hAMCaseMedchemExpress[1]
mAMCase4170Mazur et al.
hAMCase1300MedchemExpress[1]
OATD-01 hCHIT1262.9-fold vs. hAMCaseOncoArendi Therapeutics
hAMCase9OncoArendi Therapeutics
Kasugamycin hCHIT1Not explicitly reportedCompetitive inhibitorResearchGate
Pentoxifylline hCHIT1Not explicitly reportedNon-selective PDE inhibitorVarious

Note: The absence of a specific IC50 value for Kasugamycin and Pentoxifylline against CHIT1 in the searched literature prevents a direct quantitative comparison with this compound.

Experimental Protocols

General Fluorometric Chitotriosidase (CHIT1) Activity Assay for IC50 Determination

The IC50 values for CHIT1 inhibitors are typically determined using a fluorometric assay that measures the enzymatic activity of CHIT1. The following is a generalized protocol based on commercially available assay kits and common laboratory practices. For the specific protocol used for this compound, it is recommended to consult the primary publication by Mazur et al.

Materials:

  • Recombinant human or mouse CHIT1 enzyme

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside)

  • Assay buffer (e.g., citrate-phosphate buffer, pH 5.2)

  • Inhibitor compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~360/450 nm)

Procedure:

  • Enzyme Preparation: Dilute the recombinant CHIT1 enzyme to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

  • Assay Reaction:

    • Add a fixed volume of the diluted enzyme to each well of the 96-well plate.

    • Add the serially diluted inhibitor compounds to the respective wells.

    • Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

    • Pre-incubate the enzyme with the inhibitors for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a defined period using a microplate reader. The kinetic readings will reflect the rate of substrate hydrolysis.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope).

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Dilute CHIT1 Enzyme Plate_Setup Add Enzyme and Inhibitor to 96-well Plate Enzyme_Prep->Plate_Setup Inhibitor_Prep Prepare Serial Dilutions of Inhibitor Inhibitor_Prep->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Add Fluorogenic Substrate Pre_incubation->Reaction_Start Fluorescence_Read Measure Fluorescence (Kinetic) Reaction_Start->Fluorescence_Read Data_Processing Calculate Reaction Rates & % Inhibition Fluorescence_Read->Data_Processing IC50_Calc Determine IC50 from Dose-Response Curve Data_Processing->IC50_Calc

Caption: Workflow for determining the IC50 of a CHIT1 inhibitor.

CHIT1-Mediated TGF-β Signaling Pathway

CHIT1_TGFb_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_R TGF-β Receptor (TβRI/TβRII) SMAD23 SMAD2/3 TGFb_R->SMAD23 phosphorylates CHIT1 CHIT1 TGFBRAP1 TGFBRAP1 CHIT1->TGFBRAP1 interacts with FOXO3 FOXO3 CHIT1->FOXO3 interacts with TGFBRAP1->SMAD23 enhances phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc translocates to SMAD7_gene SMAD7 Gene FOXO3->SMAD7_gene inhibits transcription Fibrosis_genes Pro-fibrotic Genes SMAD_complex_nuc->Fibrosis_genes promotes transcription SMAD7_gene->SMAD23 inhibits phosphorylation TGFb TGF-β TGFb->TGFb_R

Caption: CHIT1 enhances TGF-β signaling, promoting pro-fibrotic gene expression.

References

Safety Operating Guide

OAT-2068: Comprehensive Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides essential safety, handling, and disposal procedures for OAT-2068 (CAS No. 2221950-65-6), a potent and selective inhibitor of mouse chitotriosidase (mCHIT1) intended for laboratory research applications only.[1] Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Essential Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from the this compound Safety Data Sheet (SDS)[2]

Personal Protective Equipment (PPE):

Protection TypeMinimum Requirement
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Skin and Body Protection Impervious clothing (laboratory coat)
Respiratory Protection Use in a well-ventilated area with appropriate exhaust ventilation. A suitable respirator may be required for handling large quantities or in case of insufficient ventilation.

Data sourced from the this compound Safety Data Sheet (SDS)[2]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure or release.

Safe Handling:

  • Avoid all direct contact with the skin, eyes, and clothing.[2]

  • Do not inhale dust or aerosols.[2]

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Wash hands thoroughly after handling.[2]

Storage Conditions:

  • Keep the container tightly sealed.[2]

  • Store in a cool, well-ventilated area.[2]

  • Protect from direct sunlight and sources of ignition.[2]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]

Detailed Disposal Protocol

The disposal of this compound and its containers must be managed by an approved waste disposal plant.[2] Environmental release must be strictly avoided.[2]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Label all waste containers clearly with "this compound Waste" and include the appropriate hazard symbols.

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.

  • Container Management:

    • Use chemically resistant, leak-proof containers for all this compound waste (solid and liquid).

    • Keep waste containers securely sealed when not in use.

  • Decontamination of Labware:

    • Thoroughly decontaminate all non-disposable labware that has come into contact with this compound.

    • Collect the cleaning solutions and rinsates as hazardous waste for proper disposal.

  • Spill Management:

    • In the event of a spill, collect the spillage to prevent it from entering drains or waterways.[2]

    • Use an absorbent material for liquid spills and carefully sweep up solid spills, avoiding dust generation.

    • Place all contaminated materials into a sealed, labeled waste container.

  • Final Disposal:

    • Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal contractor.

    • Provide the contractor with a copy of the Safety Data Sheet.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound within a research setting.

G This compound Handling and Disposal Workflow cluster_handling Handling and Use cluster_waste Waste Generation and Segregation cluster_disposal Disposal Pathway start Receive this compound store Store at appropriate temperature (-20°C powder, -80°C in solvent) start->store handle Handle with appropriate PPE in a ventilated area store->handle experiment Use in Experiment handle->experiment spill Spill Occurs? handle->spill waste_gen Generate Waste (Unused product, contaminated labware, spills) experiment->waste_gen segregate Segregate and Label Waste (Hazardous Chemical Waste) waste_gen->segregate collect Store in sealed, leak-proof container segregate->collect dispose Dispose via Approved Hazardous Waste Contractor collect->dispose spill->experiment No spill->waste_gen Yes

Caption: this compound workflow from receipt to disposal.

References

Essential Safety and Operational Guide for Handling OAT-2068

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with OAT-2068. It includes detailed procedural guidance on personal protective equipment, handling, storage, and disposal.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields to protect from splashes.
Hand Protection Protective GlovesChemical-resistant gloves are required.
Body Protection Impervious ClothingA lab coat or other protective clothing that is impervious to chemicals.
Respiratory Protection Suitable RespiratorUse in well-ventilated areas. A respirator is necessary if ventilation is inadequate or when handling powders to avoid dust and aerosol formation.[1]

It is crucial to ensure that all PPE is in good condition and fits the user properly. An accessible safety shower and eye wash station must be available in the immediate work area.[1]

Health and Safety Information

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4)[1]

  • Acute aquatic toxicity (Category 1)[1]

  • Chronic aquatic toxicity (Category 1)[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Operational and Disposal Plans

Handling and Storage:

ProcedureInstructions
Safe Handling Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation.[1]
Storage Conditions Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1]
Storage Temperature Store at -20°C (as powder) or -80°C (in solvent).[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Disposal Plan:

All waste materials containing this compound must be disposed of in accordance with institutional, local, state, and federal regulations. The primary method of disposal is through an approved waste disposal plant.[1] Do not release into the environment.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select & Don PPE Select & Don PPE Assess Hazards->Select & Don PPE Identify Risks Prepare Work Area Prepare Work Area Select & Don PPE->Prepare Work Area Ensure Safety Retrieve this compound Retrieve this compound Prepare Work Area->Retrieve this compound Ready for Use Perform Experiment Perform Experiment Retrieve this compound->Perform Experiment Use as required Store Remaining Material Store Remaining Material Perform Experiment->Store Remaining Material After Use Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Post-Experiment Store Remaining Material->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Collect Contaminants Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow Protocols Doff & Dispose PPE Doff & Dispose PPE Dispose of Waste->Doff & Dispose PPE Final Step

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.